Nefazodone

Catalog No.
S536934
CAS No.
83366-66-9
M.F
C25H32ClN5O2
M. Wt
470.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nefazodone

CAS Number

83366-66-9

Product Name

Nefazodone

IUPAC Name

2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-5-ethyl-4-(2-phenoxyethyl)-1,2,4-triazol-3-one

Molecular Formula

C25H32ClN5O2

Molecular Weight

470.0 g/mol

InChI

InChI=1S/C25H32ClN5O2/c1-2-24-27-31(25(32)30(24)18-19-33-23-10-4-3-5-11-23)13-7-12-28-14-16-29(17-15-28)22-9-6-8-21(26)20-22/h3-6,8-11,20H,2,7,12-19H2,1H3

InChI Key

VRBKIVRKKCLPHA-UHFFFAOYSA-N

SMILES

Array

solubility

32.6 [ug/mL] (The mean of the results at pH 7.4)
6.98e-02 g/L

Synonyms

Apo-Nefazodone, Dutonin, Lin-Nefazodone, Menfazona, Nefadar, nefazodone, nefazodone hydrochloride, Rulivan, Serzone

Canonical SMILES

CCC1=NN(C(=O)N1CCOC2=CC=CC=C2)CCCN3CCN(CC3)C4=CC(=CC=C4)Cl

The exact mass of the compound Nefazodone is 469.2245 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 0.3588 mg/l at 25 °c (est)6.98e-02 g/l32.6 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 760344. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. It belongs to the ontological category of N-arylpiperazine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Nefazodone mechanism of action serotonin receptor antagonism

Author: Smolecule Technical Support Team. Date: February 2026

Dual Pharmacological Action of Nefazodone

This compound is classified as a Serotonin Antagonist and Reuptake Inhibitor (SARI). Its distinct mechanism involves two primary, simultaneous actions on the serotonergic system [1] [2]:

  • Potent Serotonin Receptor Antagonism: It acts as a potent antagonist of the 5-HT2A and, to a lesser extent, 5-HT2C receptors [1] [3] [2].
  • Weak Reuptake Inhibition: It is a weak inhibitor of the serotonin (SERT) and norepinephrine (NET) transporters [4] [1] [5].

This combination is believed to enhance serotonin neurotransmission specifically through the 5-HT1A receptor pathway, which is linked to its antidepressant and anxiolytic effects, while avoiding the activating, anxious, or sexual side effects often associated with selective serotonin reuptake inhibitors (SSRIs) [6] [1] [2].

Quantitative Pharmacodynamic Profile

The table below summarizes the binding affinity (Ki in nM) of this compound for various molecular targets. A lower Ki value indicates stronger binding.

Molecular Target Ki (nM) Action Biological Significance
5-HT2A Receptor 26 [1] Potent Antagonist Primary action; dampens unwanted activation, improves sleep, lowers anxiety [6] [2].
5-HT2C Receptor 72 [1] Antagonist May contribute to reduced anxiety and low sexual side effects [1].
α1-Adrenergic Receptor 5.5–48 [1] Antagonist Linked to side effects like postural hypotension and dizziness [1] [3].
Serotonin Transporter (SERT) 200–459 [1] Weak Inhibitor Contributes to increased synaptic serotonin, but weaker than SSRIs [4] [1].
Norepinephrine Transporter (NET) 360–618 [1] Weak Inhibitor Contributes to broad antidepressant efficacy [1] [3].
Histamine H1 Receptor ≥370 [1] Very Weak Antagonist Minimal sedation, low risk of weight gain [1] [3].
Muscarinic Acetylcholine Receptor >10,000 [1] Negligible Lacks anticholinergic side effects (e.g., dry mouth, constipation, blurred vision) [1] [3].

Key Experimental Evidence and Protocols

The following experiments provide foundational evidence for this compound's mechanism of action.

Experiment 1: In Vivo Serotonin Transporter Inhibition

This study demonstrated that systemically administered this compound inhibits the serotonin transporter (SERT) in living animals [4] [5].

  • Objective: To assess the ability of this compound to prevent the depletion of cortical serotonin induced by the neurotoxin p-chloroamphetamine (PCA). PCA is taken up into serotonin neurons via SERT, causing serotonin release and depletion; its effects can be blocked by SERT inhibitors [4].
  • Protocol:
    • Animal Model: Rats were used as the in vivo model.
    • Drug Administration: Animals received acute doses of this compound (30, 100, and 150 mg/kg) or a control.
    • Challenge: Rats were challenged with PCA after this compound administration (at 1, 2, and 3 hours post-treatment).
    • Tissue Analysis: Cortical brain tissue was analyzed post-sacrifice to measure serotonin levels using high-performance liquid chromatography (HPLC).
  • Key Findings: this compound antagonized PCA-induced serotonin depletion in a dose-dependent and time-dependent manner. The effects of the higher doses (100 and 150 mg/kg) were equipotent to fluoxetine (10 mg/kg), a classic SSRI [4].
Experiment 2: Ex Vivo [3H]-5-HT Uptake Assay

This experiment directly measured the impact of this compound on serotonin uptake in prepared brain tissue [4].

  • Objective: To determine the functional impact of this compound on serotonin reuptake in nerve terminals.
  • Protocol:
    • Treatment: Rats were treated with this compound (100 and 150 mg/kg) or vehicle, either acutely or subchronically (twice daily for 5.5 days).
    • Tissue Preparation: Cortical synaptosomes (nerve terminal preparations) were isolated from the rats.
    • Uptake Assay: The synaptosomes were incubated with [3H]-labeled serotonin ([3H]-5-HT) to measure uptake kinetics.
    • Data Analysis: The Michaelis constant (Km) and maximum uptake rate (Vmax) were calculated to assess transporter affinity and capacity.
  • Key Findings:
    • Acute administration significantly increased the Km for [3H]-5-HT uptake, indicating direct competition at the transporter.
    • Subchronic administration reduced the Vmax for [3H]-5-HT uptake by 24-29%, suggesting a long-term adaptive reduction in transporter function. This effect was less pronounced than with fluoxetine (65% reduction) [4].
Experiment 3: Human 5-HT2A Receptor Occupancy (PET Study)

This clinical study used neuroimaging to confirm this compound's potent 5-HT2A receptor antagonism in the human brain [7].

  • Objective: To measure the change in 5-HT2A receptor binding potential after a single dose of this compound in human subjects.
  • Protocol:
    • Subjects: Seven healthy human subjects.
    • Imaging: Each subject underwent a baseline [18F]-setoperone Positron Emission Tomography (PET) scan, which is a radioligand that binds to 5-HT2A receptors.
    • Intervention: Subjects received a single 200 mg oral dose of this compound.
    • Post-Dose Imaging: A second PET scan was conducted after the dose.
    • Data Analysis: The binding potential (Bmax/Kd), a measure of receptor availability, was calculated before and after this compound administration.
  • Key Findings: A single dose of this compound induced a significant 39% reduction in 5-HT2A receptor binding potential, demonstrating substantial receptor occupancy and blockade. In contrast, a single dose of the SSRI paroxetine showed no significant change [7].

Neurobiological Workflow of this compound's Action

The following diagram illustrates the sequential experimental workflow and neurobiological impact of this compound's mechanism, integrating the key findings from the studies cited above.

cluster_in_vivo In Vivo & Ex Vivo Evidence (Preclinical) cluster_human Human PET Study (Clinical) A Acute this compound Administration B Inhibits Serotonin Transporter (SERT) A->B C Prevents PCA-induced 5-HT depletion A->C D Alters [3H]-5-HT uptake kinetics A->D E Increased synaptic 5-HT availability B->E C->E D->E I Enhanced 5-HT1A Post-synaptic Transmission F Chronic this compound Administration G Potent 5-HT2A Receptor Blockade F->G H Desensitization of 5-HT1A Autoreceptors F->H G->I H->I J Single Dose this compound K ~40% reduction in 5-HT2A Binding Potential (PET) J->K L Confirms potent 5-HT2A antagonism in human brain K->L

Summary of experimental evidence for this compound's mechanism of action.

Conclusion for Drug Development

This compound's SARI mechanism offers a validated alternative to SSRIs. Its 5-HT2A antagonism is crucial for mitigating SSRI-side effects and achieving therapeutic effects. Key considerations for research include leveraging its unique pharmacology to design next-generation antidepressants and investigating the role of its active metabolite, mCPP [1]. However, its association with rare but severe idiosyncratic liver toxicity remains a critical limitation that must be addressed in any future development [1].

References

Nefazodone pharmacokinetics CYP3A4 metabolism half-life

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Pathways and Key Enzymes

The metabolism of nefazodone is complex and occurs primarily in the liver, with CYP3A4 being the principal cytochrome P450 enzyme responsible for its biotransformation [1] [2] [3]. The metabolic pathway produces several active metabolites.

nefazodone_metabolism This compound This compound OH-Nefazodone OH-Nefazodone This compound->OH-Nefazodone Aliphatic Hydroxylation (Primarily CYP3A4) mCPP mCPP This compound->mCPP N-dealkylation (Primarily CYP3A4) OH-Nefazodone->mCPP N-dealkylation (Primarily CYP3A4) Triazoledione Triazoledione OH-Nefazodone->Triazoledione Further Oxidation (Primarily CYP3A4) p-OH-mCPP p-OH-mCPP mCPP->p-OH-mCPP Hydroxylation (Primarily CYP2D6)

Figure 1: Primary metabolic pathways of this compound, mediated predominantly by CYP3A4.

  • Key Metabolites: The main active metabolites are hydroxythis compound (HO-NEF), meta-chlorophenylpiperazine (mCPP), and triazoledione (TD) [1] [2].
  • Metabolite Activity: HO-NEF has a pharmacological profile similar to the parent drug. mCPP has different effects, acting as an agonist at some serotonin receptors, which may be associated with side effects like anxiety [2]. TD is a more selective but less potent 5-HT2A receptor blocker [2].
  • mCPP Clearance: The metabolite mCPP is primarily cleared by CYP2D6, making its levels susceptible to variation based on CYP2D6 activity [3].

Key Pharmacokinetic Parameters

The table below summarizes the core pharmacokinetic properties of this compound and its major metabolites.

Parameter Value for this compound Value for Metabolites Notes & Clinical Significance
Absolute Bioavailability ~20% (variable) [1] [4] [5] - Extensive first-pass metabolism [6].
Time to Peak (T~max~) ~1 hour [4] - Rapidly absorbed.
Protein Binding >99% (loosely bound) [1] [4] - Low risk of displacing other protein-bound drugs [4].

| Elimination Half-Life | 2-4 hours [1] [4] | HO-NEF: 1.5-4 h mCPP: 4-8 h TD: ~18 h [1] [4] | Short parent drug half-life; active metabolites, especially long-lived TD, contribute to therapeutic effect [2]. | | Primary Metabolic Route | Hepatic, primarily via CYP3A4 [1] [2] [3] | mCPP cleared by CYP2D6 [3] | Rationale for drug interactions. | | Excretion | Urine (55%), Feces (20-30%) [1] | - | Mostly as metabolites. |

A critical characteristic of this compound's pharmacokinetics is its non-linearity. Increases in dose lead to a greater-than-proportional increase in plasma concentration (AUC and C~max~) for both this compound and HO-NEF. This results in significant accumulation with multiple dosing [4].

Experimental Protocols for Key Findings

The following methodologies were used to establish the core findings on this compound's metabolism and inhibition.

In Vitro Metabolism Using Human Liver Microsomes

This protocol identified the specific CYP enzymes involved in this compound's metabolism [2] [3].

  • Materials: Human liver microsomes (from donors with no known liver disease), this compound and metabolite standards, substrates (NEF, OH-NEF), chemical inhibitors (ketoconazole for CYP3A4, quinidine for CYP2D6), antibodies (anti-P450-3A) [2] [3].
  • Procedure:
    • Concentration Curves: Incubate increasing concentrations of NEF or OH-NEF with microsomes to measure metabolite formation rates [2].
    • Correlation Analysis: Measure the rate of formation of NEF metabolites across different microsomal preparations and correlate these rates with the known activity levels of specific CYP enzymes in those same microsomes [2].
    • Chemical Inhibition: Pre-incubate microsomes with selective CYP enzyme inhibitors (e.g., ketoconazole) before adding NEF to see which inhibitor reduces metabolite formation [2] [3].
    • Antibody Inhibition: Use specific antibodies (e.g., anti-CYP3A4) to inhibit the enzyme and observe the reduction in metabolite production [3].
    • Heterologously Expressed Enzymes: Incubate NEF with single, purified human CYP enzymes to confirm which one can produce the known metabolites [2] [3].
In Vivo CYP3A4 Inhibition Clinical Trial

This study compared the inhibitory effects of several antidepressants on CYP3A4 activity in humans [7].

  • Design: A 4-way crossover study in 16 healthy volunteers.
  • Interventions: Subjects received clinically relevant oral doses of venlafaxine, this compound, sertraline (for 8 days), or fluoxetine (for 11 days), with washout periods between treatments [7].
  • CYP3A4 Activity Assessment:
    • Erythromycin Breath Test (EBT): Administer a small dose of radiolabeled (14C) erythromycin, which is metabolized by CYP3A4. Measure the exhalation of 14CO2 as a marker of CYP3A4 activity at baseline and after each antidepressant treatment [7].
    • Alprazolam Pharmacokinetics: Administer a 2 mg oral dose of alprazolam (a CYP3A4 substrate) after each treatment. Measure the area under the concentration-time curve (AUC) and elimination half-life of alprazolam. An increase indicates CYP3A4 inhibition [7].

Clinical Implications and Drug Interactions

This compound is a potent inhibitor of CYP3A4 [7] [2] [3]. This is its most clinically significant pharmacokinetic property, leading to numerous contraindications and drug interactions.

  • Increased Plasma Levels of Co-administered Drugs: Coadministration with drugs metabolized by CYP3A4 can lead to dangerously high levels of those drugs. This is the basis for contraindications with terfenadine, astemizole, cisapride, pimozide, and carbamazepine [1] [4].
  • Significant Interactions with Benzodiazepines: this compound markedly increases the plasma levels of triazolam and alprazolam, necessitating substantial dose reductions (e.g., 75% reduction for triazolam) or avoidance [1] [4] [6].
  • Other Interactions: Clinically significant interactions have also been observed with cyclosporine and tacrolimus, requiring careful monitoring [2].

Conclusion

References

Nefazodone pharmacodynamics 5-HT2A receptor affinity

Author: Smolecule Technical Support Team. Date: February 2026

Nefazodone Pharmacodynamic Profile at Key Targets

Target Affinity (Ki, nM) Functional Activity Functional Role / Notes
5-HT2A Receptor 7.1 - 26 [1] [2] Potent Antagonist [1] [3] Primary action; linked to improved sleep, reduced anxiety, and lower sexual side effects [1] [3].
5-HT2C Receptor 72 [1] Antagonist [1] Contributes to the modulation of serotonin signaling.
Serotonin Transporter (SERT) 200 - 459 [1] Weak Inhibitor [1] [4] Contributes to increased synaptic serotonin, but weaker than SSRIs [4].
Norepinephrine Transporter (NET) 360 - 618 [1] Weak Inhibitor [1] Contributes to increased synaptic norepinephrine.
α1-Adrenergic Receptor 5.5 - 48 [1] [2] Antagonist [1] Can cause side effects like dizziness and postural hypotension [1].
Histamine H1 Receptor ≥370 [1] Low Affinity Antagonist [1] Low potential for sedation and weight gain compared to other antidepressants [1].
Muscarinic Receptors >10,000 [1] Negligible Affinity [1] Devoid of anticholinergic side effects (e.g., dry mouth, constipation) [1].

Experimental Evidence & Clinical Relevance

The pharmacodynamic profile of this compound is supported by various experimental approaches.

  • In vivo transporter inhibition: A 1995 study demonstrated that systemic administration of this compound dose-dependently antagonized p-chloroamphetamine-induced depletion of cortical 5-HT, confirming its ability to inhibit the serotonin transporter in a living organism [4].
  • Ex vivo uptake assays: Acute and subchronic administration of this compound to rats significantly increased the Michaelis-Menten constant and reduced the rate of [3H]-5-HT uptake in cortical synaptosomes, indicating direct inhibition of the serotonin transporter [4].
  • Clinical receptor occupancy: A 2002 pilot study used Positron Emission Tomography (PET) with the ligand [18F]-setoperone to show that clinical response to this compound in depressed patients with anger attacks was correlated with a significant percentage decrease in 5-HT2A receptor binding potential in brain regions like the right mesial frontal and left parietal cortex [5] [6].

5-HT2A Receptor and Therapeutic Mechanisms

The 5-HT2A receptor is a Gq-protein coupled receptor highly expressed in cortical pyramidal neurons [7] [8]. Its blockade by this compound is central to the drug's therapeutic effects.

G This compound This compound 5-HT2A Receptor 5-HT2A Receptor This compound->5-HT2A Receptor Antagonizes Gq Protein Gq Protein 5-HT2A Receptor->Gq Protein Inhibits Activation PLC Enzyme PLC Enzyme Gq Protein->PLC Enzyme Inhibits Activation IP3 & DAG IP3 & DAG PLC Enzyme->IP3 & DAG Reduces Production Downstream Signaling\n(e.g., PKC, Calcium) Downstream Signaling (e.g., PKC, Calcium) IP3 & DAG->Downstream Signaling\n(e.g., PKC, Calcium) Modulates Therapeutic Effects Therapeutic Effects Downstream Signaling\n(e.g., PKC, Calcium)->Therapeutic Effects Leads to

This compound's antagonism of the 5-HT2A receptor inhibits the Gq protein signaling cascade, modulating downstream cellular activity and contributing to its therapeutic effects. [7] [8]

This mechanism underlies several clinical benefits:

  • Improved Sleep Architecture: By blocking 5-HT2A receptors, this compound promotes slow-wave sleep without the sedation common with traditional antihistaminergic drugs [3].
  • Low Sexual Dysfunction: 5-HT2A antagonism is associated with a lower incidence of sexual side effects compared to SSRIs [1] [3].
  • Adjunctive Antidepressant Action: 5-HT2A receptor blockade may enhance the clinical effects of SSRIs when used in combination, particularly in treatment-resistant depression [9].

References

Nefazodone active metabolites hydroxynefazodone mCPP

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Pathway of Nefazodone

The following diagram illustrates the primary metabolic pathway of this compound, primarily mediated by the CYP3A4 enzyme, and the key properties of its active metabolites:

G This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4 OH_NEF OH_NEF CYP3A4->OH_NEF mCPP mCPP CYP3A4->mCPP OH_NEF->mCPP TD TD OH_NEF->TD

This compound metabolism via CYP3A4 produces active metabolites hydroxythis compound, mCPP, and triazoledione.

Pharmacokinetic and Pharmacodynamic Profile of Active Metabolites

The table below summarizes the key characteristics of this compound and its major active metabolites:

Compound Primary Metabolic Route Elimination Half-life (Mean) Key Pharmacological Activities Clinical & Forensic Significance
This compound Extensive metabolism via CYP3A4 (first-pass effect) [1] [2] 2-4 hours [3] SERT inhibition, 5-HT₂A antagonism, alpha-1 adrenergic antagonism [3] --
Hydroxythis compound (OH-NEF) Further metabolized to Triazoledione (TD) and mCPP by CYP3A4 [2] 1.5-4 hours [4] Similar activity to parent drug; contributes to therapeutic effects [1] [4] Major active metabolite; may significantly contribute to antidepressant effects [4]
m-Chlorophenylpiperazine (mCPP) -- -- Serotonin receptor agonist/antagonist (complex effects); influences temperature, behavior, hormone release [5] Metabolite of prescription drugs but also a recreational drug with MDMA-like effects; poses forensic challenges [5]
Triazoledione (TD) -- -- Pharmacologically active [1] Active metabolite [1]

Experimental Methodologies for Metabolic Studies

Key experimental approaches for studying this compound metabolism and drug interactions include:

  • In Vitro Metabolic Pathway Identification: Studies use human liver microsomes and heterologously expressed human CYP enzymes to identify specific enzymes involved. Correlation analyses in a panel of human liver microsomes and incubations with chemical inhibitors confirm the role of CYP3A4 as the main catalyst for the formation of OH-NEF, TD, and mCPP from both this compound and OH-NEF [2].

  • Clinical Drug-Drug Interaction Studies: A randomized, double-blind, placebo-controlled study in healthy volunteers can assess pharmacokinetic interactions. For example, a study co-administering this compound and alprazolam measured serial blood concentrations over days, determining that CYP3A4 inhibition by this compound increased alprazolam plasma concentrations and prolonged mCPP's elimination half-life [6].

Clinical and Forensic Implications

The metabolism of this compound has several important practical consequences:

  • Drug-Drug Interactions: As a potent CYP3A4 inhibitor, this compound can significantly increase plasma concentrations of co-administered drugs metabolized by the same enzyme (e.g., triazolam, alprazolam, carbamazepine), necessitating dosage adjustments [1] [6]. Conversely, inducers of CYP3A4 could reduce this compound's efficacy.

  • Contribution of Metabolites: The similar half-life and activity of hydroxythis compound suggest it plays a meaningful role in the therapeutic action of this compound [1] [4].

  • Forensic Challenge of mCPP: The detection of mCPP in laboratory tests can be ambiguous, as it may originate from either prescribed this compound/trazodone or from the use of mCPP as a recreational drug of abuse [5].

References

Nefazodone SARI mechanism serotonin antagonist and reuptake inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Nefazodone's Core Molecular Mechanism

This compound primarily exerts its effects through two key actions on the serotonergic system:

Pharmacological Action Target Receptor/Transporter Effect Functional Outcome
Potent Receptor Antagonism [1] [2] 5-HT2A Receptor Blocks postsynaptic receptor Reduces anxiety, agitation, and improves sleep; may contribute to low sexual side effects [1] [3] [2]
Weak Reuptake Inhibition [2] [4] Serotonin Transporter (SERT) Increases serotonin in synaptic cleft Enhances serotonergic signaling and mood [4]
Additional Receptor Interactions [2] α1-adrenergic Receptor Blocks receptor Contributes to side effects like dizziness and postural hypotension [2]

The following diagram illustrates the core signaling relationships and the net effect of this dual mechanism:

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron This compound This compound SERT Serotonin Transporter (SERT) This compound->SERT Inhibits Receptor_5HT2A 5-HT2A Receptor This compound->Receptor_5HT2A Antagonizes 5 5 HT_Release 5-HT Release Synapse Synaptic Cleft HT_Release->Synapse 5-HT SERT->5 Signal_Transduction Gq/11 Protein & PLC Activation Receptor_5HT2A->Signal_Transduction Synapse->Receptor_5HT2A 5-HT Net_Effect Net Effect: Enhanced 5-HT1A-mediated Mood & Anxiety Regulation

This compound's dual SARI mechanism of action.

Key Experimental Evidence and Protocols

The understanding of this compound's mechanism is supported by key in vivo and ex vivo experimental studies.

In Vivo Model: Preventing Serotonin Depletion

This experiment demonstrates this compound's ability to inhibit the serotonin transporter (SERT) in a living animal model. [4]

  • Objective: To assess the ability of systemically administered this compound to inhibit SERT in vivo.
  • Protocol:
    • Animals: Laboratory rats.
    • Treatment: Acute administration of Nefodazone (30, 100, and 150 mg/kg) or a control (e.g., vehicle or fluoxetine).
    • Challenge: Administration of p-Chloroamphetamine (PCA), a compound that is taken up into presynaptic neurons via SERT and causes serotonin depletion.
    • Measurement: Cortical 5-HT concentrations are measured 1, 2, and 3 hours post-treatment, typically using High-Performance Liquid Chromatography (HPLC).
  • Outcome: this compound antagonized PCA-induced depletion of cortical 5-HT in a dose-dependent manner. This protective effect was directly correlated with serum concentrations of this compound, confirming its SERT-blocking activity in a functional system. [4]
Ex Vivo Model: Kinetic Uptake Assay

This methodology provides direct, quantitative evidence of SERT inhibition from treated tissue. [4]

  • Objective: To measure the direct inhibitory effect of this compound on [³H]-5-HT uptake kinetics.
  • Protocol:
    • Tissue Preparation: Rats treated with this compound (100 and 150 mg/kg, s.c.) are sacrificed. Cortical synaptosomes (presynaptic nerve endings) are isolated via homogenization and centrifugation.
    • Uptake Assay: Synaptosomes are incubated with varying concentrations of [³H]-5-HT (radiolabeled serotonin) to measure uptake velocity.
    • Kinetic Analysis: Data is analyzed using Michaelis-Menten kinetics to determine the Michaelis constant (Km) and maximum velocity (Vmax). An increase in Km indicates decreased transporter affinity for serotonin.
  • Outcome: Acute administration of this compound significantly increased the Km for [³H]-5-HT uptake without altering Vmax, confirming it as a competitive inhibitor of SERT. Subchronic administration also led to a significant reduction in uptake capacity. [4]

The experimental data is summarized in the table below:

Experimental Model Key Measured Variable Result with this compound Interpretation
In Vivo (PCA model) [4] Cortical 5-HT concentration after PCA Dose-dependent prevention of 5-HT depletion Functional inhibition of SERT in the living organism
Ex Vivo (Kinetic Assay) [4] Km for [³H]-5-HT uptake Increased from 60 nM (control) to ~240 nM Decreased affinity of SERT for its substrate, 5-HT

5-HT2A Receptor Antagonism and Signaling Pathways

This compound's potent blockade of the 5-HT2A receptor is a cornerstone of its clinical profile. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 protein. [5] The canonical signaling pathway is shown below:

G cluster_membrane Cell Membrane 5 5 HT2A_Ligand 5-HT2A Ligand (e.g., Serotonin) Receptor 5-HT2A Receptor HT2A_Ligand->Receptor Gq_Protein Gq/11 Protein Receptor->Gq_Protein PLC Phospholipase C (PLC) Gq_Protein->PLC PIP2 PIP₂ PLC->PIP2 DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Triphosphate (IP₃) PIP2->IP3 PKC Protein Kinase C (PKC) Activation DAG->PKC Ca_Release Calcium (Ca²⁺) Release (from ER) IP3->Ca_Release Downstream_Effects Downstream Effects: Neuronal Excitation, Gene Expression PKC->Downstream_Effects Ca_Release->Downstream_Effects Nefazodone_Block This compound Nefazodone_Block->Receptor Antagonists

Canonical 5-HT2A receptor signaling pathway blocked by this compound.

As a potent antagonist, this compound binds to the 5-HT2A receptor without activating it, thereby blocking serotonin from binding and preventing the initiation of this excitatory signaling cascade. [1] [2] This antagonism is crucial for mitigating anxiety and agitation in depression.

Therapeutic Implications of the SARI Mechanism

This compound's SARI profile offers a distinct clinical advantage by specifically modulating serotonin pathways to enhance therapeutic effects while minimizing common side effects associated with other antidepressants. [1]

  • Favorable Side Effect Profile: By blocking 5-HT2A and 5-HT2C receptors, this compound causes fewer activating symptoms, gastrointestinal issues, and sexual dysfunction than SSRIs [1] [2]
  • Efficacy for Anxiety and Agitation: 5-HT2A antagonism is associated with reductions in anxiety and agitation, making it particularly useful for depressed patients with significant anxiety [1]
  • Sleep Architecture: Unlike many antidepressants that disrupt sleep, this compound does not suppress REM sleep and may improve sleep continuity [6]

This compound represents a strategically designed therapeutic agent. Its continued study is valuable for understanding how targeted modulation of specific serotonin receptors and transporters can optimize antidepressant efficacy and tolerability.

References

Nefazodone preclinical pharmacology animal models

Author: Smolecule Technical Support Team. Date: February 2026

Core Pharmacological Profile

Nefazodone is characterized by a dual mechanism of action: it potently antagonizes serotonin 5-HT₂A receptors and also acts as a weak serotonin and norepinephrine reuptake inhibitor (SNRI) [1] [2]. The table below summarizes its key receptor interactions based on animal and in vitro models.

Pharmacological Target Interaction/Affinity Functional Consequence
5-HT₂A Receptor Potent antagonist (Ki = 26 nM) [2] Attenuates 5-HT₂A-mediated behaviors; reduces receptor density with chronic use [1]
Serotonin Transporter (SERT) Weak inhibitor (Ki = 200–459 nM) [2] Contributes to overall serotonergic effects
Norepinephrine Transporter (NET) Weak inhibitor (Ki = 360–618 nM) [2] Contributes to overall noradrenergic effects
α1-Adrenergic Receptor High affinity (Ki = 5.5–48 nM) [2] Associated with side effects like orthostatic hypotension [2]
Muscarinic Acetylcholine Receptor Negligible affinity (Ki > 10,000 nM) [2] Low incidence of anticholinergic side effects [1]

Key Findings from Animal Models

Animal studies have demonstrated this compound's activity in several behavioral models relevant to antidepressant effect and its influence on other biological systems.

Model / System Species Key Finding Dosage / Administration
Learned Helplessness Rat Active in reversing the model [1] Not specified in search results
Reserpine-Induced Ptosis Rat Prevented the reserpine-induced effect [1] Not specified in search results
5-HT₂A-Mediated Behavior Rat Antagonized quipazine-induced head shake [1] Not specified in search results
Chronic Stress & Immune Function Mouse (BALB/c) Attenuated stress-induced reduction in thymus/spleen cellularity and phagocytosis [3] 10 mg/kg/day, intraperitoneal, for 16 days [3]
Corticosterone-Induced Behavior Female Rat Attenuated corticosterone-induced facilitation of wet dog shaking [4] 100 mg/kg/day, intraperitoneal, for 7 days [4]
Dopamine System (PET Imaging) Human/Primate No significant effect on synaptic dopamine, unlike SSRIs [5] Single oral dose (human study) [5]

Experimental Protocol Highlights

The search results provide some methodological details for key experiments:

  • Chronic Stress and Immune Function [3]: Mice were subjected to a chronic auditory stressor (100 dB, 10 seconds every minute for 30 minutes, twice daily). The test group received a daily intraperitoneal injection of this compound (10 mg/kg) for 16 days. Immune parameters, including T-cell populations and phagocytic activity, were then assessed and compared to unstressed and stressed untreated control groups.
  • Blocking Stress-Induced Behavior [4]: In a model of chronic stress, the facilitatory effects on "wet dog shaking" behavior in female rats were completely attenuated by chronic treatment with this compound.

Visualizing the Primary Mechanism

The following diagram illustrates the core proposed mechanism of action of this compound in the synapse, based on the preclinical data.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Serotonin Vesicle Synapse Synaptic Cleft Vesicle->Synapse 5-HT Release SERT Serotonin Transporter (SERT) Receptor5HT2A 5-HT₂A Receptor CellularResponse Altered Cellular Response Receptor5HT2A->CellularResponse Synapse->SERT Reuptake Synapse->Receptor5HT2A 5-HT Binding NefazodoneSERT This compound NefazodoneSERT->SERT Weakly Inhibits Nefazodone5HT2A This compound Nefazodone5HT2A->Receptor5HT2A Potently Blocks

This compound's core mechanism: weak SERT inhibition and potent 5-HT₂A receptor blockade.

References

Pharmacological Profile & Hepatotoxicity Mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Nefazodone has a unique receptor binding profile compared to other antidepressants. The following table details its affinity (Ki in nM) for various molecular targets, where a lower value indicates stronger binding [1].

Target Ki (nM) Target Ki (nM)
5-HT(_{2A}) Receptor 26 α(_1)-Adrenergic Receptor 5.5 - 48
5-HT(_{2C}) Receptor 72 α(_2)-Adrenergic Receptor 84 - 640
5-HT(_{1A}) Receptor 80 Dopamine D2 Receptor 910
Serotonin Transporter (SERT) 200 - 459 Histamine H1 Receptor ≥370
Norepinephrine Transporter (NET) 360 - 618 Muscarinic Acetylcholine Receptor (mACh) >10,000

The therapeutic action is primarily linked to its potent blockade of 5-HT(_{2A}) receptors and weak inhibition of the serotonin transporter. Its negligible affinity for muscarinic receptors explains its low anticholinergic side effects [1].

The proposed mechanism of hepatotoxicity involves CYP3A4-mediated bioactivation in the liver. The diagram below illustrates this metabolic pathway.

G Proposed Hepatotoxicity Mechanism of this compound This compound This compound Hydroxy-Nefazodone Hydroxy-Nefazodone This compound->Hydroxy-Nefazodone CYP3A4 Hydroxylation CYP3A4 CYP3A4 CYP3A4->this compound Metabolizes Quinone-imine Metabolite Quinone-imine Metabolite Hydroxy-Nefazodone->Quinone-imine Metabolite Two-electron Oxidation Covalent Binding Covalent Binding Quinone-imine Metabolite->Covalent Binding Reacts with cellular proteins Liver Injury Liver Injury Covalent Binding->Liver Injury

This reactive quinone-imine metabolite can deplete cellular glutathione reserves and covalently bind to proteins, leading to oxidative stress and mitochondrial dysfunction, ultimately causing hepatocyte damage and death [2]. This is consistent with the observed NADPH-, time-, and concentration-dependent inactivation of CYP3A4 itself, indicating mechanism-based inhibition [2].

Clinical Trial Data and Efficacy

This compound has been studied for various conditions beyond major depressive disorder (MDD). The following table summarizes key clinical trial findings.

Condition / Context Trial Design & Participants Key Outcomes
Bipolar Depression (adjunctive) 8-week open-label pilot study; 13 patients with bipolar I/II disorder on mood stabilizers [3] Response rate: 62%; Remission rate: 31%; 1 patient developed treatment-emergent mania [3].
Recent Supply Shortage (Real-World Evidence) Retrospective claims analysis of 2,185 US patients during the 2020-2022 shortage [4] [5] 96.4% of patients switched to an alternative antidepressant; Average time to switch: 106.8 days; Only 7.3% resumed this compound post-shortage [4] [5].

The real-world data highlights a significant clinical challenge: the difficulty of maintaining patients on a medication with a unique mechanism during a supply disruption. Trazodone was the most common alternative, likely due to its structural and mechanistic similarity [4] [5].

Usage Considerations and Future Directions

  • Clinical Profile: this compound is noted for its lower propensity for sexual side effects compared to SSRIs and its minimal impact on sleep architecture, making it potentially useful for conditions like PTSD-related sleep disturbances [1] [4]. Its side effect profile includes common effects like dry mouth, somnolence, nausea, and dizziness [1].
  • Drug Interactions: It is a potent inhibitor of CYP3A4, necessitating caution with co-administered medications metabolized by this enzyme (e.g., terfenadine, cisapride, triazolam), which are contraindicated or require significant dose reductions [1] [6].
  • Research Utility: Despite its limited clinical use, this compound remains a pharmacological model for the 5-HT(_{2A}) antagonism mechanism, which is of interest for developing new antidepressants with a potentially lower risk of agitation and activation side effects [3].

References

Nefazodone Dosing Regimen for Major Depressive Disorder

Author: Smolecule Technical Support Team. Date: February 2026

Initiation of nefazodone therapy requires careful dose titration to mitigate side effects and achieve an effective maintenance dose. The following table outlines the standard dosing strategy.

Population Initial Dose Maintenance Dose Titration Schedule Administration
Adults 200 mg/day, in two divided doses [1] 300 mg to 600 mg/day [1] Increase by 100-200 mg/day at intervals of no less than 1 week [1] Twice daily, with or without food [2] [3]
Geriatric / Debilitated 100 mg/day, in two divided doses [1] [4] Up to 300-600 mg/day; use lower end of range [1] Slower titration due to potentially reduced clearance and increased sensitivity [1] Twice daily, with or without food [2]

Clinical Pharmacology and Pharmacokinetics

A thorough understanding of this compound's properties is fundamental for preclinical and clinical development.

Parameter Properties
Pharmacologic Class Phenylpiperazine antidepressant [3]
Mechanism of Action Serotonin (5-HT) reuptake inhibitor and potent postsynaptic 5-HT2A receptor antagonist [3] [5]
Active Metabolites Hydroxy-nefazodone (OH-NEF), triazoledione (TD), and m-chlorophenylpiperazine (mCPP) [2] [5]
Bioavailability ~20% due to significant first-pass metabolism [2] [3]
Time to Peak Plasma Concentration Within 2 hours post-administration [2]
Protein Binding >99% [3]
Primary Metabolic Pathway Extensive hepatic metabolism, primarily via Cytochrome P450 3A4 (CYP3A4) [2] [5]
Elimination Half-Life 2-4 hours [3]
Nonlinear Pharmacokinetics Yes; plasma concentration increases are greater than dose-proportional [2]

This compound is rapidly absorbed and undergoes extensive metabolism, primarily by CYP3A4, to several active compounds. The formation of its key metabolites and their contribution to both efficacy and potential adverse effects is outlined below.

nefazodone_metabolism This compound This compound OH_NEF Hydroxy-Nefazodone (Active, similar profile to this compound) This compound->OH_NEF  Hydroxylation mCPP m-Chlorophenylpiperazine (mCPP) (5-HT2C Agonist) This compound->mCPP  N-dealkylation OH_NEF->mCPP  N-dealkylation TD Triazoledione (TD) (Active, 5-HT2A Antagonist) OH_NEF->TD  Metabolism p_OH_mCPP p-OH-mCPP (Inactive, for excretion) mCPP->p_OH_mCPP  Hydroxylation CYP3A4 CYP3A4 CYP3A4->this compound  Primary Metabolizer

Boxed Warnings and Required Monitoring

This compound carries a US Boxed Warning for life-threatening hepatic failure. The risk is estimated at about 1 case of liver failure resulting in death or transplant per 250,000 to 300,000 patient-years [1] [3]. Clinical management must include vigilant monitoring.

  • Baseline Assessment: this compound is contraindicated in patients with active liver disease or elevated baseline serum transaminases. Treatment should not be initiated in these individuals [1].
  • Patient Counseling: Patients must be advised to report signs of liver dysfunction immediately, including jaundice, anorexia, gastrointestinal complaints, unexplained fatigue, or malaise [1] [4].
  • Clinical Monitoring and Discontinuation: Discontinue this compound and do not rechallenge if clinical signs of liver failure appear or if serum AST or ALT levels rise to ≥3 times the upper limit of normal [1].

In Vitro Metabolism and Drug Interaction Studies

For researchers investigating this compound's metabolic profile and potential for drug-drug interactions, the following protocol outlines a standard in vitro approach using human liver microsomes.

Objective: To identify the primary cytochrome P450 (CYP) enzymes responsible for the metabolism of this compound to its major metabolites.

Materials:

  • Human liver microsomes (from donors with no known liver disease) [5]
  • This compound hydrochloride and metabolite standards (OH-NEF, TD, mCPP) [5]
  • Co-factors (e.g., NADPH regenerating system) [5]
  • Selective chemical inhibitors for various CYP enzymes (e.g., Ketoconazole for CYP3A4) [5]
  • Recombinantly expressed human CYP enzymes [5]

Methodology:

  • Incubation: Set up incubation mixtures containing microsomal protein, this compound substrate (across a concentration range, e.g., 1-500 µM), and NADPH regenerating system in a suitable buffer. Conduct reactions at 37°C and terminate at predetermined time points [5].
  • Metabolite Analysis: Use high-performance liquid chromatography (HPLC) or LC-MS/MS to quantify the formation of OH-NEF, TD, and mCPP from this compound [5].
  • Enzyme Identification:
    • Chemical Inhibition: Pre-incubate microsomes with selective CYP inhibitors before adding this compound. A significant reduction in metabolite formation by a specific inhibitor indicates involvement of that enzyme [5].
    • Correlation Analysis: Correlate the rate of metabolite formation in a panel of human liver microsomes with the known activity levels of specific CYP enzymes in those same microsomes [5].
    • Recombinant Enzymes: Incubate this compound with individual, recombinantly expressed CYP enzymes to confirm which isoform can produce the metabolites [5].

Clinical Context and Place in Therapy

This compound is not a first-line treatment for MDD. Its use is typically reserved for specialized cases after failed trials of other antidepressants, due to its unique profile and safety considerations [6] [7].

  • Unique Benefits: this compound is noted for its lower propensity to cause sexual side effects compared to other serotonergic antidepressants and its benefit in treating sleep disturbances associated with conditions like PTSD due to minimal impact on sleep architecture [6].
  • Recent Market History: An FDA-declared shortage of this compound from September 2020 to June 2022 significantly disrupted its use. Research shows that during this period, 96.4% of patients switched to alternative medications (most commonly trazodone), with only 7.3% resuming this compound after the shortage ended, highlighting challenges in maintaining patient-centered care during drug shortages [6].

Key Contraindications and Significant Drug Interactions

This compound has several critical contraindications and interactions stemming from its potent inhibition of CYP3A4.

  • Absolute Contraindications:

    • Concomitant use with MAOIs: Risk of serious, sometimes fatal, reactions. Allow a 14-day washout after stopping an MAOI before initiating this compound, and a 7-day washout after stopping this compound before starting an MAOI [1] [4].
    • Pimozide, Carbamazepine [4].
    • Strong CYP3A4 substrates where elevated levels are life-threatening: This includes drugs like alprazolam and triazolam, which should not be co-administered. For other sensitive CYP3A4 substrates, consider dose reduction [1] [2] [4].
  • Other Notable Interactions:

    • Buspirone, Propranolol, Desipramine: Dose adjustments may be required based on clinical response [1].
    • Haloperidol: Increased plasma concentrations of haloperidol have been observed [2].

Conclusion

This compound presents a valuable therapeutic option with a distinct pharmacological profile for Major Depressive Disorder. Its clinical application, however, demands rigorous adherence to its defined dosing regimen, vigilant safety monitoring for hepatotoxicity, and a thorough understanding of its complex drug interaction potential. Research and development efforts continue to focus on balancing its unique efficacy with its defined risk profile.

References

Comprehensive Application Notes and Protocols: Nefazodone Adjunctive Therapy in Schizophrenia

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

Nefazodone represents a clinically underexplored therapeutic approach for schizophrenia through its unique multimodal mechanism that differs substantially from both conventional and atypical antipsychotics. While conventional antipsychotics primarily exert their effects through dopamine D2 receptor antagonism, and atypical antipsychotics combine D2 antagonism with serotonin 5HT2A receptor blockade, this compound offers a distinctive pharmacological profile that may address limitations of current treatments. The drug functions primarily as a serotonin reuptake inhibitor while simultaneously acting as a potent 5HT2A receptor antagonist, creating a unique neuromodulatory approach that may enhance antipsychotic efficacy while mitigating side effects associated with standard treatments [1] [2].

The scientific rationale for investigating this compound as an adjunctive treatment in schizophrenia stems from its potential to augment serotonin modulation in key neural circuits implicated in both positive and negative symptoms of the disorder. Preclinical studies have demonstrated that this compound occupies central 5HT2A receptors at nanomolar concentrations and acts as a functional antagonist at these receptors [2]. This specific pharmacological action is particularly relevant given that atypical antipsychotics like clozapine and risperidone demonstrate greater central 5HT2A receptor antagonism relative to D2 receptor blockade compared to conventional antipsychotics, which correlates with their improved efficacy for negative symptoms and reduced extrapyramidal side effects [3]. Additionally, this compound's inhibition of presynaptic serotonin reuptake may address the serotonergic dysfunction increasingly recognized in schizophrenia pathology, particularly in the context of comorbid depressive symptoms that frequently accompany the disorder [4].

The following diagram illustrates the key neurobiological mechanisms and hypothesized synergistic effects when this compound is combined with antipsychotic medication:

G This compound Adjunctive Therapy Mechanism in Schizophrenia cluster_neuronal Neuronal Level cluster_synaptic Synaptic Effects cluster_therapeutic Therapeutic Outcomes cluster_adjunctive Adjunctive Combination Effect SERT Serotonin Transporter (SERT) Increased 5HT Increased Serotonin Availability SERT->Increased 5HT   5HT2A 5-HT2A Receptor Reduced 5HT2A Reduced 5-HT2A Signaling 5HT2A->Reduced 5HT2A   D2 D2 Receptor Antipsychotic Efficacy Enhanced Antipsychotic Efficacy D2->Antipsychotic Efficacy 5HT Serotonin (5-HT) 5HT->SERT This compound This compound This compound->SERT Inhibits This compound->5HT2A Antagonizes Negative Symptoms Improved Negative Symptoms Increased 5HT->Negative Symptoms Depressive Symptoms Improved Depressive Symptoms Increased 5HT->Depressive Symptoms EPS Reduction Reduced Extrapyramidal Symptoms Reduced 5HT2A->EPS Reduction Reduced 5HT2A->Antipsychotic Efficacy Combination Atypical Antipsychotic-like Profile: Enhanced 5HT2A/D2 Blockade Ratio Reduced 5HT2A->Combination AP Antipsychotic Medication (D2 Antagonism) AP->D2 Primary Action AP->Combination Combination->Antipsychotic Efficacy

Table 1: Neuropharmacological Targets of this compound in Schizophrenia

Target Action Potential Therapeutic Effect Supporting Evidence
Serotonin Transporter (SERT) Inhibition Increased synaptic serotonin; improved negative and depressive symptoms Preclinical studies show neuronal uptake inhibition [2]
5-HT2A Receptors Antagonism Reduced 5-HT2A signaling; potentially lower EPS risk with conventional antipsychotics Receptor occupancy at nanomolar concentrations [2]
Combination with Antipsychotics Enhanced 5HT2A/D2 blockade ratio Augmented antipsychotic efficacy; resembles atypical antipsychotic profile Open-label studies showing improved symptoms [3] [4]

Clinical Evidence Summary

The clinical foundation for this compound's use as an adjunctive therapy in schizophrenia, while limited to smaller open-label studies, demonstrates a consistent pattern of potential benefits across multiple symptom domains. Rosenberg et al. (2000) conducted a pioneering open-label exploratory study in which 10 patients with chronic schizophrenia and moderate depressive symptoms received this compound (400 mg/day) as an adjunct to their stable antipsychotic regimen for 6 weeks [3]. The results demonstrated statistically significant improvements on both the Brief Psychiatric Rating Scale (BPRS) and the Montgomery-Asberg Depression Rating Scale (MADRS), with these benefits maintained at follow-up evaluation 2 weeks after discontinuation of this compound treatment [3]. Importantly, the study reported no adverse events and highlighted that improvements occurred independently of primary mood effects, suggesting a direct impact on core schizophrenia symptoms through the proposed mechanism of augmented 5HT2 receptor antagonism [3].

In a separate investigation with a longer duration, Berk et al. (1999) conducted a 26-week open prospective pilot study of adjunctive this compound in 8 schizophrenic patients with predominantly negative symptoms who were maintained on conventional neuroleptics [4]. This study revealed even more substantial benefits, with total Positive and Negative Syndrome Scale (PANSS) scores decreasing by a mean of 31% and MADRS depression scores decreasing by 63%, with most improvement occurring within the first 6 weeks [4]. Notably, the adjunctive use of this compound allowed for a subsequent 28% reduction in neuroleptic dosage while maintaining therapeutic benefits, and extrapyramidal symptoms noticeably improved even during the stable neuroleptic dose phase of the study [4]. Of significant clinical relevance, the three patients in the study who exhibited positive symptoms at baseline experienced complete resolution of these symptoms, as did panic attacks in two affected patients [4].

Table 2: Summary of Clinical Studies on this compound Adjunctive Therapy in Schizophrenia

Study Parameter Rosenberg et al. (2000) [3] Berk et al. (1999) [4]
Study Design Open-label, exploratory Open-label, prospective
Patient Population 10 chronic schizophrenia patients with moderate depression 8 schizophrenia patients with predominant negative symptoms
Duration 6 weeks + 2-week follow-up 26 weeks
This compound Dose 400 mg/day Titrated based on response (100-500 mg/day)
Concurrent Medication Stable antipsychotic regimen Conventional neuroleptics

| Primary Outcomes | BPRS: Significant improvement MADRS: Significant improvement | PANSS: 31% reduction MADRS: 63% reduction | | Key Findings | Benefits maintained post-treatment; no adverse events | Neuroleptic dose reduced 28%; EPS improved; positive symptoms resolved in affected patients | | Limitations | Small sample; open-label; limited duration | Small sample; open-label; heterogeneous dosing |

Detailed Experimental Protocols

Patient Selection and Characterization

Inclusion criteria should focus on adults aged 18-65 with DSM-5-TR diagnosed schizophrenia who have demonstrated suboptimal response to adequate trials of at least two standard antipsychotic medications. Participants should demonstrate persistent negative symptoms (PANSS negative subscale ≥20) and/or comorbid depressive symptoms (MADRS ≥15) despite stable antipsychotic treatment (≥8 weeks unchanged dose). Exclusion criteria must comprehensively address this compound's safety profile, particularly its hepatotoxicity risk: patients with active liver disease, elevated baseline transaminases (AST/ALT >1.5× ULN), history of liver failure, or concomitant use of potent CYP3A4 inhibitors (e.g., ketoconazole, triazolam) should be excluded [2]. Additional exclusions should include pregnancy, breastfeeding, substantial suicide risk, and concurrent medical conditions that could compromise safety or study integrity.

Baseline characterization must encompass comprehensive assessment using standardized rating scales administered by trained, reliable raters. The core assessment battery should include: PANSS (for positive, negative, and general psychopathology symptoms), MADRS (for depressive symptoms), Clinical Global Impression-Schizophrenia scale (CGI-SCH), Barnes Akathisia Scale, and Simpson-Angus Scale (for extrapyramidal symptoms). Additionally, laboratory assessments must include complete metabolic panel with liver function tests (AST, ALT, GGT, ALP, bilirubin), complete blood count, renal function tests, and urine pregnancy test for women of childbearing potential. These baseline measures serve both safety and stratification purposes for subsequent data analysis.

Study Design and Dosing Protocol

For investigational studies of this compound adjunctive therapy, a randomized, double-blind, placebo-controlled design with parallel groups is methodologically optimal, though the existing evidence derives from open-label trials. The study should include a 2-week screening phase, followed by a 2-week single-blind placebo lead-in (to exclude placebo responders), then the 8-12 week active treatment phase, and finally a 2-week taper and follow-up phase. During the active treatment phase, the experimental group should receive This compound adjunctive therapy while the control group receives matching placebo, both in addition to continued stable doses of the baseline antipsychotic medication.

The This compound dosing protocol should follow a conservative titration strategy to enhance tolerability: begin with 50 mg twice daily for days 1-3, increase to 100 mg twice daily for days 4-7, then advance to 150 mg twice daily beginning week 2, with further titration to a target therapeutic dose of 200 mg twice daily by week 3, if tolerated [3] [2]. This gradual escalation strategy helps mitigate potential initial side effects while achieving therapeutic levels. For special populations, particularly elderly patients and women, consider initiating treatment at half the usual dose (50 mg once daily) due to documented higher Cmax and AUC values in these groups after single dosing [2]. The maximum recommended dose should not exceed 600 mg/day in divided doses during clinical trials, consistent with the dosing ranges employed in the foundational studies [3] [4].

Assessment Methodology and Timing

Comprehensive and standardized assessment represents a critical component of evaluating this compound's adjunctive benefits. The following workflow details the sequential assessment strategy and key decision points throughout the study protocol:

Implementation of this assessment protocol requires meticulous attention to rater training and reliability to ensure data quality. All clinical raters should undergo comprehensive training on standardized administration of assessment instruments, with inter-rater reliability established (ICC ≥0.80) prior to study initiation. Assessment timing should follow this schedule: PANSS and MADRS at screening, baseline, weekly for the first 4 weeks, then biweekly; CGI-SCH at screening, baseline, and every 2 weeks; EPS scales at screening, baseline, and every 2 weeks; laboratory assessments (including mandatory LFT monitoring) at screening, baseline, weeks 2, 4, 8, and endpoint. Response criteria should be predefined as ≥20% reduction in PANSS total score and/or ≥50% reduction in MADRS score, with remission defined as PANSS total <60 and MADRS <10 sustained for at least 2 consecutive assessments.

Safety Monitoring & Risk Management

Hepatotoxicity Risk Management

The most significant safety consideration with this compound therapy is the risk of idiosyncratic hepatotoxicity, which may progress to life-threatening hepatic failure. The reported incidence is approximately 1 case of liver failure resulting in death or transplant per 250,000-300,000 patient-years of this compound treatment [2]. This serious adverse effect prompted the manufacturer to issue a black box warning and has significantly limited this compound's clinical use despite its potential therapeutic benefits [5] [2].

A comprehensive liver function monitoring protocol must be implemented throughout this compound therapy. Baseline assessment should include comprehensive metabolic panel with AST, ALT, GGT, ALP, and total bilirubin. Patients with active liver disease or elevated baseline serum transaminases (AST/ALT >1.5× ULN) should generally be excluded from this compound therapy [2]. During treatment, serial LFT monitoring should occur at minimum every 2 weeks for the first month, monthly for the next 2 months, and quarterly thereafter if stable. Patients must be educated to recognize and immediately report symptoms of hepatotoxicity (jaundice, anorexia, gastrointestinal complaints, malaise, etc.), and this compound should be promptly discontinued if clinical signs or symptoms suggest liver dysfunction [2]. Any patient who develops biochemical evidence of hepatocellular injury (serum AST or ALT ≥3× ULN) while on this compound should be withdrawn from the drug and not considered for re-treatment [2].

General Safety and Tolerability Monitoring

Beyond hepatotoxicity, this compound demonstrates a generally favorable tolerability profile compared to many other antidepressants. Notably, it carries a lower risk of sexual dysfunction than SSRI antidepressants and causes minimal disruption of sleep architecture, making it particularly useful for patients with comorbid sleep disturbances [5]. However, standard antidepressant safety monitoring remains essential.

All patients receiving this compound should be monitored for clinical worsening and emergence of suicidality, particularly during the initial weeks of treatment and following dosage adjustments [2]. Although this compound is not approved for pediatric use, this precaution applies to patients of all ages. Additional monitoring should include assessment for potential drug interactions, as this compound is extensively metabolized by CYP3A4 and can inhibit this enzyme, creating potential interactions with substrates of this pathway [2]. Common side effects reported in clinical trials include dry mouth and sedation, which were typically moderate in severity and infrequently led to treatment discontinuation [6] [7].

Table 3: Safety Monitoring Protocol for this compound Adjunctive Therapy

Assessment Baseline Treatment Phase Action Threshold
Liver Function Tests Required Weeks 2, 4, 8, 12, then quarterly Discontinue if AST/ALT ≥3× ULN
Clinical Hepatotoxicity Signs Assess risk factors Each visit; patient education for self-monitoring Discontinue immediately if symptoms appear
Suicidality Assessment Required Each visit during initial 4 weeks, then biweekly Implement appropriate safety measures
EPS Assessment Required (SAS, BARS) Biweekly Consider dosage adjustment
General Tolerability Document comorbidities Each contact Manage side effects supportively
Therapeutic Drug Monitoring Not routine Based on clinical response Adjust dose per clinical response

Research Applications & Future Directions

The existing clinical evidence, though limited to open-label studies, suggests several promising translational research applications for this compound in schizophrenia treatment. The most immediate application involves its use as an augmentation strategy for treatment-resistant negative symptoms, which represent a significant therapeutic challenge in contemporary schizophrenia management. The demonstrated 31% reduction in PANSS scores in patients with predominantly negative symptoms [4] indicates potential for substantially addressing this unmet need. Additionally, this compound may offer particular benefit for the substantial subgroup of schizophrenia patients with comorbid depressive features, potentially reducing polypharmacy by addressing both core psychotic and depressive symptoms within a single adjunctive agent.

Future research should prioritize methodologically rigorous controlled trials to establish efficacy beyond the preliminary open-label evidence. Key design considerations include adequate sample sizes to detect clinically meaningful differences in both positive and negative symptom domains, dose-ranging designs to establish optimal therapeutic dosing, and longer duration trials to evaluate sustainability of benefits and monitor hepatic safety. Additionally, biomarker studies exploring genetic predictors of both therapeutic response and hepatotoxicity risk could help identify patient subgroups most likely to benefit from this compound adjunctive therapy while minimizing safety concerns.

From a drug development perspective, this compound's pharmacological profile serves as an important proof-of-concept for 5HT2A antagonism combined with serotonin reuptake inhibition as a viable mechanism for addressing both primary and comorbid symptoms in schizophrenia. This mechanism could inform development of novel compounds with similar targets but improved safety profiles, particularly reduced hepatotoxicity risk. The recent this compound shortage in the United States (2020-2022) and subsequent low rate of treatment reinitiation following resolution of the shortage [5] highlight both the specialized niche this medication occupies and the need for safer alternatives with similar mechanistic benefits.

References

Comprehensive Application Notes and Protocols: Nefazodone in Post-Traumatic Stress Disorder (PTSD) Clinical Trials

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Nefazodone and Its Potential in PTSD Treatment

This compound hydrochloride is an antidepressant medication with a unique neuropharmacological profile that has shown promise in the treatment of post-traumatic stress disorder (PTSD). As a phenylpiperazine compound structurally related to trazodone but with distinct receptor affinities, this compound acts as a serotonin receptor antagonist and weak reuptake inhibitor, potentially offering benefits for the complex symptom clusters of PTSD without the significant side effects associated with some other antidepressant classes. The therapeutic potential of this compound in PTSD management was extensively investigated during the 1990s and early 2000s, with multiple clinical trials conducted to evaluate its efficacy, safety, and optimal application in both civilian and combat-related PTSD populations.

The investigation of this compound for PTSD emerged from the clinical need for effective pharmacotherapeutic options that could address the tripartite symptom structure of PTSD—reexperiencing, avoidance/numbing, and hyperarousal—while minimizing treatment-limiting side effects. Unlike selective serotonin reuptake inhibitors (SSRIs), which were becoming first-line treatments for PTSD but often caused insomnia, agitation, and sexual dysfunction, this compound appeared to offer a potentially superior side effect profile while maintaining efficacy across PTSD symptom domains. Additionally, its reported benefits for sleep disturbances and nightmares—core components of PTSD—made it particularly interesting for researchers and clinicians working with traumatized populations.

Drug Properties and Pharmacological Profile

Basic Pharmacological Characteristics

This compound exhibits a unique dual mechanism within the serotonergic system, differentiating it from other antidepressants available at the time of its development. According to pharmacological data, this compound acts as a potent antagonist at postsynaptic 5-HT2A receptors while moderately inhibiting presynaptic serotonin reuptake. This combination results in increased serotonin availability for other receptor subtypes, particularly 5-HT1A receptors, which may contribute to its therapeutic effects. Additionally, this compound demonstrates minimal inhibition of norepinephrine reuptake and possesses negligible affinity for muscarinic, cholinergic, histaminic, and alpha2-adrenergic receptors, explaining its relatively favorable side effect profile compared to tricyclic antidepressants [1] [2].

The metabolism of this compound occurs primarily in the liver via cytochrome P450 3A4 (CYP3A4) enzymes, involving n-dealkylation and hydroxylation pathways. This metabolic profile creates important drug interaction considerations, particularly with other medications metabolized by the same enzyme system. This compound itself is a potent CYP3A4 inhibitor, which can significantly increase plasma concentrations of co-administered drugs that are CYP3A4 substrates, including certain benzodiazepines, statins, and other medications. The drug demonstrates relatively rapid absorption following oral administration, with an absolute bioavailability of approximately 20% due to significant first-pass metabolism. Its elimination half-life ranges from 2-4 hours, typically requiring twice-daily dosing to maintain stable plasma concentrations [1] [2].

Safety Profile and Black Box Warnings

The most significant safety concern associated with this compound is the risk of idiosyncratic hepatotoxicity, which led to its withdrawal from several markets and the addition of a black box warning by the U.S. Food and Drug Administration (FDA). Clinical data indicate that this compound carries a risk of life-threatening liver failure at an estimated incidence of approximately 1 case per 250,000 to 300,000 patient-years of treatment. This risk necessitates careful patient selection and monitoring, with contraindication in patients with active liver disease or elevated baseline serum transaminases. Clinical guidelines recommend discontinuation and non-rechallenge if patients develop signs of liver dysfunction (AST or ALT ≥3 times the upper limit of normal) or clinical symptoms suggesting liver failure (jaundice, anorexia, gastrointestinal complaints, malaise) [1] [3].

Other important safety considerations include:

  • Drug interactions: Contraindicated use with MAOIs (requires 14-day washout), potent CYP3A4 inhibition affecting co-administered medications like triazolam (requires 75% dose reduction)
  • Suicidality risk: Class warning for antidepressants regarding increased risk of suicidal thinking and behavior in children, adolescents, and young adults
  • Discontinuation effects: Patients should be advised against abrupt discontinuation
  • Cognitive/motor effects: May impair abilities required for operating machinery or automobiles [3]

Clinical Efficacy Data Summary

Comprehensive Outcomes Across Trials

Multiple open-label trials conducted between 1998-2001 demonstrated consistent evidence supporting this compound's efficacy in reducing core PTSD symptoms across diverse patient populations. The data from these studies indicate particularly robust effects on sleep disturbances, nightmares, and symptoms of anger, which often prove refractory to other pharmacological treatments. The therapeutic effects typically emerged within the first 2-4 weeks of treatment, with further gradual improvement observed over 8-12 week trial periods. The following table summarizes key efficacy outcomes from major clinical trials of this compound in PTSD:

Table 1: Summary of this compound Efficacy Outcomes in PTSD Clinical Trials

Study Population Trial Duration Sample Size Dosage Range (mg/day) Primary Outcome Measures Key Results
Combat veterans with chronic PTSD [4] 12 weeks + 4-week follow-up 10 100-600 Clinical Global Impressions (CGI), PTSD symptoms Significant improvement in all PTSD symptoms (except self-reported reexperiencing at week 12), sleep, and clinician-rated depression; anger significantly improved
Treatment-refractory Vietnam veterans [5] 12 weeks 19 100-600 CAPS, BDI 30% reduction in depression scores; 32% decrease in overall PTSD symptoms; improvements in intrusion (26%), avoidance (33%), arousal (28%)
Civilian PTSD patients [6] 12 weeks 17 Up to 600 Multiple rating scales Significant improvement on all scales; 43% response rate at endpoint (60% in completers); early improvements in nightmares and sleep disturbance
Chronic PTSD veterans [7] 8 weeks 36 Not specified CAPS, HAM-A, HAM-D Significant decreases in total CAPS and all subscales; most improvement in first 4 weeks; well-tolerated with only 4 discontinuations due to adverse effects
Combat-related chronic PTSD [8] 12 weeks 12 Mean 441 Polysomnography, CGI-PTSD, CAPS, HAM-D Significant improvement in subjective sleep quality, nightmares, depression, and PTSD symptoms; no significant polysomnographic changes
Symptom-Specific Responses

Analysis across studies reveals a consistent pattern of symptom improvement with this compound treatment. The drug demonstrated particular efficacy for:

  • Sleep disturbances and nightmares: Multiple studies reported early and significant improvements in subjective sleep quality and nightmare frequency [8] [4] [6]. This effect is particularly notable given the high prevalence of treatment-resistant sleep disturbances in PTSD populations.

  • Hyperarousal symptoms: Measures of hyperarousal showed significant improvement across multiple trials [8] [5] [7]. This included reductions in irritability, anger, and exaggerated startle response.

  • Intrusive symptoms: Improvements in intrusive recollections, flashbacks, and psychological distress at trauma reminders were consistently reported [5] [7] [9].

  • Avoidance and numbing: Although often considered more resistant to pharmacological intervention, avoidance and emotional numbing symptoms showed significant improvement in several studies [5] [7].

  • Comorbid depressive symptoms: Significant reductions in measures of depression severity were observed across studies, with one trial reporting a 30% decrease in Beck Depression Inventory scores [5].

Mechanism of Action in PTSD Pathophysiology

Neurobiological Targets

The therapeutic effects of this compound in PTSD are believed to derive from its modulation of several neurobiological systems implicated in the disorder's pathophysiology. The serotonergic system, which plays a crucial role in mood regulation, anxiety responses, and stress adaptation, is particularly relevant to PTSD pathology. This compound's dual action on serotonin systems—simplistically represented in the following diagram—creates a distinctive pharmacological profile:

G This compound This compound 5-HT Reuptake\nInhibition 5-HT Reuptake Inhibition This compound->5-HT Reuptake\nInhibition Weak 5-HT2A Receptor\nAntagonism 5-HT2A Receptor Antagonism This compound->5-HT2A Receptor\nAntagonism Potent Increased Synaptic\n5-HT Availability Increased Synaptic 5-HT Availability 5-HT Reuptake\nInhibition->Increased Synaptic\n5-HT Availability Enhanced 5-HT1A\nNeurotransmission Enhanced 5-HT1A Neurotransmission 5-HT2A Receptor\nAntagonism->Enhanced 5-HT1A\nNeurotransmission Nightmare Reduction Nightmare Reduction 5-HT2A Receptor\nAntagonism->Nightmare Reduction Mood Regulation Mood Regulation Increased Synaptic\n5-HT Availability->Mood Regulation Reduced Anxiety Reduced Anxiety Enhanced 5-HT1A\nNeurotransmission->Reduced Anxiety Sleep Improvement Sleep Improvement Enhanced 5-HT1A\nNeurotransmission->Sleep Improvement

This compound's 5-HT2A receptor blockade may be particularly relevant to its effects on PTSD sleep disturbances and nightmares. 5-HT2A receptors are thought to play a role in dream generation and sleep architecture, and their antagonism may contribute to the reduction in nightmare frequency and improvement in sleep quality reported across studies. This mechanism differentiates this compound from SSRIs, which lack significant 5-HT2A antagonist properties and may initially exacerbate sleep disturbances [8] [2].

Sleep Architecture Effects

Polysomnographic studies in PTSD patients treated with this compound revealed an interesting dissociation between subjective and objective sleep measures. While patients reported significant improvements in subjective sleep quality and nightmare frequency, objective polysomnographic parameters showed no significant changes from baseline [8]. This suggests that this compound's therapeutic effects on PTSD sleep disturbances may involve mechanisms beyond simple alteration of standard sleep architecture metrics, potentially including effects on sleep microstructure, dream content, or perception of sleep quality.

The noradrenergic system, which is frequently dysregulated in PTSD and contributes to hyperarousal symptoms, may also be indirectly modulated by this compound. Although the drug has only minimal direct effects on norepinephrine reuptake, its serotonergic actions likely influence the closely interconnected noradrenergic system, potentially contributing to the observed improvements in hyperarousal and anger symptoms [5] [10].

Experimental Protocols and Methodologies

Clinical Trial Design Considerations

The investigation of this compound for PTSD has employed various study designs, with open-label trials providing preliminary efficacy data to inform more rigorous controlled studies. Based on the aggregated methodologies from published trials, the following protocol elements represent a comprehensive approach to evaluating this compound in PTSD populations:

Table 2: Standardized Experimental Protocol for this compound PTSD Trials

Protocol Element Specifications Rationale
Study Design 12-week open-label or double-blind, placebo-controlled Balances practical duration with adequate time to observe therapeutic effects
Target Population Adults with DSM-IV/5 PTSD (chronic ≥3 months); combat-related or civilian trauma Focuses on established PTSD pathology; allows subgroup analysis by trauma type
Inclusion Criteria CAPS score ≥50; stable if comorbid MDD; medication-free or stable regimens Ensures moderate-severe symptoms; controls for confounding medication effects
Exclusion Criteria Active psychosis, substance use disorder, suicide risk, hepatic impairment, MAOI use Addresses safety concerns; excludes conditions that could confound results
Dosing Regimen Initial: 100-200 mg/day divided BID; titration: increase 100-200 mg/week; Maximum: 600 mg/day Minimizes initial side effects; allows gradual tolerance development
Primary Outcomes CAPS total score; CGI-I; PTSD symptom cluster scores Standardized, validated PTSD measures allowing cross-study comparisons
Secondary Outcomes HAM-D/HAM-A; sleep quality scales; nightmare frequency; anger measures Captures comorbid symptoms and specific PTSD-related phenomena
Assessment Schedule Baseline, Weeks 1, 2, 4, 6, 8, 12 (plus follow-up if applicable) Frequent early assessments capture rapid changes; longer intervals monitor stability
Specialized Assessment Methodologies

Beyond standard clinical rating scales, several investigations incorporated specialized assessment techniques to evaluate specific this compound effects:

  • Polysomnography (PSG): Overnight sleep EEG recordings conducted for 2 consecutive nights at baseline and predetermined intervals (e.g., Weeks 2, 4, 8, 12) to objectively quantify sleep architecture changes [8]. Parameters include sleep latency, total sleep time, sleep efficiency, REM latency, REM density, and periodic limb movements.

  • Sexual Function Assessment: Given the favorable sexual side effect profile of this compound compared to SSRIs, specific evaluation of sexual functioning using standardized measures is recommended, particularly in populations where SSRI-induced sexual dysfunction has been problematic [5] [1].

  • Anger and Irritability Measures: Standardized self-report and clinician-rated anger scales to capture treatment effects on this particularly refractory PTSD symptom [4] [10].

  • Liver Function Monitoring: Serial assessment of hepatic transaminases (AST, ALT) at baseline and regular intervals (e.g., Weeks 4, 8, 12) given the black box warning for hepatotoxicity [3].

The following diagram illustrates the standard participant flow and assessment timeline for a comprehensive this compound PTSD trial:

G Screening Screening Baseline Baseline Screening->Baseline Eligibility Confirmation W1_W2 Weeks 1-2 Baseline->W1_W2 Initiation 100-200mg/day PSG Polysomnography Baseline->PSG CAPS CAPS Assessment Baseline->CAPS CGI CGI Evaluation Baseline->CGI LFT Liver Function Tests Baseline->LFT W4 Week 4 W1_W2->W4 Titration +100-200mg/week SAF Side Effect Inventory W1_W2->SAF W8 Week 8 W4->W8 Maintenance 300-600mg/day W4->PSG W4->CAPS W4->LFT W4->SAF W12 Week 12 W8->W12 Continued Treatment W8->SAF Endpoint Endpoint W12->Endpoint Final Assessment W12->PSG W12->CAPS W12->CGI W12->LFT W12->SAF

Safety and Tolerability Data

Adverse Event Profile

Across clinical trials, this compound demonstrated a generally favorable tolerability profile in PTSD populations. The most commonly reported adverse effects were mild and transient, including headache (53%), dry mouth (42%), diarrhea (42%), dizziness, constipation, and somnolence [5]. Notably, this compound appeared to have minimal effects on sexual functioning, a significant advantage over SSRIs for many patients [5] [1]. The following table summarizes the frequency and characteristics of adverse events reported across studies:

Table 3: Adverse Event Profile of this compound in PTSD Clinical Trials

Adverse Event Approximate Frequency Typical Severity Temporal Pattern Management Strategies
Headache 53% Mild-moderate Often initial, improves over time Supportive care, analgesic if needed
Dry Mouth 42% Mild May persist throughout treatment Sugar-free gum, increased fluid intake
Diarrhea 42% Mild Often initial, resolves spontaneously Ensure hydration, usually self-limited
Dizziness 20-30% Mild Initial treatment/titration Slow position changes, take at bedtime
Somnolence 20-30% Mild-moderate Initial, often improves in 1-2 weeks Evening dosing, gradual titration
Nausea 15-25% Mild Initial, usually transient Take with food, divide doses
Constipation 10-20% Mild Variable Increased fiber/fluids, activity
Visual Disturbances 10-15% Mild Variable, may persist Ophthalmic evaluation if persistent
Hepatic Risk Management

The most significant safety consideration with this compound is the risk of idiosyncratic hepatotoxicity. Clinical management protocols must include:

  • Baseline assessment: Liver function tests (LFTs) and clinical evaluation for pre-existing liver disease or risk factors
  • Patient education: Clear instructions regarding symptoms of hepatotoxicity (jaundice, anorexia, GI complaints, malaise) and need for immediate reporting
  • Monitoring schedule: Regular LFT assessment at baseline, Weeks 4, 8, 12, and periodically during maintenance therapy
  • Discontinuation criteria: Clinical or laboratory evidence of liver injury (AST/ALT ≥3x ULN), with no rechallenge due to presumed increased risk
  • Contraindications: Active liver disease, elevated baseline transaminases, concomitant use of other hepatotoxic medications when possible [1] [3]

Research Gaps and Future Directions

Despite the consistent positive findings from open-label trials, the evidence base for this compound in PTSD treatment remains incomplete. Several significant research gaps need to be addressed:

  • Comparative effectiveness: No direct comparisons with first-line PTSD pharmacotherapies (particularly SSRIs) have been conducted, leaving uncertain this compound's relative efficacy and tolerability [2].

  • Long-term outcomes: Existing studies are limited to 12-week durations, with no data on maintenance of effects, long-term safety, or prevention of relapse in chronic PTSD [5] [7].

  • Mechanism understanding: The dissociation between subjective sleep improvement and objective polysomnographic findings warrants further investigation into the neurobiological mechanisms underlying this compound's therapeutic effects [8].

Future research should prioritize randomized controlled trials comparing this compound with both placebo and active comparators, incorporation of biomarker assessments to elucidate mechanisms of action, and longer-term studies to establish durability of treatment effects and optimal maintenance dosing strategies.

Conclusion

This compound represents a promising though incompletely evaluated treatment option for PTSD, with a distinctive pharmacological profile that may offer advantages for specific symptom clusters, particularly sleep disturbances, nightmares, and anger. The consistent positive findings across multiple open-label trials, conducted in both civilian and combat-related PTSD populations, provide a compelling rationale for more rigorous controlled investigation. While safety concerns regarding hepatotoxicity necessitate careful patient selection and monitoring, this compound's generally favorable side effect profile—especially regarding sexual functioning—suggests it may have a valuable role in the PTSD treatment arsenal, particularly for patients intolerant of or unresponsive to first-line interventions. Further research is needed to definitively establish its efficacy, identify predictors of treatment response, and clarify its position in PTSD treatment algorithms.

References

Comprehensive Application Notes and Protocol: Nefazodone-CBASP Combination Therapy for Chronic Depression

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Background and Rationale

Chronic depression represents one of the most challenging clinical presentations in psychiatric practice, with significant disability and treatment resistance. Major depressive disorder with chronic features affects approximately 20% of patients with depression and is associated with greater functional impairment, higher healthcare utilization, and reduced quality of life compared to episodic forms of depression. The landmark study published in the New England Journal of Medicine in 2000 demonstrated that while both nefazodone and the Cognitive Behavioral-Analysis System of Psychotherapy (CBASP) showed efficacy as monotherapies, their combination yielded substantially superior outcomes [1]. This synergistic approach represents a paradigm shift in treating chronic depression by simultaneously addressing biological determinants through pharmacotherapy and psychosocial determinants through targeted psychotherapy.

The neuropharmacological rationale for this combination centers on this compound's unique mechanism as a serotonin antagonist and reuptake inhibitor (SARI), which potently blocks 5-HT₂A receptors while moderately inhibiting serotonin and norepinephrine reuptake. This receptor profile results in reduced sexual side effects compared to SSRIs and a potentially more favorable effect on sleep architecture. CBASP specifically addresses the interpersonal deficits and maladaptive cognitive patterns that characterize chronic depression, using techniques such as Situational Analysis to help patients connect their behaviors to environmental outcomes [2]. The combination theoretically creates a bidirectional enhancement where medication may increase neuroplasticity and engagement with therapy, while psychotherapy may improve medication adherence and target residual interpersonal symptoms.

Efficacy Data and Clinical Outcomes

Primary Efficacy Endpoints

The pivotal 12-week randomized controlled trial (N=681) demonstrated compelling evidence for the superiority of combination therapy over either modality alone. The remission rates, defined as a Hamilton Rating Scale for Depression (HRSD-24) score ≤8 at both weeks 10 and 12, were significantly different across treatment groups. The combination of this compound and CBASP yielded a remission rate of 42%, compared to 22% for this compound alone and 24% for CBASP alone [1]. The number needed to treat (NNT) for combination therapy versus either monotherapy was approximately 5, indicating that for every five patients treated with combination therapy, one additional patient would achieve remission who would not have responded to monotherapy.

Beyond acute treatment outcomes, research has demonstrated that the combination therapy provides more rapid remission compared to either treatment alone. Survival analysis of time to remission revealed a significantly accelerated response trajectory for the combination group, with patients reaching remission approximately 2-3 weeks earlier than with monotherapies [2]. This accelerated response is clinically significant given the prolonged suffering typically experienced by this population and may potentially reduce the economic burden and functional impairment associated with chronic depression.

Comprehensive Efficacy Table

Table 1. Clinical Efficacy Outcomes from 12-Week Randomized Controlled Trial

Outcome Measure This compound Alone (n=226) CBASP Alone (n=228) Combination Therapy (n=227) P-value
Response Rate 48% 48% 73% <0.001
Remission Rate 22% 24% 42% <0.001
Mean HRSD Reduction -10.2 -10.7 -13.7 <0.001
Study Discontinuation 23% 25% 19% 0.28

Table 2. Predictors of Treatment Response in Combination Therapy

Predictor Variable Subgroup Remission Rate Clinical Implications
Baseline HRSD Score <26 48% Better prognosis across all treatments
≥26 36% More severe illness, may require longer treatment
Anxiety Level Low anxiety (HAMA <14) 45% Better response to combination therapy
High anxiety (HAMA ≥14) 32% May require anxiety-focused interventions
Chronicity <5 years 47% Better prognosis
≥5 years 38% May require extended treatment course

CBASP Psychotherapy Protocol

Treatment Structure and Session Organization

The Cognitive Behavioral-Analysis System of Psychotherapy (CBASP) is a specialized psychotherapy approach specifically developed for chronic depression that integrates behavioral, cognitive, and interpersonal techniques. The standard acute phase protocol consists of 16-20 sessions over 12 weeks, with sessions typically scheduled twice weekly during weeks 1-4 and weekly during weeks 5-12 [2]. Each session follows a structured format beginning with a mood check and review of homework, followed by introduction of new material, and assignment of subsequent homework. The therapist adopts an active, directive stance while simultaneously fostering collaborative empiricism to examine the patient's thoughts and behaviors.

The foundational technique of CBASP is Situational Analysis (SA), a structured exercise that teaches patients to connect their behaviors to environmental outcomes. SA consists of five operational steps: (1) describing a specific recent stressful situation, (2) labeling actual outcomes, (3) identifying thoughts and behaviors during the situation, (4) identifying desired outcomes, and (5) devising a revised behavioral plan for similar future situations. Through repeated SA practice, patients develop enhanced interpersonal effectiveness and break patterns of avoidance and withdrawal that maintain their depressive state. The therapist consistently links the patient's behavior to environmental consequences, helping to overcome the perceived helplessness characteristic of chronic depression.

CBASP Technical Implementation

Table 3. CBASP Situational Analysis Components and Implementation

SA Component Therapist Actions Patient Skills Developed
Situation Description Guide precise description of who, what, when, where Concrete communication, factual reporting
Actual Outcomes Elicit emotional, behavioral, relational consequences Emotional awareness, impact recognition
Thoughts/Behaviors Identify specific cognitions and actions during situation Metacognition, self-observation
Desired Outcomes Contrast actual with preferred outcomes Goal-setting, valuing personal needs
Revised Plan Collaboratively generate alternative behaviors Problem-solving, behavioral flexibility

Pharmacotherapy Protocol

This compound Dosing and Titration

This compound administration follows a structured titration schedule to optimize tolerability while achieving therapeutic efficacy. Treatment initiation begins at 150 mg/day administered in two divided doses (75 mg twice daily), with increases of 100 mg/day every 5-7 days as tolerated until reaching the target therapeutic dose of 300-600 mg/day [1]. The maximum recommended dose is 600 mg/day, though clinical trials indicate that many patients respond at doses between 300-500 mg/day. To remain in protocol compliance during clinical trials, patients must reach a minimum dose of 300 mg/day by week 3 of treatment. This gradual titration helps mitigate initial side effects while establishing therapeutic blood levels.

The pharmacokinetic profile of this compound is characterized by low and variable bioavailability (approximately 20%) due to significant first-pass metabolism, primarily via cytochrome P450 3A4 (CYP3A4) [3]. This compound exhibits nonlinear pharmacokinetics, with plasma concentrations increasing disproportionately with dose increases. It is metabolized to several active compounds including hydroxythis compound, triazoledione, and m-chlorophenylpiperazine (mCPP), all of which contribute to its pharmacological activity [4]. The elimination half-life of the parent compound is relatively short (2-4 hours), necessitating twice-daily dosing, while the triazoledione metabolite has a substantially longer half-life (18 hours) that may contribute to sustained effects.

Pharmacokinetic Considerations and Therapeutic Monitoring

Table 4. This compound Pharmacokinetic Properties and Dosing Considerations

Parameter Characteristics Clinical Implications
Bioavailability ~20% due to significant first-pass metabolism Administration with food increases bioavailability by 18% but not clinically significant
Protein Binding ~99% loosely bound Lower potential for displacement interactions compared to tightly bound drugs
Metabolism Primarily CYP3A4, secondarily CYP2D6 Contraindicated with strong CYP3A4 inhibitors/inducers
Active Metabolites Hydroxythis compound, triazoledione, mCPP Contribute to therapeutic and side effect profile
Half-Life Parent: 2-4 hours; Metabolites: 1.5-18 hours Twice-daily dosing required; triazoledione provides extended coverage
Elimination Urine (55%), feces (20-30%) Use with caution in hepatic impairment

Safety and Tolerability Profile

Adverse Effect Management

This compound demonstrates a distinct side effect profile that differs from both SSRIs and tricyclic antidepressants. The most commonly reported adverse effects in clinical trials include dry mouth (25%), somnolence (25%), nausea (22%), dizziness (17%), blurred vision (16%), and confusion (7%) [5]. Compared to other antidepressants, this compound has minimal sexual side effects, making it a valuable option for patients particularly concerned about this adverse effect. The incidence of weight gain is also generally low with this compound, enhancing its long-term acceptability.

The most significant safety concern with this compound is idiosyncratic hepatotoxicity, which occurs in approximately 1 in 250,000 to 300,000 patient-years and can result in liver failure requiring transplantation or death [5]. This risk necessitates baseline liver function testing before initiation and periodic monitoring every 6 months during treatment. Patients should be educated about symptoms of liver injury (jaundice, dark urine, abdominal pain) and advised to discontinue medication immediately if these occur. This compound is contraindicated in patients with active liver disease or previous significant liver injury from the medication.

Drug Interaction Management

This compound is a potent inhibitor of CYP3A4, creating the potential for significant drug-drug interactions [4]. It is absolutely contraindicated with terfenadine, astemizole, cisapride, pimozide, carbamazepine, and triazolam due to the risk of potentially fatal reactions [5]. Coadministration with benzodiazepines metabolized by CYP3A4 (alprazolam, midazolam) requires dose reduction of 50-75% and careful monitoring. Similarly, concurrent use with statins, certain anticoagulants, and immunosuppressants requires heightened vigilance and potential therapeutic drug monitoring. When combining this compound with other serotonergic agents, clinicians should monitor for emerging symptoms of serotonin syndrome, though the risk appears lower than with MAOI combinations.

Combined Treatment Implementation Protocol

Integration Methodology and Clinical Workflow

The successful implementation of combined this compound-CBASP therapy requires systematic coordination between pharmacotherapy and psychotherapy components. Medication management visits should follow a published manual with sessions typically lasting 15-20 minutes and scheduled weekly during the first month, then biweekly thereafter [2]. These visits focus on dose optimization, side effect management, and adherence reinforcement, while explicitly linking medication effects to psychotherapy goals. Psychotherapy sessions incorporate discussion of medication effects into Situational Analyses, particularly when side effects or dosing timing create interpersonal consequences.

The treatment team should establish clear communication protocols between prescribing clinicians and therapists to maintain consistent messaging and address emerging concerns. During the initial phase, patients may require education about the distinct but complementary roles of each treatment modality—explaining that medication may provide initial symptom relief enabling fuller engagement with psychotherapy, while psychotherapy develops skills to prevent relapse. Monitoring should include standardized rating scales (HRSD-24, self-report measures) at baseline, week 4, week 8, and week 12 to objectively track progress and identify early non-responders who may require protocol modifications.

Combined Treatment Workflow

G Start Patient Assessment & Diagnosis Screen Medical & Psychiatric Screening Start->Screen Baseline Baseline Assessments: HRSD-24, LFTs Screen->Baseline Randomize Treatment Randomization Baseline->Randomize MED This compound Protocol Randomize->MED 1/3 PSY CBASP Psychotherapy Randomize->PSY 1/3 COMB Combined Treatment Randomize->COMB 1/3 Titrate Dose Titration: 150→600 mg/day MED->Titrate Sessions CBASP Sessions: 16-20 over 12 weeks PSY->Sessions COMB->Titrate COMB->Sessions Monitor Outcome Monitoring: HRSD-24 at w4, w8, w12 Titrate->Monitor Sessions->Monitor Assess Endpoint Assessment: Remission Criteria Monitor->Assess Response Treatment Response Assess->Response HRSD≤15 & 50% reduction Remission Remission Achieved Assess->Remission HRSD≤8 Adjust Adjust Treatment Assess->Adjust HRSD>15

Diagram 1. Combined Treatment Protocol Workflow: This diagram illustrates the comprehensive workflow for implementing this compound-CBASP combination therapy, from initial assessment through treatment randomization, implementation, and outcome evaluation.

Conclusion and Clinical Implications

The combination of this compound and CBASP psychotherapy represents a evidence-based paradigm for treating chronic depression that demonstrates superior efficacy to either modality alone. This approach addresses both the neurobiological correlates and psychosocial determinants of chronic depression through complementary mechanisms. Implementation requires careful attention to dosing protocols, psychotherapy fidelity, and safety monitoring, particularly regarding hepatic function. Future research should explore biomarkers of treatment response, long-term maintenance strategies, and potential applications to other refractory mood disorders. This combined modality approach offers hope for a population historically characterized by treatment resistance and chronic disability.

References

Nefazodone and Hepatotoxicity: Clinical and Monitoring Overview

Author: Smolecule Technical Support Team. Date: February 2026

Nefazodone carries a boxed warning from the U.S. Food and Drug Administration (FDA) for the risk of life-threatening liver failure [1] [2]. The estimated rate is about 1 case of liver failure resulting in death or transplant per 250,000 to 300,000 patient-years of treatment [3] [1] [2]. The onset of injury can occur within weeks to several months after starting therapy, with cases reported from 6 weeks to 8 months post-initiation [3]. The pattern of serum enzyme elevations is typically hepatocellular, and several instances of acute liver failure requiring transplantation have been documented [3].

The table below summarizes the key risk factors and clinical presentation:

Aspect Details
Risk Level Low incidence, but high severity (life-threatening liver failure) [1] [2].
Onset of Injury Variable; reported from 6 weeks to 8 months after treatment initiation [3].
Pattern of Injury Typically hepatocellular [3].
Key Risk Factor Use of this compound itself. Pre-existing liver disease may complicate monitoring but is not a confirmed risk multiplier [1] [2].

Protocol for Liver Function Monitoring in Clinical Practice and Research

Formal recommendations for routine scheduled serum monitoring are not established. The standard of care hinges on vigilant clinical observation and prompt response to symptoms or signs of liver dysfunction. The following workflow and table outline the recommended protocol.

Start Patient Candidate for this compound A Assess for Active Liver Disease or Elevated Baseline Transaminases Start->A B Contraindicated. Do not initiate this compound. A->B Yes C Initiate Treatment with Patient Education A->C No D Clinical & Symptomatic Monitoring C->D E Patient Reports Symptoms of Liver Injury D->E Reports Symptoms I Continue Treatment with Ongoing Monitoring D->I No Symptoms F Conduct Serum Liver Tests (AST, ALT, Bilirubin) E->F G AST/ALT ≥ 3x ULN or Signs of Liver Failure? F->G H Discontinue this compound Permanently. Do not re-treat. G->H Yes G->I No

Pre-Treatment Assessment (Baseline)
  • Clinical History and Contraindications:

    • Contraindication: Do not initiate this compound in individuals with active liver disease or with elevated baseline serum transaminases [1] [2].
    • Absolute Contraindication: this compound is contraindicated in patients who previously developed clinical signs of liver injury or elevated transaminases (≥3x ULN) while on the drug. These patients should never be re-treated with this compound [1] [2].
  • Baseline Laboratory Testing:

    • While not mandated, obtaining baseline liver biochemical tests, particularly AST (SGOT) and ALT (SGPT), is a prudent clinical and research practice [1] [2]. This helps interpret future tests if symptoms arise, as pre-existing abnormalities can complicate monitoring.
During-Treatment Monitoring
  • Primary Method: Clinical Vigilance for Symptoms

    • Patient Education: Before and during treatment, educate patients and their caregivers to immediately report any of the following signs or symptoms of liver dysfunction [4] [1] [2]:
      • Jaundice (yellowing of skin or eyes)
      • Dark-colored urine
      • Light-colored stools
      • Anorexia (loss of appetite)
      • Nausea and vomiting
      • Unusual fatigue or malaise
      • Right upper abdominal pain
  • Secondary Method: Serum Laboratory Testing

    • Testing Indication: Perform liver biochemical tests only if the patient reports clinical symptoms suggestive of liver injury [1] [2]. Routine scheduled monitoring is not currently recommended.
    • Action Threshold: Discontinue this compound permanently if patients develop clinical signs of liver failure or if serum AST/ALT levels rise to ≥3 times the upper limit of normal (ULN) [1] [2].

The monitoring parameters and corresponding actions are summarized in the table below:

Monitoring Parameter Frequency / Timing Action / Decision Point
Clinical Symptoms (e.g., jaundice, anorexia, malaise, GI complaints) Continuous patient self-monitoring; report immediately. Upon report, conduct serum liver biochemical tests.
Serum AST/ALT Levels If clinical symptoms occur. Discontinue this compound if AST or ALT ≥ 3x ULN [1] [2].
Signs of Liver Failure If clinical symptoms occur. Discontinue this compound immediately [1] [2].

Experimental Protocol for Hepatotoxicity Monitoring in Clinical Trials

For researchers designing clinical trials involving this compound, a more structured and proactive monitoring protocol is recommended to systematically capture safety data.

Objective

To proactively monitor and quantify the incidence of liver biochemical test abnormalities and clinical hepatotoxicity in human subjects receiving this compound.

Methodology
  • Study Population: Adults enrolled in the this compound clinical trial.
  • Test Article: this compound at therapeutic doses (e.g., 300-600 mg/day).
  • Laboratory Assays: Serum ALT, AST, Alkaline Phosphatase, Total Bilirubin.
Procedural Workflow

S1 Screening/Baseline Visit S2 Obtain Informed Consent with Specific Hepatotoxicity Warnings S1->S2 S3 Collect Baseline Labs: ALT, AST, ALP, Bilirubin S2->S3 S4 Exclude if: Active Liver Disease or Elevated LFTs at Baseline S3->S4 T1 Treatment Phase S4->T1 T2 Schedule Lab Draws: Weeks 2, 4, 6, 12, 24, and 48 T1->T2 T3 Educate for Symptom- Driven Reporting T2->T3 A1 Adjudicate Abnormal Values T2->A1 Lab Results T3->A1 Symptom-Driven Report A2 Hy's Law Case? (ALT >3x ULN + T.Bil >2x ULN) A1->A2 A3 Permanently D/C this compound. Report as SAE. A2->A3 Yes A4 Monitor per Protocol A2->A4 No

  • Baseline Assessment:

    • Obtain informed consent, specifically detailing the risk of hepatotoxicity.
    • Collect baseline serum for ALT, AST, Alkaline Phosphatase, and Total Bilirubin.
    • Exclusion Criteria: Active liver disease or elevated baseline transaminases, per prescribing information [1] [2].
  • On-Treatment Monitoring:

    • Schedule blood draws for liver tests at predefined intervals: Weeks 2, 4, 6, 12, 24, and 48.
    • Maintain active surveillance for unscheduled, symptom-driven reports from subjects.
  • Data Collection and Analysis:

    • Record all liver test results and clinical symptoms.
    • Calculate the incidence of abnormalities using common toxicity criteria (e.g., CTCAE).
    • Apply Hy's Law (ALT >3x ULN + Total Bilirubin >2x ULN without alkaline phosphatase elevation) to identify cases with high potential for severe drug-induced liver injury.
  • Action on Abnormalities:

    • For ALT/AST ≥ 3x ULN: Permanently discontinue this compound. Report as a serious adverse event (SAE) if accompanied by symptoms or significant bilirubin elevation.
    • For Symptomatic Subjects: Immediately test liver function and discontinue this compound if liver injury is suspected.

Discussion for Researchers

The hepatotoxicity associated with this compound is considered an idiosyncratic reaction, meaning it is unpredictable and not directly dose-related in the classical sense [3]. The mechanism is not fully understood but is hypothesized to be mediated by toxic intermediates of its metabolism, primarily via the cytochrome P450 system (CYP3A4) [3]. This presents a significant challenge for risk mitigation, making vigilant monitoring the cornerstone of management.

The recent FDA-declared shortage of this compound (September 2020 to June 2022) and subsequent research highlight its specialized role in treating depression resistant to other therapies [5] [6]. This context underscores the importance of robust safety protocols for the patients who rely on this medication.

Conclusion

Managing the risk of hepatotoxicity with this compound requires a clear, multi-layered strategy. In clinical practice, the emphasis is on contraindication screening and patient education for symptom reporting. In a research setting, a proactive, protocol-driven schedule of serum monitoring is essential to fully characterize the incidence and nature of liver enzyme elevations. The provided protocols offer a framework for ensuring patient safety and generating high-quality data on this critical adverse effect.

References

Comprehensive Application Notes and Experimental Protocols for Nefazodone in Treatment-Resistant Depression

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Nefazodone and Treatment-Resistant Depression

Treatment-resistant depression (TRD) represents a significant clinical challenge in psychiatry, generally defined as failure to respond to at least two adequate trials of antidepressant medications from different pharmacological classes. The prevalence of TRD is substantial, with studies indicating that only approximately 30-40% of patients achieve remission after their first antidepressant trial, and even after multiple treatment attempts, approximately 10-20% of patients continue to experience significant depressive symptoms for two years or more [1]. The Sequenced Treatment Alternatives to Relieve Depression (STAR*D) study demonstrated that the cumulative remission rate after four sequential treatment trials was only 67% [1], highlighting the critical need for effective therapeutic options for this population.

This compound hydrochloride is an antidepressant medication with a unique pharmacological profile that distinguishes it from other antidepressant classes. Originally approved in 1994 and marketed as Serzone, this compound belongs to the phenylpiperazine class and functions primarily as a serotonin antagonist and reuptake inhibitor (SARI). Despite its withdrawal from some markets due to hepatotoxicity concerns, generic formulations remain available, and research continues to demonstrate its potential efficacy in TRD populations, particularly those with significant psychiatric comorbidity [2] [3]. This document provides comprehensive application notes and experimental protocols to support research and clinical development of this compound for TRD, with particular emphasis on efficacy assessment, safety profiling, and mechanistic studies.

Clinical Profile and Efficacy Data in TRD Populations

Pharmacological Characteristics

This compound exhibits a dual mechanism of action within the serotonergic system, acting as an antagonist at 5-HT2A receptors while simultaneously inhibiting presynaptic serotonin and norepinephrine reuptake. This pharmacological profile results in increased serotonin availability for interaction with other serotonin receptor subtypes, particularly 5-HT1A receptors, which are implicated in antidepressant and anxiolytic effects. Unlike many other antidepressants, this compound has minimal affinity for muscarinic, cholinergic, histaminergic, and α1-adrenergic receptors, accounting for its favorable side effect profile regarding sexual dysfunction, sedation, and cardiovascular effects compared to other antidepressant classes [3].

The pharmacokinetic profile of this compound includes rapid and complete absorption after oral administration, with an absolute bioavailability of approximately 20% due to significant first-pass metabolism. This compound undergoes extensive hepatic metabolism primarily via n-dealkylation and hydroxylation pathways, with the cytochrome P450 3A4 (CYP3A4) isoenzyme playing a major role. The elimination half-life ranges from 2-4 hours, and protein binding exceeds 99% [3]. These characteristics have important implications for dosing strategies and drug interaction potential in the TRD population.

Efficacy in Treatment-Resistant Populations

Clinical studies have demonstrated the potential utility of this compound in TRD populations, particularly those with significant psychiatric comorbidity. A 1999 retrospective analysis by Sajatovic et al. investigated this compound therapy in 20 patients with treatment-resistant or treatment-intolerant depression and high psychiatric comorbidity [2]. This study population had failed an average of 1.9 previous antidepressant trials and exhibited substantial comorbidity, with 55% diagnosed with PTSD, 15% with substance abuse, and 10% with personality disorders. After this compound treatment, the results demonstrated:

Table 1: Clinical Outcomes in TRD Patients with High Comorbidity

Assessment Measure Response Rate Percentage Clinical Significance
CGI (Much/Very Much Improved) 11/20 patients 55% Substantial clinical improvement
BDI (>20% Improvement) 9/20 patients 45% Meaningful symptom reduction
BDI (10-20% Improvement) 3/20 patients 15% Moderate symptom improvement
BDI (<10% Change) 6/20 patients 30% Minimal to no improvement
Discontinuation Due to Adverse Effects 2/20 patients 10% Favorable tolerability profile

Additional research has supported the efficacy of this compound augmentation strategies in TRD. A 2003 study by Carpenter et al. investigated this compound augmentation in 11 patients with treatment-resistant depression and anxiety symptoms or anxiety disorders [4]. In this open-label trial, this compound was slowly added to ongoing antidepressant regimens, with doses initiated at 50 mg/day and titrated upward by 50 mg increments until optimal response was achieved. The results demonstrated significant improvement, with a mean Clinical Global Impression (CGI) score of 1.52±0.52 on a scale from 1 (very much better) to 7 (very much worse). Notably, 7 of 11 cases (64%) achieved complete remission of depressive symptoms, while 9 of 11 (82%) achieved complete remission of anxiety symptoms. The mean effective this compound dose in this augmentation paradigm was 200±34.2 mg/day, ranging from 50-300 mg/day [4].

Mechanisms of Hepatotoxicity and Safety Profiling

Molecular Mechanisms of Liver Injury

The clinical utility of this compound is significantly limited by its potential for idiosyncratic hepatotoxicity, which led to the withdrawal of the brand name Serzone from the U.S. market in 2004. The incidence of severe liver injury requiring hospitalization or resulting in transplant or death is approximately 1 in 29,000-35,000 patient-years [5] [3]. Research into the mechanisms underlying this toxicity has revealed two primary pathways: mitochondrial dysfunction and endoplasmic reticulum (ER) stress.

Studies by Silva et al. (2016) demonstrated that this compound directly impairs mitochondrial function through several mechanisms [6]. In HepG2 cells, this compound exposure resulted in concentration-dependent decreases in cell viability, with IC50 values of 76.2 μM at 24 hours and 48.2 μM at 72 hours. Mitochondrial membrane potential (ΔΨm) was significantly disrupted, with approximately 40% of cells showing depolarization after 1 hour of exposure to 100 μM this compound. Additionally, this compound increased ROS production by 2.5-fold compared to controls and depleted intracellular ATP levels by 50% after 6 hours of exposure to 100 μM. These effects were associated with downregulation of oxidative phosphorylation genes and upregulation of apoptotic pathways [6].

Complementary research by Chen et al. (2016) elucidated the role of ER stress in this compound-induced hepatotoxicity [5]. In HepG2 cells, this compound induced significant ER stress, as evidenced by increased expression of characteristic markers including CHOP, ATF-4, and phosphorylated eIF2α, along with splicing of XBP1 mRNA. The ER stress inhibitors 4-phenylbutyrate and salubrinal attenuated this compound-induced cytotoxicity, confirming the functional significance of this pathway. Additionally, this compound activated the MAPK signaling pathway, increasing phosphorylation of JNK, ERK1/2, and p38. Inhibition of ERK1/2 specifically reduced ER stress activation, suggesting interplay between these pathways [5].

G cluster_mito Mitochondrial Effects cluster_er ER Stress Pathways cluster_outcomes Cellular Outcomes This compound This compound Metabolism CYP3A4 Metabolism This compound->Metabolism Mitochondria Mitochondrial Dysfunction This compound->Mitochondria ER Endoplasmic Reticulum Stress This compound->ER M1 Complex I Inhibition Mitochondria->M1 E1 UPR Activation (PERK, IRE1α, ATF6) ER->E1 M2 ΔΨm Disruption M1->M2 M3 ROS Production M2->M3 M4 ATP Depletion M3->M4 MAPK ERK1/2, JNK, p38 Activation M3->MAPK Activates Apoptosis Apoptosis M4->Apoptosis Dysfunction Dysfunction M4->Dysfunction E2 CHOP Induction E1->E2 E3 eIF2α Phosphorylation E1->E3 E4 XBP1 Splicing E1->E4 E2->Apoptosis E3->Dysfunction subcluster subcluster cluster_mapk cluster_mapk MAPK->ER Amplifies Necrosis Necrosis MAPK->Necrosis

Figure 1: Molecular Mechanisms of this compound-Induced Hepatotoxicity. This diagram illustrates the primary pathways involved in this compound-induced liver injury, including mitochondrial dysfunction, endoplasmic reticulum stress, and MAPK signaling activation, ultimately leading to apoptotic cell death, necrosis, and cellular dysfunction.

Drug Interaction Considerations

This compound's metabolism primarily via CYP3A4 and its inhibitory effects on this enzyme create significant drug interaction potential that requires careful consideration in TRD populations, who often receive multiple psychotropic medications. Concomitant administration of this compound with other serotonergic agents increases the risk of serotonin syndrome, a potentially life-threatening condition characterized by neuromuscular hyperactivity, autonomic nervous system instability, and altered mental status [7].

Analysis of the FDA Adverse Event Reporting System (FAERS) database between 2004-2024 identified 13,312 cases of serotonin syndrome, 52% of which involved SSRIs. Combinations of SSRIs with other antidepressants, particularly serotonin-norepinephrine reuptake inhibitors (SNRIs) and "other antidepressants" (a category that includes this compound), were associated with significant signals for serotonin syndrome (ROR 25.42 and 22.74, respectively) [7]. These findings highlight the importance of careful medication review and patient monitoring when using this compound in combination with other serotonergic agents.

Experimental Protocols for Efficacy and Safety Assessment

In Vitro Cytotoxicity Assessment

Purpose: To evaluate this compound-induced cytotoxicity in hepatic cell lines and primary hepatocytes.

Materials:

  • HepG2 cells (ATCC HB-8065)
  • Primary human hepatocytes (pooled from ≥10 donors)
  • Williams' Medium E and DMEM with high glucose
  • This compound hydrochloride (Sigma-Aldrich, cat# N-102)
  • Dimethyl sulfoxide (DMSO)
  • CellTiter-Glo Luminescent Cell Viability Assay (Promega)
  • Sulforhodamine B (SRB) assay reagents

Procedure:

  • Cell Culture: Maintain HepG2 cells in Williams' Medium E supplemented with 10% FBS, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a 5% CO2 atmosphere. Culture primary human hepatocytes in manufacturer-recommended media.
  • Cell Plating: Seed HepG2 cells in 96-well plates at 3.5×10^5 cells/mL (100 μL/well) and primary hepatocytes in collagen-coated 384-well plates. Allow attachment for 24 hours.
  • Drug Treatment: Prepare this compound stock solution in DMSO and serially dilute in culture medium to final concentrations ranging from 5-100 μM. Include vehicle control (DMSO ≤0.1%). Treat cells in quintuplicate for each concentration.
  • Viability Assessment:
    • For ATP content measurement (CellTiter-Glo): After 24-hour treatment, equilibrate plates to room temperature, add equal volume of CellTiter-Glo reagent, shake for 2 minutes, incubate for 10 minutes, and record luminescence.
    • For cell mass determination (SRB assay): After 24-72 hours of treatment, fix cells with 10% trichloroacetic acid for 1 hour at 4°C, wash, stain with 0.057% SRB for 30 minutes, wash with 1% acetic acid, solubilize with 10mM Tris base, and measure absorbance at 510nm.
  • Data Analysis: Calculate percentage viability relative to vehicle-treated controls. Determine IC50 values using four-parameter logistic regression.
Mitochondrial Function Assessment

Purpose: To evaluate this compound effects on mitochondrial parameters.

Materials:

  • Tetramethylrhodamine methyl ester (TMRM+)
  • MitoSOX Red
  • JC-1 dye
  • Seahorse XF Analyzer consumables

Procedure:

  • Mitochondrial Membrane Potential (ΔΨm):

    • Seed HepG2 cells in black-walled 96-well plates with clear bottoms.
    • After this compound treatment (1-24 hours), load cells with 100nM TMRM+ for 30 minutes at 37°C.
    • Wash with PBS and measure fluorescence (excitation/emission: 549/573nm) using a plate reader.
    • Alternatively, use JC-1 dye (5μg/mL, 30 minutes) and calculate red/green fluorescence ratio.
  • Mitochondrial ROS Production:

    • Treat cells with this compound for predetermined time points.
    • Load with 5μM MitoSOX Red for 30 minutes at 37°C.
    • Wash with PBS and measure fluorescence (excitation/emission: 510/580nm).
  • Oxygen Consumption Rate (OCR):

    • Seed HepG2 cells in Seahorse XF24 cell culture plates.
    • Treat with this compound for 6-24 hours.
    • Replace medium with unbuffered assay medium and measure basal OCR using Seahorse XF Analyzer.
    • Perform mitochondrial stress test with sequential injection of oligomycin (1μM), FCCP (0.5μM), and rotenone/antimycin A (0.5μM each).
ER Stress Evaluation

Purpose: To assess this compound induction of endoplasmic reticulum stress.

Materials:

  • Antibodies: anti-CHOP, anti-ATF-4, anti-p-eIF2α, anti-XBP1
  • ER stress inhibitors: 4-PBA (1mM), salubrinal (20μM)
  • MAPK inhibitors: PD184352 (ERK1/2, 2μM), SP600125 (JNK), SB203580 (p38)
  • Gaussia luciferase secretion assay components

Procedure:

  • Western Blot Analysis:

    • Treat HepG2 cells with this compound (25-100μM) for 6-24 hours.
    • For inhibitor studies, pre-treat with ER stress or MAPK inhibitors 2 hours before this compound exposure.
    • Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
    • Separate proteins by SDS-PAGE, transfer to PVDF membranes, and probe with primary antibodies overnight at 4°C.
    • Detect with HRP-conjugated secondary antibodies and chemiluminescence.
  • XBP1 Splicing Assay:

    • Extract total RNA after this compound treatment.
    • Perform RT-PCR using XBP1-specific primers.
    • Separate products on 2.5% agarose gels; un-spliced XBP1 yields 473bp product, spliced form yields 447bp product.
  • ER Stress Reporter Assay:

    • Use stable HepG2 cells expressing Gaussia luciferase (Gluc) secretion reporter.
    • Treat with this compound for 12-24 hours.
    • Collect conditioned medium and measure Gluc activity using coelenterazine substrate.
    • Normalize to intracellular Fluc (firefly luciferase) activity.

Table 2: Key Experimental Parameters for Hepatotoxicity Assessment

Assessment Type Key Markers Time Points Concentration Range Positive Controls
Cytotoxicity ATP content, SRB staining, LDH release 6, 24, 48, 72 hours 5-100 μM Acetaminophen (1mM)
Mitochondrial Function ΔΨm, ROS production, OCR, ATP levels 1, 3, 6, 24 hours 25-100 μM CCCP (10μM), Rotenone (1μM)
ER Stress CHOP, ATF-4, p-eIF2α, XBP1 splicing 6, 12, 24 hours 25-100 μM Tunicamycin (5μg/mL)
Apoptosis Signaling Caspase-3/7 activation, PARP cleavage, Annexin V staining 12, 24, 48 hours 50-100 μM Staurosporine (1μM)

Therapeutic Application and Clinical Protocols

Patient Selection and Dosing Strategies

Patient Selection Criteria: this compound may be particularly beneficial for TRD patients with the following characteristics:

  • Documented failure of ≥2 adequate antidepressant trials from different pharmacological classes
  • Significant anxiety symptoms or comorbid anxiety disorders
  • Intolerance to SSRI-induced sexual dysfunction
  • Comorbid PTSD (55% response rate in clinical observation) [2]
  • Need for minimal disruption of sleep architecture

Dosing Protocol:

  • Initial dose: 50 mg twice daily
  • Titration schedule: Increase by 50-100 mg/day at 5-7 day intervals
  • Target therapeutic dose: 300-500 mg/day in divided doses
  • Maximum dose: 600 mg/day
  • Augmentation strategy: When used as augmenting agent, initiate at 50 mg/day and increase by 50 mg increments every 3-5 days to mean effective dose of 200 mg/day (range 50-300 mg/day) [4]

Monitoring Requirements:

  • Baseline assessment: Liver function tests (ALT, AST, total bilirubin), comprehensive metabolic panel
  • During titration: Weekly LFTs for first 6 weeks, then monthly for 6 months, then quarterly
  • Symptom monitoring: Regular assessment using standardized scales (BDI, HAM-D, CGI)
  • Drug interaction screening: Comprehensive medication review for contraindicated combinations

G cluster_assessment Baseline Assessment cluster_initiation Treatment Initiation cluster_titration Dose Titration cluster_maintenance Maintenance Phase cluster_response Response Evaluation Start TRD Patient Identification A1 Confirm TRD Diagnosis (≥2 Failed AD Trials) Start->A1 A2 Evaluate Comorbidities (Anxiety, PTSD) A1->A2 A3 Baseline LFTs A2->A3 A4 Drug Interaction Check A3->A4 I1 Start this compound 50mg BID A4->I1 I2 Monitor for Adverse Effects I1->I2 I3 Weekly LFTs (First 6 Weeks) I2->I3 T1 Increase by 50-100mg/week I3->T1 T2 Target Dose: 300-500mg/day T1->T2 T3 Assess Efficacy at 4-6 Weeks T2->T3 M1 Monthly LFTs (Months 2-6) T3->M1 R2 Inadequate Response T3->R2 M2 Quarterly LFTs Thereafter M1->M2 M3 Regular Symptom Monitoring M2->M3 R1 Adequate Response M3->R1 R2->A2 Consider Augmentation R2->I1 Re-evaluate Dose

Figure 2: Clinical Management Protocol for this compound in TRD. This workflow outlines the comprehensive management approach for treatment-resistant depression patients receiving this compound, emphasizing appropriate patient selection, careful dose titration, and essential safety monitoring.

Risk Mitigation Strategies

Hepatotoxicity Risk Management:

  • Contraindications: Active liver disease, baseline ALT/AST >3× ULN, previous this compound-induced hepatotoxicity
  • Patient education: Provide written information about hepatotoxicity symptoms (jaundice, dark urine, clay-colored stools, abdominal pain)
  • Discontinuation criteria: ALT/AST >3× ULN with symptoms, or >5× ULN asymptomatic
  • Regular monitoring: Strict adherence to LFT monitoring schedule throughout treatment

Drug Interaction Management:

  • Absolute contraindications: MAOIs, strong CYP3A4 inhibitors (ketoconazole, itraconazole), pimozide, carbamazepine
  • High-risk combinations: SNRIs, TCAs, tramadol, fentanyl (ROR for serotonin syndrome 41.95) [7]
  • Require dose adjustment: Benzodiazepines, statins, immunosuppressants
  • Serotonin syndrome vigilance: Monitor for symptoms especially during initiation and dose adjustments

Conclusion and Future Directions

This compound represents a viable therapeutic option for carefully selected patients with treatment-resistant depression, particularly those with significant anxiety comorbidity or intolerance to other antidepressant side effects. The unique pharmacological profile of this compound, combining 5-HT2A receptor antagonism with serotonin and norepinephrine reuptake inhibition, provides a distinct mechanism of action that may benefit patients who have failed multiple standard antidepressant trials.

However, the hepatotoxicity risk associated with this compound necessitates rigorous safety protocols and careful patient selection. Future research directions should focus on:

  • Identification of biomarkers predicting susceptibility to this compound-induced liver injury
  • Development of structural analogs with improved safety profiles
  • Exploration of personalized dosing strategies based on pharmacogenetic profiling
  • Long-term outcome studies in well-characterized TRD populations
  • Investigation of combination therapies with hepatoprotective agents

When implemented with appropriate safeguards, this compound can be a valuable component of the comprehensive treatment approach for treatment-resistant depression, addressing a significant unmet need in this challenging patient population.

References

Nefazodone Application Notes & Experimental Protocols for Seasonal Affective Disorder (SAD) and Sleep Parameters

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Nefazodone, an antidepressant with a dual mechanism of serotonin receptor (5-HT₂) blockade and serotonin/norepinephrine reuptake inhibition, presents a viable treatment option for Seasonal Affective Disorder (SAD). Clinical evidence indicates that this compound not only produces significant reductions in depression and anxiety scores but also positively influences key sleep parameters by improving sleep efficiency and reducing sleep latency, without the REM sleep suppression typical of many antidepressants. These application notes detail the supporting data and provide a methodological framework for evaluating this compound's effects in SAD and related sleep architecture.

Summary of Quantitative Clinical Data

The following tables consolidate key quantitative findings from clinical studies on this compound in depressive disorders, including SAD.

Table 1: Clinical Outcomes in SAD Patients After 8-Week this compound Treatment (n=9) [1]

Assessment Scale Baseline Mean (SD) Week 8 Mean (SD) P-value
HAM-D (29-item) 33.4 (8.1) 11.6 (5.6) p = 0.002
HAM-A 26.6 (7.0) 11.5 (11.1) p = 0.005
Sleep Latency (min) 39.9 (32.7) 16.6 (15.3) p < 0.05
Sleep Efficiency (%) 78.8 (14.6) 91.5 (5.5) p < 0.05
Stage 1 Sleep (%) 4.9 (1.9) 3.4 (2.6) p < 0.05

Table 2: Effects of this compound on Sleep Architecture Across Depressive Disorders [2] [3] [4]

Sleep Parameter Direction of Change with this compound Consistency Across Studies
REM Sleep Latency No significant increase Consistent finding
REM Sleep Percentage No suppression; trend to increase in some cases Consistent finding
Stage 1 Sleep (Light Sleep) Decreased Consistent finding
Stage 2 Sleep Increased Found in multiple studies
Sleep Efficiency Increased Consistent finding
Wakefulness/Movement Time Decreased Consistent finding
Slow-Wave Sleep No significant alteration Consistent finding

Proposed Experimental Protocol

This protocol outlines a standardized method for investigating the effects of this compound on SAD and sleep, based on established clinical study designs [1] [2] [4].

Study Objectives
  • Primary Objective: To evaluate the efficacy of this compound in reducing depressive and anxiety symptoms in adult patients with SAD.
  • Secondary Objective: To assess the changes in objective and subjective sleep parameters induced by this compound treatment.
  • Exploratory Objective: To investigate the relationship between clinical improvement and changes in sleep architecture.
Patient Selection and Eligibility
  • Inclusion Criteria:
    • Male and female patients aged 18-65.
    • Meet DSM-5 criteria for Major Depressive Disorder, recurrent, with a seasonal pattern (SAD).
    • Score of ≥ 17 on the first 17 items of the 29-item Hamilton Rating Scale for Depression (HAM-D).
    • Score of ≥ 11 on the Seasonal Patterns Assessment Questionnaire (SPAQ).
  • Exclusion Criteria:
    • Presence of other primary psychiatric disorders (e.g., psychosis, bipolar disorder).
    • Acute suicidality.
    • Alcohol or substance dependence in the past 12 months.
    • Primary sleep disorders (e.g., sleep apnea, periodic limb movement disorder) confirmed by baseline polysomnography.
    • Contraindications to this compound (e.g., active liver disease, concomitant use of pimozide, cisapride, or MAOIs).
    • Pregnancy or lactation.
Study Design and Dosing Regimen
  • Design: Open-label trial with assessments at baseline (W0), week 4 (W4), and week 8 (W8).
  • Treatment Period: 8 weeks.
  • Dosing Schedule [1] [5]:
    • Week 1: 100 mg/day (50 mg twice daily).
    • Week 2: 200 mg/day (100 mg twice daily).
    • Week 3: 300 mg/day (150 mg twice daily).
    • Weeks 4-8: 400 mg/day (200 mg twice daily). The dose may be flexibly adjusted up to a maximum of 600 mg/day based on clinical response and tolerability.
  • Dosing in Special Populations: For elderly or debilitated patients, initiate at 100 mg/day and titrate more slowly [5].
Clinical and Sleep Assessment Schedule
Assessment Baseline (W0) Week 4 (W4) Week 8 (W8)
Clinical Ratings
29-item HAM-D [1] X X X
HAM-A [1] X X X
SPAQ [1] X
Objective Sleep (PSG)
Adaptation Night [1] X X X
Data Recording Night [1] X X X
Subjective Sleep (Diary/VAS) X X X

PSG Procedures:

  • Conduct polysomnography (PSG) in a dedicated sleep laboratory.
  • Record for two consecutive nights at each time point. The first night serves as an adaptation night to minimize first-night effects; only data from the second night is used for analysis [1].
  • Analyze standard parameters: sleep latency, total sleep time (TST), wake after sleep onset (WASO), sleep efficiency (SE%), and sleep staging (N1%, N2%, N3%, REM%) according to AASM criteria.
Statistical Analysis
  • Employ a repeated-measures Analysis of Variance (ANOVA) to analyze changes in HAM-D, HAM-A, and PSG parameters over time (W0, W4, W8).
  • Use paired t-tests for post-hoc comparisons between baseline and subsequent time points, with a significance level set at p < 0.05.
  • For the primary efficacy endpoint (change in HAM-D from baseline to W8), apply an Intent-to-Treat (ITT) analysis with the Last Observation Carried Forward (LOCF) method for handling missing data.

Mechanism of Action and Experimental Workflow

This compound's proposed beneficial effects on sleep in SAD are linked to its unique neuropharmacological profile. The following diagrams visualize its mechanism and the experimental workflow.

Proposed Mechanism of Action in SAD and Sleep

mechanism Proposed Mechanism of this compound in SAD This compound This compound 5-HT2 Receptor\nBlockade 5-HT2 Receptor Blockade This compound->5-HT2 Receptor\nBlockade Primary Action SERT/ NET\nInhibition SERT/ NET Inhibition This compound->SERT/ NET\nInhibition Secondary Action Enhanced Sleep\nContinuity Enhanced Sleep Continuity 5-HT2 Receptor\nBlockade->Enhanced Sleep\nContinuity Increased Slow-Wave\nActivity Increased Slow-Wave Activity 5-HT2 Receptor\nBlockade->Increased Slow-Wave\nActivity No REM Suppression No REM Suppression 5-HT2 Receptor\nBlockade->No REM Suppression Increased Synaptic\n5-HT & NE Increased Synaptic 5-HT & NE SERT/ NET\nInhibition->Increased Synaptic\n5-HT & NE Improved Sleep Efficiency\n& Reduced Latency Improved Sleep Efficiency & Reduced Latency Enhanced Sleep\nContinuity->Improved Sleep Efficiency\n& Reduced Latency Favorable Sleep Profile\nvs. SSRIs Favorable Sleep Profile vs. SSRIs No REM Suppression->Favorable Sleep Profile\nvs. SSRIs Improved Depressive\n& Anxiety Symptoms Improved Depressive & Anxiety Symptoms Increased Synaptic\n5-HT & NE->Improved Depressive\n& Anxiety Symptoms Reduced SAD\nSymptom Burden Reduced SAD Symptom Burden Improved Depressive\n& Anxiety Symptoms->Reduced SAD\nSymptom Burden Clinical Improvement\nin SAD Clinical Improvement in SAD Improved Sleep Efficiency\n& Reduced Latency->Clinical Improvement\nin SAD Reduced SAD\nSymptom Burden->Clinical Improvement\nin SAD

Experimental Workflow for Clinical Evaluation

workflow Experimental Protocol Workflow (8-Week Study) Start Screening & Enrollment (DSM-5 SAD, HAM-D ≥17) Baseline Baseline Assessment (W0) - HAM-D/HAM-A - 2-Night PSG - SPAQ Start->Baseline W1 W1 Baseline->W1 This compound 100 mg/day W2 W2 W1->W2 This compound 200 mg/day W3 W3 W2->W3 This compound 300 mg/day W4 W4 W3->W4 This compound 400 mg/day Assessment4 Mid-point Assessment (W4) - HAM-D/HAM-A - 2-Night PSG W4->Assessment4 W5_8 W5_8 Assessment4->W5_8 Maintain 400 mg/day (Flexible up to 600 mg) Assessment8 Endpoint Assessment (W8) - HAM-D/HAM-A - 2-Night PSG W5_8->Assessment8 Analysis Data Analysis - Repeated ANOVA - Paired t-tests Assessment8->Analysis Primary Outcome: HAM-D Change

Critical Safety and Methodological Considerations

  • Liver Toxicity: this compound carries a black box warning for hepatotoxicity. Clinical trials require vigilant monitoring of liver function (e.g., baseline and periodic LFTs). Patients must be informed of warning signs (jaundice, dark urine) [5].
  • Drug Interactions: Concomitant use of pimozide, cisapride, or MAOIs is contraindicated. Use caution with benzodiazepines, statins, and immunosuppressants like tacrolimus due to CYP3A4 inhibition [5].
  • Placebo Effect Control: The provided protocol is open-label. For definitive efficacy proof, a double-blind, randomized, placebo-controlled (or active comparator) trial is necessary.
  • Polysomnography Specifics: The lack of effect on REM sleep distinguishes this compound from many other antidepressants [2] [6]. This should be a predefined focus of analysis. The use of a two-night PSG protocol (adaptation + data) is crucial for obtaining reliable baseline data in a sleep lab setting [1].

References

Clinical Application Notes: Nefazodone for Chronic Depression

Author: Smolecule Technical Support Team. Date: February 2026

1. Evidence for Long-Term Maintenance Treatment A key randomized, placebo-controlled maintenance trial demonstrates nefazodone's efficacy in preventing recurrence in chronic depression. The study design and outcomes are summarized below [1].

Trial Aspect Protocol Details
Study Design Randomized, double-blind, placebo-controlled maintenance trial
Patient Population Adults with chronic major depressive disorder (MDD) who had responded to this compound during acute and continuation phases
Prior Treatment Acute (12 weeks) and continuation (16 weeks) phases with this compound alone or combined with psychotherapy (CBASP)
Maintenance Phase 1-year duration; responders from continuation phase randomized to continue this compound or switch to placebo
Primary Outcome Recurrence of a new major depressive episode

| Key Efficacy Result | This compound: 30.3% conditional probability of recurrence Placebo: 47.5% conditional probability of recurrence | | Conclusion | this compound is effective in maintaining long-term response and preventing recurrence in chronic depression |

2. Contemporary Prescribing Patterns and Real-World Context A recent analysis of a 2020-2022 FDA-declared this compound shortage provides critical real-world data on its use and alternatives, informing clinical decision-making [2] [3].

Prescribing Context Key Findings from Shortage Analysis
Typical Use Case Used for specialized cases, often after other treatment failures; favored for its unique mechanism and lower sexual side effects [2].
Boxed Warning Carries a FDA warning for severe liver toxicity (risk: ~1 in 250,000-300,000 patient-years) [2] [4].
Common Switch During Shortage Trazodone was the most frequently initiated alternative (39.1% of patients), likely due to its structural and mechanistic similarity [2].
Other Alternatives Patients also switched to first-line antidepressants like SSRIs (e.g., escitalopram, sertraline) and bupropion [2].
Post-Shortage Utilization Only 7.3% of patients resumed this compound after the shortage ended, suggesting patients often remain on alternative therapies [2] [3].

Experimental Protocol & Methodological Framework

The following workflow outlines the core methodology from the seminal maintenance clinical trial, which can serve as a template for future study design [1].

Start Patient Population: Adults with Chronic MDD Phase1 Acute Phase (12 weeks) Open-label this compound Start->Phase1 Phase2 Continuation Phase (16 weeks) Stable this compound Dose Phase1->Phase2 Responder Treatment Responders Phase2->Responder Randomize Randomization Responder->Randomize GroupA Maintenance Group This compound (n=76) Randomize->GroupA Continue GroupB Control Group Placebo (n=84) Randomize->GroupB Discontinue/Switch Endpoint 1-Year Endpoint: Recurrence of MDD GroupA->Endpoint GroupB->Endpoint

Detailed Methodology for Maintenance Trial

Patient Population and Pre-Randomization Phases

  • Subjects: Adults meeting DSM-IV criteria for chronic forms of major depression, including chronic major depressive disorder and double depression (major depression superimposed on dysthymia) [1].
  • Acute Phase (12 weeks): Patients received open-label treatment with this compound. The dose was titrated based on clinical response and tolerability, starting from 200 mg/day and increasing to a maximum of 600 mg/day [1].
  • Continuation Phase (16 weeks): Patients who responded to acute treatment were continued on a stable dose of this compound to consolidate the therapeutic response [1].

Randomization and Maintenance Phase Protocol

  • Randomization: Patients who maintained their response through the continuation phase were randomly assigned to either continue this compound or be switched to a placebo for the 1-year maintenance phase [1].
  • Blinding: The study was double-blinded; both patients and investigators were unaware of the treatment assignment.
  • Primary Efficacy Measure: The recurrence of a new major depressive episode, as defined by DSM-IV criteria and a sustained score of ≥16 on the 17-item Hamilton Rating Scale for Depression (HAM-D-17) [1].
  • Data Analysis: A "competing risk" analytic strategy was employed to account for patients who discontinued the study for reasons other than recurrence, providing a more accurate estimate of the true recurrence risk [1].

Critical Safety and Pharmacokinetic Considerations

For a complete research and development profile, the following safety and metabolic data are essential.

Parameter Details for Research & Development
Mechanism of Action Serotonin (5-HT2) receptor antagonist and serotonin reuptake inhibitor (SARI). Increases serotonin availability for other receptors [4] [5].
Pharmacokinetics Rapidly absorbed, extensive first-pass metabolism, ~20% oral bioavailability. Half-life: 2-4 hours. Non-linear kinetics [5].
Metabolism & Interactions Primarily metabolized by and inhibits Cytochrome P450 3A4 (CYP3A4). Contraindicated with drugs like terfenadine and astemizole. Can increase plasma levels of triazolam, alprazolam, and cyclosporin [5].
Boxed Warning Risk of severe liver failure, potentially leading to transplant or death. Baseline liver function tests are recommended, and patients should be advised to watch for symptoms of hepatitis [4].

Conclusion for Research and Development

The evidence supports a protocol for long-term this compound use in chronic depression that involves acute treatment for 12 weeks, followed by a 4-month continuation phase, and then maintenance therapy for at least 1 year for stable responders [1]. Its unique pharmacology positions it as a valuable option for cases where standard therapies fail or cause intolerable side effects, particularly sexual dysfunction [2]. However, the hepatotoxicity risk demands vigilant safety monitoring in any clinical development plan. Future research should focus on optimizing strategies for patient selection and managing the risk of hepatic adverse events.

References

Nefazodone inpatient versus outpatient dosing guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Nefazodone Application Notes & Clinical Protocols

This compound is a serotonin modulator antidepressant with a unique pharmacological profile, acting as a 5-HT₂ receptor antagonist and a weak inhibitor of serotonin and norepinephrine reuptake [1] [2]. Its use requires careful dosing titration and vigilant monitoring due to a Boxed Warning for hepatotoxicity.

Chemical and Pharmacological Profile
  • Chemical Class: Phenylpiperazine antidepressant; unrelated to SSRIs, tricyclics, tetracyclics, or MAOIs [1] [2].
  • Mechanism of Action: The exact mechanism is unknown but is posited to involve the antagonism of central 5-HT₂ receptors and the inhibition of neuronal uptake of serotonin and norepinephrine [1] [2].
  • Pharmacokinetics:
    • Absorption & Half-life: Rapidly and completely absorbed with an absolute bioavailability of about 20%. Peak plasma concentrations occur at about one hour, and the half-life of this compound is 2 to 4 hours [1] [2].
    • Metabolism: Exhibits nonlinear kinetics. It is extensively metabolized primarily via n-dealkylation and hydroxylation. Its active metabolite, hydroxythis compound (HO-NEF), has a similar pharmacological profile [1] [2].
    • Protein Binding: Extensively bound (>99%) to human plasma proteins [1] [2].
Dosing Guidelines & Titration Protocol

The following table summarizes the standard dosing for the treatment of major depressive disorder (MDD). The guidelines do not differentiate between inpatient and outpatient settings, focusing instead on patient status (e.g., general adult, elderly, hepatic impairment) [3] [1] [2].

Table 1: this compound Dosing Guidelines for Major Depressive Disorder (MDD)

Patient Population Initial Dose Titration Schedule Maintenance Dose Maximum Dose
Adult 200 mg/day in two divided doses [3] Increase in increments of 100-200 mg/day on a BID schedule at intervals of no less than 1 week [3] 300 to 600 mg/day in two divided doses [3] [4] 600 mg/day [4] [5]
Geriatric / Debilitated 100 mg/day in two divided doses [3] Increase gradually; rate may need to be slower than for adults [3] Up to 300-600 mg/day; may require lower maintenance dose [3] [6] 600 mg/day

The following diagram illustrates the standard dose titration and monitoring workflow for adult patients initiating this compound therapy.

G Start Patient Diagnosis: MDD Assess Assess Patient Status: • General Adult • Geriatric/Debilitated Start->Assess Initiate Initiate Therapy Assess->Initiate AdultDose Initial Dose: 200 mg/day (100 mg BID) Initiate->AdultDose Adult GeriatricDose Initial Dose: 100 mg/day (50 mg BID) Initiate->GeriatricDose Geriatric Titrate Titrate Dose AdultDose->Titrate GeriatricDose->Titrate Increase Increase dose by 100-200 mg/day after ≥1 week Titrate->Increase Inadequate Response Maintain Maintain at effective dose (300-600 mg/day) Titrate->Maintain Therapeutic Response Increase->Titrate Monitor Continuous Monitoring Maintain->Monitor Monitor->Titrate Requires Adjustment Monitor->Maintain Stable & Tolerated

Critical Safety Protocols & Monitoring

Boxed Warnings:

  • Hepatotoxicity: Cases of life-threatening liver failure have been reported. The estimated rate is 1 case of liver failure resulting in death or transplant per 250,000 to 300,000 patient-years [3] [1] [2].
    • Protocol: Contraindicated in patients with active liver disease or elevated baseline serum transaminases. Discontinue permanently if signs of liver failure appear or if AST/ALT levels rise to ≥3x the upper limit of normal. Do not re-treat [3] [1] [2].
  • Suicidality: Antidepressants may increase the risk of suicidal thinking and behavior in children, adolescents, and young adults.
    • Protocol: Patients of all ages starting therapy must be monitored closely for clinical worsening, suicidality, or unusual changes in behavior, especially during the initial months and after dose changes [3] [1] [2].

Essential Monitoring Parameters:

  • Hepatic Function: Monitor serum transaminases (AST, ALT) and for clinical signs/symptoms of liver dysfunction (e.g., jaundice, anorexia, GI complaints, malaise) [3].
  • Psychiatric Status: Monitor for emergence of suicidality, unusual changes in behavior, or activation of mania/hypomania [3] [7].
  • Therapeutic Efficacy: Use standardized depression rating scales (e.g., HAM-D) to assess response. Several weeks may be required for full therapeutic effect [3] [1].
Drug Interaction Management

This compound is a potent inhibitor of cytochrome P450 3A4 (CYP3A4), which necessitates strict management of co-administered medications [1] [4].

Table 2: Critical this compound Drug Interactions

Interaction Type Examples of Interacting Drugs Clinical Management Protocol

| Contraindicated | MAOIs (e.g., phenelzine, isocarboxazid) [3] [5] Pimozide [6] [4] Carbamazepine [6] [4] [5] Triazolam [3] [1] [5] Cisapride [6] | Absolute Contraindication. Allow a 14-day washout after stopping an MAOI before initiating this compound, and a 7-day washout after stopping this compound before initiating an MAOI [3]. Avoid coadministration with all listed agents. | | Requires Dose Adjustment & Close Monitoring | Alprazolam [5] Buspirone [3] [6] Desipramine [3] | Reduce dose of interacting drug. Consider a 50% reduction in alprazolam dose and a 75% reduction in triazolam dose if coadministration is deemed necessary [3] [5]. Monitor for increased sedation and side effects. | | Use with Caution | Propranolol [3] Digoxin [6] Haloperidol [1] [2] | Monitor for increased pharmacologic effects and adverse reactions. Dose adjustments of the co-administered drug may be required [3] [1]. |

Experimental Protocol: Sleep Architecture Study

The following methodology is adapted from a clinical trial comparing the effects of this compound and fluoxetine on sleep in patients with MDD [8].

  • Objective: To compare the objective and subjective effects of this compound and fluoxetine on sleep architecture in patients with major depressive disorder and insomnia.
  • Design: Randomized, double-blind, parallel-group, multisite, 8-week acute-phase trial.
  • Participants: Adult outpatients meeting DSM-III or DSM-IIIR criteria for nonpsychotic MDD and insomnia.
  • Intervention:
    • Group 1: this compound, titrated to a therapeutic dose (e.g., 300-600 mg/day in two divided doses).
    • Group 2: Fluoxetine, titrated to a therapeutic dose (e.g., 20-40 mg/day).
  • Assessments & Data Collection:
    • Primary Outcome Measures:
      • Sleep EEG (Polysomnography): Recorded at baseline, Weeks 2, 4, and 8. Parameters include sleep efficiency, number of awakenings, REM latency, total REM sleep time, and stage 3/4 (slow-wave) sleep.
    • Secondary Outcome Measures:
      • Clinical Efficacy: Depression rating scales (e.g., Hamilton Rating Scale for Depression) administered at baseline, Weeks 1-4, 6, and 8.
      • Subjective Sleep Quality: Patient- and clinician-rated assessments of sleep.
  • Statistical Analysis: Linear models to analyze changes in sleep parameters and depression scores over time, comparing the two treatment groups.

Conclusion

This compound remains a valuable agent for treating MDD, particularly where its favorable sleep architecture profile [8] and lower incidence of sexual side effects are advantageous. Its clinical application is governed by a mandatory safety protocol focused on hepatic monitoring and managing its significant CYP3A4-mediated drug interactions. The provided dosing guidelines and experimental protocol offer a framework for researchers and clinicians to utilize this agent safely and effectively.

References

Nefazodone therapeutic drug monitoring clinical practice

Author: Smolecule Technical Support Team. Date: February 2026

Rationale for Nefazodone Therapeutic Drug Monitoring

Although not universally required, TDM for this compound is supported by a strong pharmacological rationale, as outlined in the table below.

Monitoring Consideration Rationale & Clinical Implication
Nonlinear Pharmacokinetics [1] Plasma concentration increases are greater than proportional to dose increases. This makes predicting drug levels difficult and increases the risk of toxicity with dose titrations.
Active Metabolites [1] [2] Metabolites like mCPP and hydroxy-nefazodone are pharmacologically active. Monitoring the parent drug alone may not provide a complete picture of clinical effect or toxicity risk.
Significant Drug Interactions [1] [3] [2] This compound is a potent inhibitor of the CYP3A4 enzyme. It can increase the plasma levels of co-administered drugs metabolized by this pathway (e.g., elevating digoxin AUC by 15% and Cmax by 29% [3]).
Hepatotoxicity Risk [4] [5] [2] The drug carries a boxed warning for life-threatening liver failure. While TDM does not predict hepatotoxicity, it helps guide therapy in patients with pre-existing liver impairment.
Altered Metabolism in Special Populations [1] Patients with severe hepatic impairment and elderly females have been shown to have increased plasma concentrations of this compound, necessitating dose adjustments.

When to Consider this compound TDM

The following clinical situations warrant consideration of TDM:

  • Poor or lack of response to therapy: To verify adequate drug exposure.
  • Suspected adverse effects: To differentiate between toxic and non-toxic etiologies.
  • Assessment of compliance.
  • Presence of concomitant medications with potential for pharmacokinetic interactions (e.g., other CYP3A4 substrates/inhibitors/inducers).
  • Special populations: Patients with severe hepatic impairment or the elderly, particularly females [1].
  • Unexplained variability in clinical response.

Analytical Method for this compound and Metabolites

High-Performance Liquid Chromatography with Coulometric Detection (HPLC-ECD) is a highly sensitive and selective method suitable for the determination of this compound and its metabolites in plasma [1] [6].

Materials & Reagents
  • Equipment: HPLC system with pump, autosampler, column oven, and coulometric electrochemical detector.
  • Analytical Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).
  • Chemicals: this compound hydrochloride, hydroxy-nefazodone, triazoledione, and m-chlorophenylpiperazine (mCPP) reference standards. HPLC-grade methanol, acetonitrile, and sodium phosphate.
  • Biological Sample: Human plasma (EDTA or heparin as anticoagulant).
Sample Preparation & Solid-Phase Extraction (SPE)
  • Thaw and Centrifuge: Thaw frozen plasma samples at room temperature and centrifuge at high speed to precipitate particulates.
  • Aliquot: Transfer 1 mL of plasma into a glass tube.
  • Add Internal Standard (IS): Add a known concentration of a suitable internal standard.
  • Solid-Phase Extraction:
    • Condition the SPE cartridge (C18) with 2 mL of methanol followed by 2 mL of deionized water.
    • Apply the plasma sample to the cartridge.
    • Wash with 2 mL of a water-methanol mixture (e.g., 80:20, v/v) to remove interfering compounds.
    • Elute the analytes with 2 x 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
  • Evaporate and Reconstitute: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the dry residue in 100-200 µL of the HPLC mobile phase and vortex mix. Transfer to an autosampler vial for injection.
Chromatographic Conditions

The table below summarizes a representative HPLC-ECD method adapted from literature [1] [6].

Parameter Specification
Mobile Phase Phosphate buffer (0.05 M, pH 3.0) : Acetonitrile (55:45, v/v)
Flow Rate 1.2 mL/min
Column Temperature 30°C
Detection Coulometric detection, guard cell: +0.70 V, detector 1: +0.40 V, detector 2: +0.80 V
Injection Volume 20-50 µL
Run Time ~15 minutes
Method Validation

The developed method must be validated according to regulatory guidelines (e.g., FDA/EMA) for:

  • Linearity: Over a defined concentration range (e.g., 10-1000 ng/mL for this compound).
  • Accuracy and Precision: Both within-day and between-day.
  • Selectivity: No interference from endogenous plasma components.
  • Recovery: Efficiency of the extraction process.
  • Stability: Of analytes in plasma under various storage and handling conditions.

The following diagram illustrates the complete analytical workflow from sample collection to data analysis.

start Collect Plasma Sample prep1 Add Internal Standard start->prep1 prep2 Solid-Phase Extraction (SPE) prep1->prep2 prep3 Elute & Evaporate prep2->prep3 prep4 Reconstitute in Mobile Phase prep3->prep4 hplc HPLC Analysis prep4->hplc det Coulometric Detection hplc->det data Data Analysis & Reporting det->data

Clinical Protocol & Interpretation

Sample Collection
  • Type: Trough (pre-dose) plasma sample is recommended.
  • Timing: Collect immediately before the next scheduled dose after steady-state has been achieved (typically after 4 days of dosing [1]).
  • Container: Collect in EDTA or heparin tubes.
  • Handling: Centrifuge within 1 hour of collection. Separate plasma and store at -20°C or -70°C until analysis.
Proposed Therapeutic Reference Range

The following table summarizes key pharmacokinetic parameters. A definitive therapeutic range for this compound is not well-established; the proposed range below is based on general clinical study data [1] [2].

Parameter Value / Proposed Range Notes
This compound Therapeutic Range ~100 - 1000 ng/mL* *Proposed based on common clinical practice for antidepressants; laboratory should establish its own range.
Time to Steady-State 4 days [1]
Oral Bioavailability ~20% Extensive first-pass metabolism. [1] [2]
Protein Binding >99% [2]
Elimination Half-Life 2 - 4 hours [1] [2]
Key Considerations for Clinical Interpretation
  • Correlate with Clinical Picture: Always interpret plasma concentrations in the context of the patient's clinical response and side effects.
  • Metabolite Activity: Be aware that active metabolites (especially mCPP) contribute to the overall effect and may have different elimination half-lives.
  • Drug-Drug Interactions: Vigilantly review the patient's medication list for potential interactions. This compound is a potent CYP3A4 inhibitor; co-administration with drugs like triazolam, alprazolam, and carbamazepine is contraindicated or requires close monitoring [1] [2].

Limitations & Safety Considerations

  • Hepatotoxicity: this compound carries a boxed warning for life-threatening liver failure. Clinical monitoring of liver function tests (LFTs) is mandatory and is separate from TDM [4] [5] [2].
  • TDM Utility: TDM is a guide, not a replacement for clinical judgment. A concentration within the "therapeutic" range does not guarantee efficacy or absence of side effects.

Conclusion

Therapeutic drug monitoring for this compound, while not routine, is a valuable tool for optimizing depression treatment in complex clinical situations. The HPLC-ECD method provides a robust and sensitive means to quantify this compound and its key metabolites. Applying this protocol can help clinicians personalize dosing, improve therapeutic outcomes, and enhance patient safety by minimizing the risk of toxicity.

References

Managing nefazodone hepatotoxicity clinical guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Hepatotoxicity Profile of Nefazodone

The table below summarizes the key clinical characteristics and recommended monitoring for this compound-induced liver injury [1] [2] [3]:

Parameter Clinical Presentation & Guidelines
Risk Level & Incidence Major potential hazard. Incidence of liver failure: 1 per 250,000 to 300,000 patient-years [1] [2].
Onset of Injury Typically 2 weeks to 6 months after initiation of therapy [1] [2].
Pattern of Injury Hepatocellular (predominant liver cell damage) [1].
Clinical Signs Non-specific prodrome (nausea, anorexia, malaise, GI complaints) may occur before onset of jaundice. Dark urine is a reported symptom [1] [2] [3].

| Monitoring Recommendations | • Contraindications: Do not initiate in patients with active liver disease or elevated baseline serum transaminases [2]. • Consider routine liver function tests during treatment [2]. • Discontinue immediately if signs/symptoms of liver injury appear or if ALT/AST levels exceed 3 times the upper limit of normal [1] [2]. |

Mechanisms of this compound-Induced Hepatotoxicity

The hepatotoxicity of this compound is a multifactorial process involving several interconnected cellular pathways, primarily driven by the formation of reactive metabolites.

  • Bioactivation to Reactive Metabolites: this compound is extensively metabolized in the liver by the cytochrome P450 enzyme CYP3A4 [1]. Studies using human liver microsomes have shown that CYP3A4 bioactivates this compound to a reactive quinone-imine species [4]. This electrophilic intermediate can bind covalently to cellular proteins, disrupt normal function, and trigger oxidative stress.

  • Key Cellular Pathways: The initial chemical insult from reactive metabolites leads to the activation of specific stress pathways within liver cells (hepatocytes):

    • Endoplasmic Reticulum (ER) Stress: this compound induces ER stress, as evidenced by the increased expression of markers like CHOP, ATF-4, and phosphorylated eIF2α, and the splicing of XBP1 [5]. Excessive ER stress can initiate cell death programs.
    • Mitochondrial Dysfunction: this compound directly impairs mitochondrial function by inhibiting the OXPHOS complexes, particularly Complex I [6]. This leads to a collapse of the mitochondrial membrane potential (ΔΨm), depletion of ATP, and a rise in reactive oxygen species (ROS) [6].
    • MAPK Signaling Pathway Activation: this compound activates the MAPK signaling pathway, including JNK, ERK1/2, and p38 [5]. Inhibition of ERK1/2 has been shown to reduce this compound-induced ER stress, indicating an interplay between these pathways in the toxic response [5].

The following diagram illustrates the relationship between these key mechanisms:

G cluster_metabolism Metabolic Bioactivation cluster_cellular_stress Cellular Stress & Dysfunction This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4 Metabolism QuinoneImine QuinoneImine CYP3A4->QuinoneImine ER_Stress ER_Stress QuinoneImine->ER_Stress Induces Mitochondrial_Dysfunction Mitochondrial_Dysfunction QuinoneImine->Mitochondrial_Dysfunction Induces MAPK_Signaling MAPK_Signaling QuinoneImine->MAPK_Signaling Activates Hepatocyte_Death Hepatocyte_Death ER_Stress->Hepatocyte_Death ROS ROS Mitochondrial_Dysfunction->ROS ATP_Depletion ATP_Depletion Mitochondrial_Dysfunction->ATP_Depletion MAPK_Signaling->ER_Stress Potentiates ROS->Hepatocyte_Death ATP_Depletion->Hepatocyte_Death

Experimental Models for Hepatotoxicity Evaluation

For reliable hepatotoxicity prediction, advanced in vitro models that maintain long-term liver functionality are crucial. The table below compares two such modern systems [7] [8]:

Model Key Features Culture & Exposure Method Key Endpoints & Readouts

| 3D Hepatic Organoids (HO) [7] | Coculture of hPSC-derived hepatocytes with Hepatic Stellate Cells (HSCs) and THP-1 macrophages. Better mimics the liver's cellular environment and inflammation response. | • Formed in Matrigel domes. • Cultured in specialized hepatic medium. • 9-hour exposure to test compounds. | • Oxidative stress: ROS, GSSG, Catalase. • Inflammation: IL-1β, IL-6, IL-10. • Liver function: ALT, AST, Albumin. | | Primary Human Hepatocyte (PHH) Spheroids ("CD-Spheroids") [8] | 3D spheroids in chemically defined medium. Retains liver phenotype and function for multiple weeks, allowing for chronic toxicity testing. | • Seeded in ultra-low attachment plates. • Long-term, repeated exposure (e.g., 14 days with dosing every 48-72h). | • Cell Viability: ATP content (CellTiter-Glo assay). • High specificity (100%) and sensitivity (69%) in detecting DILI-causing compounds. |

Frequently Asked Questions for Researchers

Q1: What are the main advantages of using complex 3D organoid models over traditional 2D hepatocyte cultures for this compound toxicity testing? A1: While 2D hepatocyte cultures rapidly lose liver-specific functions, 3D organoids and spheroids maintain higher levels of drug-metabolizing enzymes (like CYP3A4) and liver functionality for weeks [7] [8]. This allows for detecting toxicity from metabolites formed over longer periods, which is critical for this compound as its injury manifests after weeks. Furthermore, organoids with non-parenchymal cells can model inflammatory responses, a key facet of idiosyncratic DILI [7].

Q2: Our lab's initial hepatotoxicity screen with a short-term ATP assay was negative for this compound. What could explain this false negative? A2: This is a common pitfall. This compound's toxicity is often time-dependent. Short-term assays (e.g., 24-48 hours) may miss the cumulative damage from reactive metabolites and the ensuing mitochondrial and ER stress. Troubleshooting Guide: Implement a long-term exposure model. As demonstrated in PHH spheroids, a 14-day repeated exposure protocol successfully identified this compound's hepatotoxicity, which shorter assays would miss [8].

Q3: Beyond basic viability, what mechanistic endpoints should we measure to confirm this compound-specific toxicity? A3: To build a mechanistic case, profile these key pathways [5] [6]:

  • Mitochondrial Health: Measure oxygen consumption rate (OCR), ATP levels, mitochondrial membrane potential (ΔΨm), and ROS production.
  • ER Stress: Analyze the upregulation of key markers like CHOP, ATF-4, and spliced XBP1 via Western blot or PCR.
  • Cell Death Pathway Activation: Assess markers of apoptosis in your model system.

References

Nefazodone drug interactions CYP3A4 inhibition management

Author: Smolecule Technical Support Team. Date: February 2026

Nefazodone CYP3A4 Inhibition Profile

The following table summarizes the key in vitro kinetic parameters that characterize this compound as a potent time-dependent (mechanism-based) inhibitor of CYP3A4.

Parameter Value Experimental Context Citation
Maximal Inactivation Rate (kinact) 0.103 min⁻¹ Inactivation of CYP3A4 in Human Liver Microsomes (HLM) [1].
Inhibitor Concentration at half of kinact (KI,u) 1.7 µM Unbound value in HLM [1].
kinact/KI,u (Inactivation Efficiency) ~0.061 µM⁻¹min⁻¹ Calculated from above parameters [1].
Reversible Inhibition (IC50) ~5 µM Inhibition of midazolam 1'-hydroxylation in HLM [1].
Primary Metabolites with CYP3A4 Inhibitory Activity Hydroxythis compound (OH-NEF), p-Hydroxythis compound These metabolites are also potent CYP3A4 inhibitors, contributing to the overall inhibitory effect [2].
Cytosolic Bioavailability (Fcyto) 0.22 In human hepatocytes; used to refine cytosolic unbound inhibitor concentration for DDI predictions [1].

Experimental Protocols for DDI Assessment

Protocol 1: Assessing Time-Dependent Inhibition in Human Liver Microsomes

This methodology is used to characterize the time-dependent inhibitory effects of a drug, following established screening strategies [3].

Workflow Overview:

Start Start Experiment Prep Prepare HLM Incubation Start->Prep Split Split into Two Sets Prep->Split PreInc Pre-incubation Set Split->PreInc CoInc Co-incubation Set Split->CoInc AddSub Add Probe Substrate (e.g., Midazolam) PreInc->AddSub Measure Measure Metabolite Formation (e.g., 1'-OH-Midazolam) CoInc->Measure AddSub->Measure Compare Compare Activity Loss Measure->Compare

Detailed Steps and Reagents:

  • Microsome Preparation: Use pooled Human Liver Microsomes (HLM) suspended in phosphate buffer (0.1 M, pH 7.4) [3].
  • Pre-incubation Set:
    • Incubate HLM with this compound and an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) at 37°C for 30 minutes. This allows for mechanism-based inactivation to occur [3].
  • Co-incubation Set:
    • Incubate HLM with this compound and the NADPH-regenerating system in the presence of the CYP3A4 probe substrate. This primarily measures reversible inhibition [3].
  • Reaction Initiation: After the pre-incubation period, add the CYP3A4 probe substrate (e.g., midazolam) to the pre-incubation set at a concentration near its Km value [3].
  • Metabolite Measurement: Allow the reaction to proceed for a predetermined time, then stop it. Quantify the formation of the specific metabolite (e.g., 1'-hydroxymidazolam) using HPLC [3].
  • Data Analysis: A significantly greater loss of CYP3A4 activity in the pre-incubation set compared to the co-incubation set is indicative of time-dependent inhibition [3].
Protocol 2: Determining Inactivation Kinetic Parameters (KI and kinact)

This protocol builds on the TDI assessment to quantify the key parameters for DDI prediction [1].

Workflow Overview:

Start Start Determination PreInc Pre-incubate HLM with Multiple Inhibitor Concentrations Start->PreInc Sample Sample at Multiple Timepoints PreInc->Sample Dilute Highly Dilute Aliquot Sample->Dilute Assay Assay Residual CYP3A4 Activity Dilute->Assay Fit Fit Data to Kinetic Models Assay->Fit Params Obtain K_I and k_inact Fit->Params

Detailed Steps:

  • Primary Inactivation: Pre-incubate HLM with a range of this compound concentrations (e.g., 0-100 µM) in the presence of NADPH. This should be done in a primary incubation mixture [1].
  • Time Course Sampling: At various time points (e.g., 0, 5, 10, 15, 30 min), remove a small aliquot from the primary incubation [1].
  • Dilution and Activity Assay: Dilute the aliquot significantly (e.g., 20-fold) into a secondary incubation mixture containing a specific CYP3A4 probe substrate (e.g., midazolam at ~Km concentration) and NADPH. The high dilution minimizes the impact of reversible inhibition, allowing for the measurement of the remaining active enzyme [1].
  • Kinetic Analysis:
    • Plot the natural logarithm of the residual enzyme activity (%) versus the pre-incubation time for each inhibitor concentration. The slope of this line is the observed inactivation rate (kobs) at that concentration.
    • Then, plot the kobs values against the corresponding inhibitor concentrations. Fit this data to a nonlinear regression model (e.g., the Michaelis-Menten-type equation for inactivation) to determine KI (the concentration giving half-maximal inactivation rate) and kinact (the maximal inactivation rate) [1].

Technical FAQs for Researchers

Q1: Why are DDI predictions for this compound often overpredicted in static models, and how can this be improved? A1: Overprediction often occurs from using systemic unbound maximum concentration ([I]max,u) as the driver concentration for hepatic inhibition, which may overestimate the inhibitor concentration at the enzyme site. Research shows that using the hepatic unbound maximum concentration corrected for cytosolic bioavailability (Fcyto) significantly improves prediction accuracy. For this compound, an Fcyto of 0.22 should be applied to [I]max,u to better estimate the cytosolic unbound concentration available to inhibit CYP3A4 [1].

Q2: Which metabolites of this compound contribute significantly to CYP3A4 inhibition? A2: The parent drug this compound is a primary inhibitor. However, its metabolites hydroxythis compound (OH-NEF) and p-hydroxythis compound are also potent inhibitors of CYP3A4. In contrast, the metabolites triazoledione and mCPP have been shown to have weak or negligible inhibitory activity [2].

Q3: What are the critical contraindications and clinical management steps for this compound interactions? A3: this compound is absolutely contraindicated with drugs that are narrow therapeutic index substrates of CYP3A4, due to the risk of severe, life-threatening interactions. This list includes [4] [5]:

  • Immunosuppressants: Cyclosporine, tacrolimus.
  • Benzodiazepines: Triazolam (concomitant use should be avoided).
  • Anticonvulsant: Carbamazepine (contraindicated).
  • Others: Cisapride, pimozide. Clinical management requires careful screening of concomitant medications and considering therapeutic alternatives. If co-administration is unavoidable, close therapeutic drug monitoring (TDM), dose adjustment, and vigilant monitoring for adverse effects are imperative [4] [6].

References

Nefazodone SSRI discontinuation syndrome switching protocol

Author: Smolecule Technical Support Team. Date: February 2026

SSRI Discontinuation Syndrome: Core Concepts

When discontinuing SSRIs, researchers should be familiar with the following aspects of the discontinuation syndrome to accurately model and measure it in experimental settings.

FAQ: What are the typical symptoms and risk factors for SSRI discontinuation syndrome?

  • Common Symptoms: The syndrome encompasses a wide range of somatic and psychological symptoms [1] [2] [3]. The "FINISH" mnemonic can help in remembering key manifestations [2].
  • Key Risk Factors: The incidence and severity of withdrawal are influenced by the pharmacokinetic and pharmacodynamic properties of the antidepressant [1] [4].

The table below summarizes the half-lives of common antidepressants, which is a primary factor in withdrawal risk [5] [3].

Antidepressant Approximate Half-Life (Parent Drug & Active Metabolite)
Fluoxetine 4-16 days (Norfluoxetine: 7-15 days) [1] [5]
Fluvoxamine ~15 hours [1]
Sertraline ~26 hours (Desmethylsertraline: 2-3 days) [1]
Citalopram ~36 hours [1]
Escitalopram ~1.5 days [5]
Paroxetine ~20 hours [1]
Venlafaxine ~5 hours [3]
Nefazodone 2-4 hours [6]

Mitigating Discontinuation via Tapering Strategies

A core method to prevent or reduce discontinuation symptoms is through a gradual taper rather than abrupt cessation [4].

FAQ: What are the general principles for a pharmacologically-informed SSRI taper?

Current evidence suggests that a hyperbolic tapering regimen—making progressively smaller dose reductions—may be more effective than linear tapering (cutting the dose by equal amounts). This is because the relationship between antidepressant dose and serotonin transporter (SERT) occupancy is hyperbolic. A large initial dose reduction (e.g., 50%) might only reduce SERT occupancy by 10%, whereas a later, much smaller reduction could cause a much larger drop in occupancy, triggering severe withdrawal [4].

G Start Start SSRI Taper Hyperbolic Hyperbolic Taper Strategy Start->Hyperbolic Linear Linear Taper Strategy Start->Linear Sub1 Initial large dose reduction causes small decrease in SERT occupancy Hyperbolic->Sub1 Sub2 Later small dose reduction causes large decrease in SERT occupancy Hyperbolic->Sub2 Sub4 Equal dose cuts cause unequal, large drops in SERT occupancy Linear->Sub4 Sub3 Higher risk of severe withdrawal symptoms near end of taper Sub2->Sub3 Result

Critical Considerations for this compound

FAQ: What are the key safety and pharmacological profiles of this compound?

  • Boxed Warning for Hepatotoxicity: The prescribing information for this compound carries a black box warning for the risk of life-threatening liver failure [6]. This is a critical consideration for any preclinical or clinical study design.
  • Mechanism of Action: this compound is a serotonin receptor antagonist and a weak inhibitor of serotonin and norepinephrine reuptake. Its primary metabolite, hydroxythis compound (HO-NEF), has a similar pharmacological profile [6].
  • Complex Pharmacokinetics: this compound and its metabolites exhibit nonlinear kinetics, meaning exposure (AUC and Cmax) increases more than proportionally with dose increases. It is extensively metabolized and has a short half-life of 2-4 hours [6].

Recommended Research & Next Steps

To establish a robust experimental protocol, I suggest you pursue the following avenues:

  • Consult Official Sources: The lack of a specific switching protocol in the available literature underscores the need to consult official prescribing information for both the specific SSRI and this compound.
  • Investigate Animal Models: For preclinical research, the mouse model described in the search results could be highly valuable [7]. The study provides a detailed methodology for inducing a discontinuation syndrome with paroxetine and measuring subsequent neurochemical and behavioral changes, such as increased anxiety-like behavior and rebound activation of serotonin neurons.
  • Explore Tapering Tools: Research into "tapering strips" or compounding pharmacies that can create custom, low doses of medication may be relevant for designing gradual reduction regimens that are not possible with commercially available pill strengths [4].

References

Nefazodone shortage alternative antidepressants switching strategies

Author: Smolecule Technical Support Team. Date: February 2026

Nefazodone Shortage: Key Findings & Prescribing Patterns

A recent retrospective analysis of the FDA-declared this compound shortage (September 2020 to June 2022) quantified its impact on treatment continuity. The table below summarizes the core quantitative findings from this study [1].

Metric Pre-Shortage Period Shortage Period Post-Shortage Period
This compound Claims Volume Baseline Decreased by 98.3% Remained 91.5% below pre-shortage baseline
Patients Switching Medication - 96.4% of patients -
Average Time to Switch - 106.8 days (SD: 81.7) -
Patients Resuming this compound Post-Shortage - - 7.3% of patients

During and after the shortage, patients were switched to various alternative antidepressants. The following table lists the most common alternatives initiated, based on claim data [1].

Alternative Antidepressant Prevalence of Use (% of Claims)
Trazodone 39.1%
Escitalopram 10.6%
Sertraline 7.4%
Bupropion 6.3%
Mirtazapine 3.9%

Frequently Asked Questions (FAQs) for Researchers

Q1: What was the pharmacological rationale for the choice of alternative antidepressants? The selection of alternatives was primarily driven by clinical guidelines and pharmacological similarity. Trazodone, the most common switch, is structurally and mechanistically the closest to this compound, as both are serotonin receptor antagonists [1]. However, the high use of SSRIs like escitalopram and sertraline aligns with their status as first-line therapies in major depression treatment guidelines from bodies like the American Psychiatric Association, suggesting the shortage prompted a shift towards more guideline-concordant care [1].

Q2: Why was the rate of return to this compound so low after the shortage resolved? The minimal return (7.3%) is a critical finding for understanding long-term impacts of drug shortages. Potential factors analyzed by researchers include [1]:

  • Treatment Stabilization: The extended duration of the shortage (over 20 months) allowed sufficient time for patients to stabilize on a new regimen, reducing the incentive to switch back.
  • Clinical Satisfaction: The alternative antidepressant may have proven effective or tolerable, making another switch clinically unnecessary.
  • Prescriber Hesitancy: Concerns about the risk of a future shortage or the drug's boxed warning for hepatotoxicity may have made prescribers reluctant to re-initiate therapy [1] [2].

Q3: What are the established clinical strategies for switching antidepressants? For researchers designing clinical trials or observational studies, it is important to note that switching antidepressants is a standardized process. The main strategies, which can serve as a framework for analyzing real-world data, are outlined below [3].

G Antidepressant Switching Strategies start Decision: Switch Antidepressant direct Direct Switch Stop first drug, start second at therapeutic dose the next day. start->direct crosstaper Cross-Taper Gradually reduce first drug while gradually introducing the second. start->crosstaper taperstop Taper, Stop, and Switch Taper and stop first drug. Start second immediately after. start->taperstop washout Taper, Washout, and Switch Taper and stop first drug. Wait for a washout period before starting the second. start->washout direct_desc Suitable for drugs with similar pharmacology. direct->direct_desc crosstaper_desc Commonly used. Can be done over 2-4 weeks. crosstaper->crosstaper_desc taperstop_desc Minimizes discontinuation symptoms. taperstop->taperstop_desc washout_desc Required when switching to/from MAOIs or for managing complex side effects. washout->washout_desc

Experimental Protocol: Analyzing Drug Utilization & Switching Patterns

For professionals conducting retrospective analyses of drug utilization during shortages, the following workflow outlines the key methodological steps, as employed in the recent this compound study [1].

G Retrospective Drug Utilization Analysis Workflow step1 1. Data Source Selection (e.g., Healthcare claims database) step2 2. Define Study Periods (Pre-, During, Post-Shortage) step1->step2 step3 3. Cohort Identification (Patients with baseline use of target drug) step2->step3 step4 4. Apply Inclusion/Exclusion Criteria (Continuous use, MPR ≥80%) step3->step4 step5 5. Outcome Measurement (Claim counts, switch rate, time-to-switch, alternatives) step4->step5 step6 6. Data Analysis (Descriptive statistics, trend analysis) step5->step6

Key Methodological Details [1]:

  • Data Source: The referenced study used the Komodo Healthcare Map, a U.S. claims database, tracking data from January 2016 to September 2023.
  • Cohort Definition: The analytic sample included adults with a this compound prescription claim. A key inclusion criterion was continuous use, defined by a Medication Possession Ratio (MPR) of ≥80% during the pre-shortage period.
  • Outcome Definitions:
    • Switch: Initiation of a new antidepressant with an MPR ≥80%, where the new drug had no claims in the 6-month pre-index period.
    • Time to Switch: Calculated from the shortage declaration date to the first claim for the alternative antidepressant.

Key Takeaways for Drug Development Professionals

  • Plan for Resistance and Specialized Drugs: The this compound case highlights the acute vulnerability of patients relying on drugs for treatment-resistant depression or with unique mechanisms of action. This underscores the need for robust risk mitigation plans in the development and supply chain management of such specialized therapeutics [1].
  • Real-World Data is Crucial: Retrospective analyses of healthcare claims data are a powerful tool for quantifying the real-world impact of drug shortages on treatment patterns, patient outcomes, and healthcare utilization [1].
  • Guidance is Needed: The observed low rate of return to this compound suggests a lack of clear, post-shortage guidance for prescribers. This indicates an area where regulatory and professional bodies could provide support to ensure patient-centered care continuity [1].

References

Key Pharmacokinetic Parameters of Nefazodone and Metabolites

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes essential quantitative data for nefazodone and its primary active metabolites [1] [2] [3].

Compound Elimination Half-Life (Mean) Relative Steady-State AUC (Multiple of this compound) Protein Binding
This compound 2 - 4 hours (Reference) >99% [1] [4]
Hydroxythis compound (HO-NEF) 1.5 - 4 hours 0.4 Information missing
meta-Chlorophenylpiperazine (mCPP) 4 - 8 hours 0.07 Information missing
Triazoledione (TD) 18 hours 4.0 Information missing

Additional Pharmacokinetic Notes:

  • Bioavailability: Absolute oral bioavailability is low (~20%) and variable due to extensive first-pass metabolism [1] [2].
  • Nonlinear Kinetics: this compound exhibits nonlinear pharmacokinetics. Increases in dose lead to a greater-than-proportional increase in AUC and Cmax [1] [3].
  • Time to Steady-State: Steady-state plasma concentrations are typically attained within 4 to 5 days of initiating or changing a BID dose [1].

Metabolic Pathways and Drug Interactions

This compound is extensively metabolized in the liver [1] [5]. The following diagram illustrates its primary metabolic pathways and key interactions.

nefazodone_metabolism NEF This compound (NEF) HO_NEF Hydroxythis compound (HO-NEF) NEF->HO_NEF Hydroxylation mCPP mCPP NEF->mCPP N-dealkylation HO_NEF->mCPP N-dealkylation TD Triazoledione (TD) HO_NEF->TD Oxidation CYP3A4 CYP3A4 CYP3A4->NEF Primary Metabolizer Inhibits Potently Inhibits Inhibits->CYP3A4

Key Interaction and Metabolite Notes:

  • Primary Enzyme: Metabolism is mediated primarily by the Cytochrome P450 3A4 (CYP3A4) isoenzyme [5].
  • Enzyme Inhibition: this compound and its metabolite HO-NEF are potent inhibitors of CYP3A4. This is a major mechanism for drug-drug interactions [2] [5].
  • Metabolite Activity:
    • HO-NEF: Pharmacological profile is qualitatively and quantitatively similar to the parent drug [1].
    • Triazoledione (TD): Similar profile but less potent; high plasma levels contribute to overall efficacy [5].
    • mCPP: A 5-HT2C agonist, which contrasts with the antagonist activity of NEF. It may contribute to side effects like anxiety if it accumulates [5].

Critical Safety and Therapeutic Monitoring

The most significant risk is hepatotoxicity, which dictates strict monitoring protocols.

  • Boxed Warning for Hepatotoxicity: this compound carries a black box warning for life-threatening liver failure. The estimated rate is about 1 case of liver failure resulting in death or transplant per 250,000 to 300,000 patient-years [1] [6].
  • Therapeutic Monitoring Protocol:
    • Baseline: Do not initiate therapy in individuals with active liver disease or elevated serum transaminases [1].
    • During Treatment: Patients should be advised to immediately report symptoms of liver dysfunction (e.g., jaundice, anorexia, GI complaints, malaise) [1].
    • Discontinuation Criteria: Permanently discontinue this compound if signs of liver failure appear or if serum AST or ALT levels increase to ≥3 times the upper limit of normal. Do not re-treat these patients [1].

Research and Troubleshooting Considerations

  • Clinical Context: A recent FDA-declared shortage (2020-2022) led to most patients switching to other antidepressants like trazodone, with low rates of returning to this compound post-shortage. This may impact patient recruitment for clinical studies [7] [8].
  • Unique Profile: Despite its risks, this compound remains of research interest due to its unique mechanism (SARI), lower incidence of sexual side effects compared to SSRIs, and potential benefits for anxiety and sleep disturbances in conditions like PTSD [6].

References

Nefazodone treatment-emergent side effects clinical management

Author: Smolecule Technical Support Team. Date: February 2026

Major Treatment-Emergent Side Effects & Clinical Management

The following table summarizes the critical adverse effects, key clinical manifestations, and recommended management strategies.

Adverse Effect Key Clinical Manifestations Recommended Management Protocols & Actions

| Hepatotoxicity [1] [2] [3] | Jaundice, anorexia, nausea, vomiting, RUQ pain, malaise, dark urine, light stools, elevated serum transaminases (≥3x ULN) [1] [2] [3]. | • Contraindication: Do not initiate in active liver disease or baseline transaminase elevation [3]. • Immediate Action: Discontinue nefazodone upon signs/symptoms of liver failure or significant enzyme elevation. Do not re-challenge [1] [3]. • Patient Monitoring: Educate patients to report symptoms; no routine serum monitoring required, but monitor for clinical signs [2] [3]. | | Suicidality & Clinical Worsening [1] [4] [3] | Emergence of suicidality, anxiety, panic attacks, insomnia, agitation, aggression, impulsivity, akathisia, hypomania/mania [1] [4]. | • Risk Assessment: Highest risk in children/adolescents/young adults (≤24 yrs) during initial treatment/dose changes [1] [3]. • Proactive Monitoring: Close observation for clinical worsening, suicidality, behavior changes (patients, families, caregivers) [1] [3]. • Familial/Caregiver Engagement: Counsel on need for close observation/communication [3]. | | Drug Interactions (CYP3A4) [5] [6] [3] | Toxicity from co-administered drugs due to CYP3A4 inhibition. Serious reactions include cardiac arrhythmia, CNS depression, serotonin syndrome, hypotension [5] [6]. | • Absolute Contraindications: Coadministration with terfenadine, astemizole, cisapride, pimozide, carbamazepine, MAOIs, triazolam, oral midazolam [5] [6] [3]. • Dosing Caution Required: Alprazolam, buspirone, atorvastatin, simvastatin, lovastatin, others metabolized by CYP3A4 [5] [6]. • Interaction Screening: Review all concomitant medications (prescription, OTC, herbal) [5]. | | Cardiovascular Effects [5] [7] [4] | Hypotension (orthostatic), syncope, bradycardia, dizziness [5] [7] [4]. | • Vital Signs Monitoring: Monitor blood pressure and heart rate, especially during initial titration [7]. • Patient Guidance: Advise slow position changes from sitting/lying; manage dehydration risks (diarrhea, vomiting, sweating) [1] [5]. | | Central Nervous System (CNS) [4] [8] | Somnolence/sedation, dizziness, confusion, blurred vision, headache, insomnia, asthenia [4] [8]. | • Safety Precautions: Caution against driving/operating machinery until response known [1] [8]. • CNS Depressant Caution: Avoid/concomitant use caution with alcohol, sedatives, tranquilizers [1] [4]. | | Other Notable Effects [4] [8] | Priapism (painful/prolonged erection >4 hrs), seizures, mania/hypomania activation in bipolar disorder, dry mouth, constipation [4] [8]. | • Priapism: Requires immediate medical intervention (emergency treatment) [4] [8]. • Seizures: Discontinue if seizures occur [4]. • Mania/Hypomania: Screen for bipolar disorder; use with caution [4] [8]. |

Experimental Protocols for Hepatotoxicity Assessment

For researchers investigating the mechanisms and management of this compound-induced liver injury, the following clinical and laboratory assessment protocol can serve as a foundational model.

Clinical Workflow for Hepatotoxicity Monitoring & Management

The process for monitoring and managing hepatotoxicity in a clinical or research setting involves vigilance for specific symptoms and defined laboratory triggers for action, as visualized below.

Start Patient on this compound Monitor Clinical & Symptom Monitoring Start->Monitor SymptomCheck Symptoms Present? (e.g., Jaundice, Nausea, Abdominal Pain, Malaise) Monitor->SymptomCheck LabTest Order LFTs (ALT, AST, Bilirubin) SymptomCheck->LabTest Yes Asymptomatic Asymptomatic Patient SymptomCheck->Asymptomatic No LabCheck LFT Results ≥3x ULN? LabTest->LabCheck Asymptomatic->LabCheck Continue Continue Treatment with Ongoing Monitoring LabCheck->Continue No Discontinue IMMEDIATELY DISCONTINUE this compound LabCheck->Discontinue Yes NoRechallenge Do Not Rechallenge Patient is at increased risk Discontinue->NoRechallenge

Detailed Methodology
  • Clinical Symptom Vigilance:

    • Procedure: Educate research subjects or clinical trial participants to self-report the emergence of specific symptoms: jaundice (yellowing of skin/eyes), anorexia, gastrointestinal complaints (nausea, vomiting, abdominal pain), malaise, dark-colored urine, or light-colored stools [1] [3].
    • Data Collection: Document the onset, duration, and severity of these symptoms in the case report form (CRF). Any report should trigger immediate laboratory investigation.
  • Laboratory Assessment & Discontinuation Criteria:

    • Biomarkers: Serum alanine aminotransferase (ALT), aspartate aminotransferase (AST), total bilirubin, and alkaline phosphatase are key markers [2] [3].
    • Action Threshold: Discontinue this compound immediately if clinical signs/symptoms suggest liver failure, or if asymptomatic patients exhibit biochemical evidence of hepatocellular injury (e.g., ALT or AST ≥ 3 times the upper limit of normal [ULN]) [3].
    • Absolute Contraindication for Re-treatment: Patients withdrawn due to elevated LFTs should never be re-challenged with this compound, as they are presumed to be at increased risk for severe injury upon re-exposure [3].

Frequently Asked Questions (FAQs) for Research Professionals

Q1: What is the estimated incidence of life-threatening liver failure associated with this compound, and how does this impact risk-benefit assessment in clinical trials? A1: The reported rate in the U.S. is approximately 1 case of liver failure resulting in death or transplant per 250,000 to 300,000 patient-years of this compound treatment [2] [3]. This significant risk dictates that its use in clinical development should generally be reserved for populations where other antidepressants have failed, and the potential benefit justifies the risk, with this risk fully disclosed [2].

Q2: How should a clinical trial protocol manage the risk of suicidal ideation and behavior in subjects receiving this compound? A2: Protocols must include structured monitoring for clinical worsening and emergent suicidality, particularly in subjects aged 24 and younger [1] [3]. This includes:

  • Assessment Tools: Implementing validated scales (e.g., Columbia-Suicide Severity Rating Scale C-SSRS) at baseline and regular intervals.
  • Informant Reporting: Ensuring families and caregivers are advised of the need for close observation and communication with the study team regarding any unusual behavioral changes [1] [3].
  • Documentation Plan: Pre-defining procedures for documenting and reporting any suicidal ideation or behavior.

Q3: What are the most critical drug-drug interactions to exclude in a clinical trial involving this compound? A3: Coadministration is contraindicated with the following due to the potential for serious or life-threatening reactions [5] [6] [3]:

  • Strong CYP3A4 Inhibitors/Substrates: Terfenadine, astemizole, cisapride, pimozide.
  • MAOIs: e.g., phenelzine, tranylcypromine. A washout period of 14 days is required before initiating this compound.
  • Carbamazepine: Reduces this compound levels, compromising efficacy.
  • Triazolam and oral Midazolam: Contraindicated due to significant increases in plasma concentration.

Q4: Are there specific populations that require unique dosing considerations in this compound studies? A4: Yes. Elderly patients, especially women, and debilitated patients should have treatment initiated at a lower dose (e.g., 100 mg/day divided BID) due to higher plasma levels observed in these groups after single doses. The dose may then be titrated to the effective therapeutic range based on clinical response and tolerability [5] [3].

References

Clinical Presentation and Management of Nefazodone Overdose

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Clinical Presentation & Quantitative Data
Common Symptoms Drowsiness, nausea, vomiting, dizziness [1]
Significant Cardiovascular Effects Hypotension (lowest reported: 70/30 mmHg), bradycardia (slowest reported: 56 bpm) [1]
Cardiac Toxicity Prolonged QT and QTc intervals on electrocardiogram (ECG) [1]
Toxicokinetics (from a 2.4g overdose) Nefazodone half-life: 8.3 hours; Metabolite (OH-nefazodone) half-life: 14.6 hours [1]
Correlation of Effects Hypotension correlates with OH-nefazodone concentration; QT prolongation correlates with this compound and OH-nefazodone concentrations [1]
Primary Management Activated charcoal, intravenous fluids for blood pressure support, and careful monitoring [1]
Time to Maximal Effects Drowsiness peaks within first 6 hours; hypotension can persist for ~18 hours [1]
Recovery Recovery is possible with supportive care; ECG abnormalities can normalize over 24 hours [1]

Experimental Protocols & Mechanistic Insights

For your research on the underlying mechanisms of this compound-induced toxicity, here are key experimental findings and protocols.

Investigating Hepatotoxicity: In Vitro Models

The hepatotoxicity of this compound has been linked to Mitochondrial Dysfunction and Endoplasmic Reticulum (ER) Stress. The experimental workflow for investigating these mechanisms is as follows:

G start Start: HepG2 Cell Culture a Drug Treatment: This compound (e.g., 5-100 µM) start->a b Viability Assay (SRB or MTT) a->b c Biochemical/Molecular Analysis b->c d1 Mitochondrial Assessment c->d1 d2 ER Stress Assessment c->d2 e1 - MMP (TMRM+) - ROS (MitoSOX) - OCR & ECAR - ATP Levels - Gene Expression d1->e1 e2 - Western Blot (CHOP, ATF-4, p-eIF2α) - XBP1 Splicing (PCR) - Luciferase Reporter Assay d2->e2

Key Experimental Protocols:

  • Cell Culture and Treatment: HepG2 cells are cultured and treated with this compound (typical range 5-100 µM) for 24-72 hours [2] [3].
  • Cytotoxicity Assessment: Cell viability is measured using assays like sulforhodamine B (SRB) or MTT [3].
  • Mechanism-Specific Protocols:
    • Mitochondrial Function: Measure mitochondrial membrane potential (MMP) using TMRM+, reactive oxygen species (ROS) with MitoSOX Red, oxygen consumption rate (OCR), and intracellular ATP levels [3].
    • ER Stress: Detect ER stress markers (CHOP, ATF-4, p-eIF2α) via Western blot and monitor XBP1 mRNA splicing by PCR. A Gaussia luciferase (Gluc) secretion reporter assay can quantitatively measure ER stress-induced suppression of protein secretion [2].
    • Pathway Inhibition: Use specific inhibitors to confirm mechanism. For example, the ERK1/2 inhibitor PD184352 can be applied 2 hours prior to this compound exposure to test the role of the MAPK pathway in ER stress [2].
Signaling Pathways in this compound-Induced Toxicity

The interplay of cellular pathways involved in this compound's toxicity can be visualized as follows. Research indicates that the MAPK signaling pathway, particularly ERK1/2 activation, plays an important role in this compound-induced ER stress [2].

G Nef This compound Mit Mitochondrial Impairment Nef->Mit Induces MAPK MAPK Pathway Activation Nef->MAPK Activates MitoMech - Complex I Inhibition - ↓ ATP Production - ↑ ROS Generation - ΔΨm Collapse Mit->MitoMech Outcome Cell Death (Hepatotoxicity) Mit->Outcome Leads to ER Endoplasmic Reticulum (ER) Stress MAPK->ER Contributes to UPR Unfolded Protein Response (UPR) ER->UPR Triggers ERMech - ↑ CHOP, ATF-4, p-eIF2α - XBP1 Splicing ER->ERMech UPR->Outcome If Prolonged

Key Takeaways for Researchers

  • Primary Overdose Concerns: For clinical troubleshooting guides, emphasize managing CNS depression (airway protection) and cardiovascular instability (IV fluids for hypotension, monitoring for bradycardia). The prolonged metabolite half-life suggests a need for extended monitoring [1].
  • Mechanistic Toxicity Drivers: The main investigational targets for drug safety should be mitochondrial impairment and ER stress. Experimental models using HepG2 cells are well-established for this purpose [2] [3].
  • Utilize Available Inhibitors: The role of specific pathways like MAPK/ERK in toxicity can be probed using commercially available inhibitors (e.g., PD184352 for ERK1/2), which helps validate mechanistic hypotheses [2].

References

Nefazodone adherence strategies dosing schedule

Author: Smolecule Technical Support Team. Date: February 2026

Nefazodone Dosing & Schedule

For researchers designing clinical protocols, the following table summarizes the standard dosing guidelines for this compound.

Parameter Usual Adult Dose Geriatric/Debilitated Dose Dose Escalation & Maintenance
Initial Dose 200 mg/day, in two divided doses [1] [2] 100 mg/day, in two divided doses [1] [2] Increase in increments of 100-200 mg/day per week [1].
Therapeutic Range - - 300 mg to 600 mg per day [1] [3].

| Key Considerations | • Several weeks may be required for full therapeutic effect [1]. • Prescribers should consider the risk of hepatic failure prior to initiation [1]. | • Older patients often have reduced drug clearance. A lower initial dose and slower titration are appropriate [1] [2]. | • The efficacy of this compound was most clearly established at doses between 300 and 600 mg/day [3]. |

Critical Safety & Interaction Considerations

A key component of adherence and patient safety in trial design involves managing contraindications and drug interactions.

  • Hepatotoxicity: this compound carries a Boxed Warning for life-threatening liver failure. It is contraindicated in patients with active liver disease or evidence of liver injury. Therapy should be discontinued if serum AST or ALT levels rise to 3 times the upper limit of normal, and patients should not be re-treated [1] [4].
  • Major Drug Interactions: Concomitant use is contraindicated with several drug classes due to the risk of serious adverse events [2]:
    • Monoamine Oxidase Inhibitors (MAOIs): A washout period of 14 days is required when switching between these antidepressants.
    • Pimozide, Carbamazepine
    • Triazolam: Coadministration should be avoided for most patients [1].

Adherence Challenges & Insights

Understanding real-world adherence patterns is crucial for designing robust trials. Recent data highlights a significant external factor that impacted this compound adherence.

  • Impact of Drug Shortage: An FDA-declared shortage of this compound from September 2020 to June 2022 led to a drastic change in utilization patterns [5] [6].
    • Switching Behavior: A claims-based analysis found that 96.4% of patients switched to an alternative antidepressant during the shortage, with an average time to switch of 106.8 days [5].
    • Low Return Rate: After the shortage ended, only 7.3% of patients resumed the use of this compound, suggesting that disruptions in supply can lead to permanent changes in treatment regimens, even for effective therapies [5].
    • Preferred Alternative: Trazodone was the most common alternative medication initiated during and after the shortage period [5].

Experimental & Research Workflows

For scientists investigating this compound's clinical profile, the following diagrams outline methodologies for analyzing real-world adherence and long-term treatment outcomes.

Analysis of Adherence During a Drug Shortage

This workflow details a retrospective cohort study methodology used to assess prescribing patterns during a supply disruption [5].

Start Define Study Periods Data Claims Data Extraction (Komodo Healthcare Map) Start->Data Cohort Identify Cohort (N=7,891 with this compound Claims) Data->Cohort Criteria Apply Inclusion/Exclusion Criteria (Continuous use, MPR ≥80%) Cohort->Criteria Analyze Analyze Outcomes: - this compound claim counts - Switch rate & time to switch - Alternative medications Criteria->Analyze Result Report Utilization Trends Analyze->Result

Long-Term Open-Label Trial for PTSD

This chart visualizes the protocol of a long-term study that demonstrated sustained adherence and efficacy in a specific patient population [7].

A 12-Week Open-Label Trial B N=10, Combat-Related PTSD A->B C This compound 100-600 mg/day B->C D 3- to 4-Year Follow-Up C->D E Outcome Measures: - PTSD Symptoms (CGI, DTS) - Sleep Quality - Anger D->E F Results: High Compliance, Improvements Maintained E->F

References

Nefazodone versus fluoxetine sleep architecture depressed patients

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of Sleep Effects

The following table consolidates objective and subjective sleep data from multiple clinical trials comparing nefazodone and fluoxetine in depressed patients with insomnia [1] [2] [3].

Sleep Parameter This compound (Change from Baseline) Fluoxetine (Change from Baseline) Comparative Outcome (this compound vs. Fluoxetine)
Sleep Continuity
Sleep Efficiency Increased [1] [3] Decreased [2] [3] Significantly greater improvement with this compound [1] [3]
Number of Awakenings Decreased [1] Increased [1] [2] Significantly greater reduction with this compound [1] [2]
Awake & Movement Time Decreased [1] [2] No significant change/Increased [1] Significantly greater reduction with this compound [1] [2]
Sleep Architecture
Stage 1 Sleep No significant change [1] Increased [1] [2] Significantly lower with this compound [1] [2]
REM Latency Decreased/No change [1] [2] [4] Increased [1] [2] [3] Significantly shorter with this compound [1] [2]
Total REM Sleep Increased/No suppression [1] [2] [4] Suppressed [1] [2] [3] Significantly greater with this compound [1] [2] [3]
Subjective & Clinical Ratings Improved [1] [2] Improved [2] Significantly greater improvement with this compound [1] [2]

Experimental Protocols & Methodologies

The comparative data is derived from robust, multi-study sources. Here are the detailed methodologies for the key experiments cited.

  • Study Designs: The core evidence comes from randomized, double-blind, parallel-group clinical trials conducted over 8 weeks [1] [2] [3]. One trial was a multicenter investigation, and another paper combined results from three identical protocols, enhancing the statistical power and generalizability of the findings [1] [3].
  • Patient Population: The studies enrolled outpatients with moderate to severe, non-psychotic Major Depressive Disorder (DSM-III-R/DSM-IV criteria) who also had comorbid insomnia [1] [2] [3]. This specifically targets a population where sleep disturbances are a key symptom.
  • Intervention & Dosing:
    • This compound group: Typically started at 200 mg/day, titrated to 400 mg/day by the second week, with an option to increase to 500 mg/day after 4 weeks if needed [1] [2].
    • Fluoxetine group: A fixed dose of 20 mg/day was standard, with an option to increase to 40 mg/day after 4 weeks [1] [2].
  • Sleep Assessment Methods:
    • Polysomnography (PSG): The primary objective measure. Sleep parameters were recorded in a laboratory setting at baseline (unmedicated) and again at Weeks 2, 4, and 8 of treatment [1] [2]. This provides night-long, quantitative data on sleep architecture.
    • Clinical and Patient Ratings: Complementary subjective measures were also used, including clinician-rated and patient-rated scales for sleep disturbance and overall sleep quality [1] [2].

Mechanisms of Action on Sleep Architecture

The divergent sleep effects of these two antidepressants can be traced to their distinct pharmacological profiles, particularly regarding serotonin receptor activity. The diagram below illustrates the proposed signaling pathways.

G cluster_path1 Fluoxetine Pathway Serotonin_Release Serotonin_Release SERT_Inhibition Inhibits Serotonin Reuptake (SERT) Block_5HT2_Receptor Blocks Post-Synaptic 5-HT₂ Receptor SSRI Fluoxetine (SSRI) SSRI->SERT_Inhibition Receptor_Antagonist This compound (5-HT₂ Antagonist & SRI) Receptor_Antagonist->Block_5HT2_Receptor Increased_5HT_Synaptic Increased_5HT_Synaptic SERT_Inhibition->Increased_5HT_Synaptic Increased Synaptic 5-HT Stimulates_5HT2 Stimulates_5HT2 Increased_5HT_Synaptic->Stimulates_5HT2 Stimulates REM_Suppression REM_Suppression Stimulates_5HT2->REM_Suppression Sleep_Disruption Sleep_Disruption Stimulates_5HT2->Sleep_Disruption Preserves_REM Preserves_REM Block_5HT2_Receptor->Preserves_REM Improves_Continuity Improves_Continuity Block_5HT2_Receptor->Improves_Continuity

The pathways show how the different mechanisms lead to distinct sleep outcomes [5] [6]:

  • Fluoxetine, as a Selective Serotonin Reuptake Inhibitor (SSRI), powerfully increases synaptic serotonin levels. The heightened stimulation of postsynaptic serotonin receptors, particularly the 5-HT₂ receptor subtype, is linked to REM sleep suppression and increased sleep disruptions [5] [6].
  • This compound has a dual mechanism: it is a weak serotonin and norepinephrine reuptake inhibitor, but more importantly, it is a potent antagonist of the 5-HT₂ receptor. By blocking this receptor, this compound mitigates the sleep-disrupting effects of serotonin, leading to preserved REM sleep and improved sleep continuity [5] [3] [6].

Key Takeaways for Professionals

For researchers and drug development professionals, the data underscores several critical points:

  • Efficacy-Decoupling: Antidepressant efficacy can be achieved through different pharmacological pathways that have opposing effects on sleep. This compound and fluoxetine were equally effective for depression, but their sleep profiles were inversed [2] [3]. This suggests that for patients with significant insomnia, the choice of antidepressant can be tailored to simultaneously address both mood and sleep symptoms.
  • 5-HT₂ Receptor as a Key Target: The 5-HT₂ receptor antagonism appears to be a crucial mechanism for promoting healthier sleep architecture within antidepressant therapy. This insight is valuable for the development of new agents aimed at improving tolerability and patient compliance.
  • Limitations and Context: It is important to note that these findings are specific to a population with depression and insomnia. One open-label pilot study of this compound in primary insomnia (without major depression) did not find an unambiguously beneficial effect, indicating that the sleep-improving properties may be state-dependent [5].

References

Nefazodone versus imipramine antidepressant efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Comparison

The table below summarizes key data from clinical trials and pharmacological profiles for a direct comparison.

Feature Nefazodone Imipramine
Drug Class Serotonin Antagonist and Reuptake Inhibitor (SARI) [1] [2] Tricyclic Antidepressant (TCA) [3] [4]
Primary Mechanism of Action Potent antagonist of 5-HT2A receptors; weak inhibitor of serotonin and norepinephrine reuptake [1] [5] [2] Potent inhibitor of serotonin and norepinephrine reuptake [3] [4]
Efficacy (vs. Placebo) Significantly more effective than placebo [6] [7] [8] Significantly more effective than placebo [6] [7] [8]
Comparative Efficacy Comparable to imipramine [6] [8] Comparable to this compound [6] [8]
Response Rate (Example) 67% (based on CGI-I) [7] 63% (based on CGI-I) [7]
Common Side Effects Dry mouth, drowsiness, nausea, dizziness, confusion [2] Dry mouth, blurred vision, constipation, urinary retention, sedation, dizziness [3] [4]
Key Safety Concerns Rare but severe liver failure (led to market withdrawal in many countries) [1] [2] Narrow therapeutic index; toxicity can cause cardiac arrhythmias, seizures, and is fatal in overdose [3]
Tolerability Better tolerated than imipramine; lower dropout rate due to adverse events [6] [7] Higher dropout rate due to adverse events compared to this compound [6] [7]
Receptor Interactions Low affinity for muscarinic cholinergic and alpha-1 adrenergic receptors [2] Strong antagonism of muscarinic cholinergic, histamine H1, and alpha-1 adrenergic receptors [3] [4]

Detailed Experimental Data and Protocols

The data in the summary table is derived from rigorous clinical trials. Here is a detailed look at the methodologies used.

Key Clinical Trials Cited
  • Cohn et al. (1994) [6]: A 6-week study involving 180 patients with major depression. Patients were randomized to placebo, imipramine (50-250 mg/day), or one of two dose ranges of this compound (50-250 mg/day or 100-500 mg/day). The primary efficacy measures were the Hamilton Rating Scale for Depression (HAM-D) and Clinical Global Impressions (CGI) scales.
  • Feiger et al. (1996) [7] [8]: An 8-week study with 128-283 outpatients with major depression. Patients were randomized to placebo, imipramine (100-300 mg/day), or this compound (200-600 mg/day). Efficacy was measured by HAM-D scores and the proportion of "responders" based on CGI-Improvement scores.
Outcome Measures and Definitions
  • Efficacy: In both trials, both this compound and imipramine showed statistically significant superiority to placebo on the HAM-D and CGI scales [6] [8].
  • Response Rates: A response was often defined as a score of "much improved" or "very much improved" on the CGI-I scale. One study found response rates of 78% for this compound and 83% for imipramine, compared to 55% for placebo [8]. Another defined response as a HAM-D score ≤10 at endpoint, with rates of 62% for this compound and 53% for imipramine [7].
  • Tolerability: A critical differentiator was the lower incidence of side effects and lower dropout rates due to adverse events in the this compound groups compared to the imipramine groups [6] [7].

Mechanisms of Action and Signaling Pathways

The distinct pharmacological profiles of these drugs explain their differing efficacy and side effect patterns. The diagram below visualizes their primary mechanisms.

G cluster_0 Imipramine (TCA) Mechanism cluster_1 This compound (SARI) Mechanism S1 Serotonin (5-HT) SERT1 Serotonin Transporter (SERT) S1->SERT1 Reuptake S2 Serotonin (5-HT) SERT2 Serotonin Transporter (SERT) S2->SERT2 Reuptake R1 Post-Synaptic 5-HT Receptor R2 Post-Synaptic 5-HT2A Receptor SERT1->R1 Increased Availability SERT2->R2 Increased Availability NET Norepinephrine Transporter (NET) M1 Muscarinic Receptor A1 Alpha-1 Adrenergic Receptor H1 Histamine H1 Receptor I1 Imipramine I1->SERT1 Inhibits I1->M1 Antagonism I1->A1 Antagonism I1->H1 Antagonism I2 Imipramine I2->NET Inhibits N1 This compound N1->SERT2 Weakly Inhibits N2 This compound N2->R2 Potent Antagonism

Figure 1. Comparative Mechanisms of Antidepressant Action

Imipramine's Mechanism

As a Tricyclic Antidepressant (TCA), imipramine's primary action is the potent inhibition of the serotonin transporter (SERT) and norepinephrine transporter (NET). This increases the availability of these neurotransmitters in the synaptic cleft, enhancing neurotransmission [3] [4]. However, it also has significant antagonistic activity at muscarinic cholinergic, histamine H1, and alpha-1 adrenergic receptors, which is directly responsible for its common anticholinergic, sedative, and cardiovascular side effects [3] [4].

This compound's Mechanism

This compound, a Serotonin Antagonist and Reuptake Inhibitor (SARI), has a dual mechanism. It weakly inhibits the serotonin transporter (SERT) while being a potent antagonist of the post-synaptic 5-HT2A receptor [1] [5] [2]. This unique action is thought to enhance serotonin neurotransmission specifically through 5-HT1A receptors while blocking the effects of excessive serotonin at 5-HT2A receptors, which may contribute to its beneficial effects on anxiety and sleep, and its low incidence of sexual side effects. Crucially, it has negligible affinity for muscarinic cholinergic receptors, explaining its vastly improved tolerability over imipramine [5] [2].

Key Insights for Drug Development Professionals

  • Therapeutic Niche: this compound's value proposition lies in its comparable efficacy to older TCAs with a markedly improved tolerability profile, particularly the absence of anticholinergic effects. This made it a potential alternative for patients intolerant to TCAs or SSRIs [5].
  • Major Safety Hurdle: The rare but severe idiosyncratic hepatotoxicity associated with this compound ultimately led to its market withdrawal in many countries, severely limiting its clinical use despite its efficacy [1] [2]. This highlights the critical importance of post-marketing surveillance.
  • TCA Limitations: While effective, imipramine's narrow therapeutic index and potentially fatal cardiotoxicity in overdose have cemented its role as a second-line agent [3]. Its complex side effect profile, driven by action on multiple receptor systems, often leads to compliance issues [6].

References

Nefazodone sexual side effects comparison SSRIs

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Incidence of Sexual Dysfunction

The table below summarizes key quantitative findings from clinical studies on treatment-emergent sexual dysfunction.

Antidepressant Reported Incidence of Sexual Dysfunction Comparative Findings (vs. Nefazodone or Other Agents)
This compound 8% [1]; 28% [2] Benchmark for low incidence.
Bupropion 10%-25% [1]; 22%-25% [2] Similar low-risk profile to this compound [3].
Mirtazapine 24% [1] Lower risk than SSRIs [4].
Fluvoxamine 59.1% [1] Demonstrated less dysfunction than sertraline in one RCT [3].
Sertraline 56%-62.9% [1] Significantly more sexual dysfunction than this compound and bupropion [3] [1] [5].
Paroxetine 65%-70.7% [1] Among SSRIs with the highest risk [1] [6].
Fluoxetine 54%-57.7% [1] More sexual dysfunction than bupropion [3].
Venlafaxine 58%-70% [1]; 67% [1] High incidence, comparable to SSRIs [1].
Citalopram 72.7% [1] High incidence [1].
Clomipramine Up to 93% (anorgasmia) [1] Very high risk of specific dysfunctions [1].

Key Experimental Data and Methodologies

The comparative data is derived from several robust study designs, each providing a different level of evidence.

Randomized Controlled Trials (RCTs)

A double-blind, parallel-group study directly compared this compound and sertraline.

  • Objective: To compare efficacy, tolerability, and effects on sexual function over 6 weeks [5].
  • Methods: 160 outpatients with major depression were randomized to this compound or sertraline. Efficacy was measured using the Hamilton Rating Scale for Depression (HAM-D-17) and Clinical Global Impressions (CGI) scales. Sexual function was assessed using a dedicated sexual function questionnaire [5].
  • Key Findings: Both drugs showed comparable antidepressant efficacy. However, sertraline had negative effects on sexual function and satisfaction in both men and women, while this compound had no adverse effect on sexual well-being [5]. This study provides high-quality, direct evidence of this compound's superior sexual side effect profile.
Large-Scale Observational Studies

A cross-sectional, observational study offered a broad view of sexual dysfunction prevalence in a real-world setting.

  • Objective: To estimate the prevalence of sexual dysfunction in patients taking newer antidepressants and compare physician-perceived vs. patient-reported rates [2].
  • Methods: The study enrolled 6,297 adult outpatients on antidepressant monotherapy. Sexual dysfunction was measured using the Changes in Sexual Functioning Questionnaire (CSFQ), a validated rating scale, ensuring consistent methodology across treatment groups [2].
  • Key Findings: this compound and bupropion were associated with the lowest risk of sexual dysfunction. The odds of having sexual dysfunction were 4 to 6 times greater with SSRIs or venlafaxine XR than with bupropion SR, placing this compound in the same low-risk category [2].

Mechanistic Pathways and Sexual Side Effects

The differential risk of sexual dysfunction between this compound and SSRIs is explained by their distinct pharmacological actions on serotonin receptors, as illustrated below.

G SSRI_Action SSRI Administration (Blocks SERT) High_5HT Increased Serotonin (5-HT) in Synaptic Cleft SSRI_Action->High_5HT Stim_5HT2 Stimulation of Postsynaptic 5-HT₂ Receptors High_5HT->Stim_5HT2 No_Stim Blocked Stimulation of Postsynaptic 5-HT₂ Receptors High_5HT->No_Stim Prevents Sexual_Dysfunction Sexual Dysfunction: - Decreased Libido - Arousal Difficulties - Orgasm Delay/Failure Stim_5HT2->Sexual_Dysfunction Nefazodone_Action This compound Administration (Blocks SERT & 5-HT₂ Receptors) Nefazodone_Action->High_5HT Nefazodone_Action->No_Stim Antagonist Low_Risk Lower Risk of Sexual Dysfunction No_Stim->Low_Risk

The diagram above shows the core hypothesis: while both SSRIs and this compound increase synaptic serotonin by blocking the serotonin transporter (SERT), This compound's additional action as a 5-HT₂ receptor antagonist is believed to mitigate the sexual side effects primarily mediated by excessive stimulation of these receptors [1].

Research Implications and Future Directions

The evidence positions this compound as a valuable option, though with important considerations for clinical development and practice.

  • Clinical Utility: this compound presents a compelling alternative for patients requiring long-term antidepressant therapy who are concerned about sexual health, potentially improving treatment adherence [1]. Its unique mechanism may also be beneficial in treating conditions like nonparaphilic compulsive sexual behavior without introducing iatrogenic sexual dysfunction [7] [8].
  • Safety Profile Consideration: A major factor in this compound's limited use is its black box warning for rare but severe hepatotoxicity [3]. This risk led to its withdrawal from some markets and remains a critical consideration in any risk-benefit assessment.
  • Research Gaps: While RCTs and large observational studies provide strong evidence, there is a need for more head-to-head trials with other modern antidepressants with favorable sexual side effect profiles (e.g., vortioxetine). Further research into the precise role of 5-HT receptor subtypes in sexual function could also inform the development of next-generation antidepressants.

References

Nefazodone cognitive behavioral-analysis system combination therapy

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy & Outcomes: Nefazodone, CBASP, and Combination Therapy

The data in the table below summarizes the key outcomes from a 12-week randomized controlled trial that serves as the primary foundation for this comparison [1] [2] [3].

Treatment Group Overall Response Rate (All Subjects) Response Rate (Study Completers) Key Findings & Clinical Context

| This compound (Medication) | 48% [2] [3] | 55% [2] [3] | • Effective for approximately half of patients. • Side effects include headache, somnolence, dry mouth, nausea, dizziness [3]. | | CBASP (Psychotherapy) | 48% [2] [3] | 52% [2] [3] | • Equally effective as monotherapy with medication. • Involves 16-20 sessions over 12 weeks [1]. | | Combination (this compound + CBASP) | 73% [2] [3] | 85% [2] [3] | • Significantly superior to either monotherapy (p<0.001). • Combined treatment effect is synergistic, not just additive. |

A follow-up study on continuation treatment found that the combined therapy was more effective at helping patients maintain remission, with 90% of those on combination therapy sustaining their response compared to 80% on this compound and 82% on CBASP alone [4].

Detailed Experimental Protocol

For researchers seeking to understand or replicate the study methodology, here is a detailed breakdown of the key trial.

  • Study Design: A randomized, controlled, multicenter trial. The raters who assessed outcomes were blinded to the patients' treatment assignments [1] [3].
  • Participants: 681 adults diagnosed with chronic forms of major depressive disorder. To be included, participants had to have a baseline score of at least 20 on the 24-item Hamilton Rating Scale for Depression (HRSD), indicating clinically significant depression [1] [2].
  • Interventions:
    • This compound: Pharmacotherapy with a target dose of up to 600 mg per day [1].
    • CBASP: A specialized form of psychotherapy designed for chronic depression, involving 16 to 20 sessions over the 12-week period [1].
    • Combination Therapy: Patients received both full courses of treatment concurrently [1].
  • Primary Outcome Measures: The primary efficacy measure was the 24-item HRSD. Treatment success was stringently defined [2]:
    • Remission: An HRSD score of 8 or less at both week 10 and week 12.
    • Satisfactory Response: A reduction in the HRSD score by at least 50% from baseline, resulting in a score of 15 or less.

Contemporary Considerations & Safety Profile

While the clinical trial data is robust, real-world application requires consideration of this compound's safety profile and availability.

  • Mechanism of Action: this compound has a unique mechanism among antidepressants, acting as a serotonin antagonist and reuptake inhibitor (SARI). It blocks both the serotonin transporter and post-synaptic serotonin 2A receptors [5] [6].
  • Black Box Warning: this compound carries an FDA boxed warning for the risk of severe, potentially life-threatening liver failure. The estimated risk is between 1 in 250,000 to 1 in 300,000 patient-years of treatment [5] [6]. This risk led to its original brand (Serzone) being discontinued in the U.S. in 2004, though generic versions remain available [6].
  • Recent Supply Challenges: The utility of this compound has been impacted by supply issues. An FDA-declared shortage from September 2020 to June 2022 severely disrupted treatment [5] [7]. A 2025 study found that 96.4% of patients were forced to switch to alternative medications during the shortage, with an average time to switch of 107 days. Notably, only 7.3% of patients resumed this compound after the shortage ended [5] [7]. Trazodone was the most common alternative prescribed [5].

Visual Workflow: Combination Therapy Protocol

The following diagram illustrates the structure of the clinical trial and the flow of patients through the different treatment arms, which contributes to the high quality of the evidence.

Start 681 Adults with Chronic Depression Randomize Randomization Start->Randomize Group1 This compound Group (n ≈ 227) Randomize->Group1 Group2 CBASP Group (n ≈ 227) Randomize->Group2 Group3 Combination Group (n ≈ 227) Randomize->Group3 Assess 12-Week Outcome Assessment (Primary: HRSD Score) Group1->Assess Group2->Assess Group3->Assess Result1 Response Rate: 48% Assess->Result1 Result2 Response Rate: 48% Assess->Result2 Result3 Response Rate: 73% Assess->Result3

Conclusion for Researchers and Developers

The combination of this compound and CBASP represents a powerful, evidence-based paradigm for treating chronic depression, demonstrating a synergistic effect that outperforms either modality alone.

  • For Clinical Research: The results strongly support the development of integrated treatment protocols for treatment-resistant and chronic mood disorders. Future research could focus on biomarkers that predict response to this specific combination.
  • For Drug Development: this compound's unique SARI mechanism, particularly its 5-HT2A antagonism, remains a pharmacologically relevant profile. It highlights a pathway for developing new antidepressants that may avoid common side effects like sexual dysfunction, though any drug with this structure requires rigorous hepatotoxicity screening [5] [6].
  • Practical Consideration: The recent supply chain fragility of this compound is a significant clinical limitation. Widespread adoption of this combination therapy is hampered by these access issues, underscoring the need for robust drug shortage mitigation strategies in treatment planning [5] [7].

References

Nefazodone trazodone structural activity relationship

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological & Structural Comparison

The table below summarizes the core similarities and differences between nefazodone and trazodone based on their structural activity relationship.

Feature This compound Trazodone
Drug Class Serotonin antagonist and reuptake inhibitor (SARI) [1] [2] Serotonin antagonist and reuptake inhibitor (SARI) [1] [2]
Primary Molecular Targets SERT, 5-HT2A [3] SERT, 5-HT2A [4]
Key Mechanism on SERT Allosteric Inhibition & Pharmacochaperoning [5] Allosteric Inhibition & Pharmacochaperoning [5]
Binding to SERT State Preferentially binds the Na+-bound outward-facing state [5] Preferentially binds the Na+-bound outward-facing state [5]
Inhibition Mode Mixed-competitive and noncompetitive [5] Mixed-competitive and noncompetitive [5]
Key CYP Enzyme for Metabolism CYP3A4 (Primarily metabolized to OH-NEF, TD, and mCPP) [6] Information not specific in search results
Receptor Occupancy (Simulated) Information not specific in search results Dose-dependent: High occupancy of 5-HT2A, α1-adrenergic, and other receptors at antidepressant doses (300 mg) [4]
Unique Clinical/Predinical Finding Potentiates morphine's analgesic response in animal models [7] Multimodal activity; low doses (30-50 mg) used for insomnia via 5-HT2A/2C and α1 antagonism [4]

Detailed Mechanisms & Experimental Data

Molecular Mechanisms of SERT Inhibition

Recent research reveals that trazodone and this compound inhibit the Serotonin Transporter (SERT) differently from other antidepressants. They are allosteric inhibitors that do not simply block the primary serotonin binding site [5].

  • Mechanism: They bind to a different, allosteric site on SERT, preferentially interacting with its Na+-bound outward-facing state. This results in a mixed-competitive (trazodone) or noncompetitive (this compound) inhibition of serotonin uptake and transport-associated currents [5].
  • Pharmacochaperoning: A significant finding is their ability to act as "pharmacochaperones," rescuing the function of folding-deficient SERT mutants. This suggests that allosteric ligands can correct folding defects in solute carrier transporters, with potential implications for treating genetic disorders [5].
Metabolic Pathways and Key Enzymes

Understanding metabolic pathways is critical for predicting drug-drug interactions.

  • This compound Metabolism: this compound is primarily metabolized by the CYP3A4 enzyme in the liver into several active metabolites: hydroxythis compound (OH-NEF), triazoledione (TD), and m-chlorophenylpiperazine (mCPP) [6].
  • Clinical Significance: Both this compound and its metabolite OH-NEF are potent inhibitors of CYP3A4. This is a major source of drug interactions, as co-administration with other CYP3A4 substrates can significantly increase their plasma levels [6].
Brain Receptor Occupancy (Trazodone)

Simulations using a physiologically-based pharmacokinetic (PBPK) model show trazodone's action is dose-dependent due to differing receptor affinities [4].

  • Low Doses (30-50 mg): Occupy a smaller set of receptors (e.g., 5-HT2A, α1-adrenoceptors), explaining its use for insomnia.
  • Antidepressant Doses (300 mg): Achieve high occupancy (>80-90%) for a broader range of 7 to 16 receptors, including 5-HT2A, 5-HT2C, 5-HT7, α1-adrenoceptors, and SERT. This multimodal occupancy underpins its full antidepressant efficacy [4].

Visualized Pathways and Workflows

The following diagram illustrates the key metabolic pathway of this compound, which is crucial for understanding its activity and potential drug interactions.

This compound This compound mCPP m-Chlorophenylpiperazine (mCPP) This compound->mCPP N-dealkylation CYP3A4 CYP3A4 This compound->CYP3A4  Substrate of OH_NEF Hydroxythis compound (OH-NEF) TD Triazoledione (TD) OH_NEF->TD OH_NEF->mCPP Inactive_Metabolites Inactive_Metabolites TD->Inactive_Metabolites mCPP->Inactive_Metabolites CYP3A4->OH_NEF  Primary Route

The diagram below outlines the experimental workflow used to determine the allosteric inhibition of SERT by these drugs, providing a reference for research methodologies.

Start In vitro assessment of SERT inhibition A Measure serotonin uptake in presence of drug Start->A B Characterize inhibition mode (mixed/non-competitive) A->B C Determine preference for SERT conformational state B->C D Test rescue of folding-deficient SERT mutant (P601A/G602A) C->D Conclusion Conclusion: Allosteric inhibitor with pharmacochaperone activity D->Conclusion

Key Experimental Findings and Protocols

  • Analgesic Potentiation (this compound): In mouse tail-flick assays, this compound (50 mg/kg s.c.) significantly enhanced morphine's analgesic response, reducing its ED50 from 3.1 mg/kg to 0.86 mg/kg. It also restored analgesia in morphine-tolerant mice. This effect was specific to mu and delta opioid receptor-mediated analgesia, not kappa [7].
  • Clinical Efficacy Meta-Analysis: A meta-analysis of 9 double-blind trials found no significant difference in response rates between 5-HT2 receptor antagonists (trazodone/nefazodone) and SSRIs for Major Depressive Disorder. Pooled response rates were 61.1% vs. 61.7%, respectively [1] [2].

References

Economic and Clinical Outcomes: Nefazodone vs. Imipramine & Fluoxetine

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize the quantitative findings from the identified studies, which primarily used cost-utility analysis and clinical trials to evaluate the antidepressants.

Table 1: Cost-Effectiveness and Economic Outcomes

Comparison Context / Model Key Economic Findings Source
Nefazodone vs. Imipramine Lifetime model, Managed Care (US) [1] Lifetime cost: $16,669 (Nef) vs. $15,348 (Imi); Cost-effectiveness: $4,065 per QALY gained for this compound.
This compound vs. Imipramine Lifetime model, Primary Care (Canada) [2] [3] This compound cost $1,447 less and provided 0.72 more QALYs than Imipramine.
This compound vs. Imipramine One-year clinical trial (UK) [4] Annual cost per patient: £218 (Nef) vs. £254 (Imi); Cost per success: £242 (Nef) vs. £323 (Imi).
This compound vs. Fluoxetine Lifetime model, Managed Care (US) [1] This compound had $329 fewer costs and 0.06 more QALYs than Fluoxetine.
This compound vs. Fluoxetine Lifetime model, Primary Care (Canada) [2] [3] This compound cost $14 less and provided 0.11 more QALYs than Fluoxetine.
Fluoxetine vs. Imipramine Six-month study, Primary Care (Spain) [5] [6] For Major Depressive Disorder, total costs were significantly lower for Imipramine (€469.66) than Fluoxetine (€1,585.93), with similar effectiveness.
Fluoxetine vs. Imipramine Lifetime model, Managed Care (US) [1] Cost-effectiveness of Fluoxetine vs. Imipramine was $6,346 per QALY gained.

Table 2: Clinical Effectiveness and Side Effects

Aspect This compound Imipramine Fluoxetine
Antidepressant Efficacy Comparable to Imipramine and Fluoxetine [7] [8] [9] Comparable to this compound and Fluoxetine [7] [5] Comparable to this compound and Imipramine [8] [5] [9]
Side Effect Profile Better tolerated, significantly fewer adverse effects and lower dropout rate than Imipramine [7] [10] More side effects and higher dropout due to adverse events than this compound [7] [10] -
Impact on Sleep Improved multiple objective/subjective sleep measures; did not suppress REM sleep [8] [9] - Worsened several objective sleep measures (e.g., reduced sleep efficiency, increased awakenings, suppressed REM sleep) [8] [9]
Key Factor in Cost-Effectiveness Higher compliance rates were a major driver of better long-term outcomes and lower costs [1] [2] [3] Lower drug cost offset by higher rates of discontinuation and side effect management [1] [5] -

Key Experimental Protocols and Methodologies

The findings in the tables are derived from specific types of clinical and economic studies. Here are the methodologies used in the key research.

Cost-Utility Analysis Model

This methodology was used in several studies to estimate long-term outcomes [1] [2] [3].

  • Objective: To estimate the lifetime health outcomes and medical costs of different antidepressant treatments from a healthcare system perspective.
  • Method: A clinical decision analysis model, often a Markov state-transition model, was constructed to simulate the patient's journey (e.g., acute treatment, remission, relapse, recovery). The model represents an ideal primary care practice.
  • Data Inputs:
    • Probabilities of clinical events (treatment response, recurrence, suicide) from published literature and clinical trials.
    • Compliance rates for each medication.
    • Medical resource use and costs (e.g., physician visits, medications, hospitalization).
    • Health utilities (preferences for health states) obtained from patients with major depression to calculate Quality-Adjusted Life Years (QALYs).
  • Analysis: Costs and QALYs were discounted (typically at 5%). Incremental cost-effectiveness ratios (ICERs), representing the cost per QALY gained for one treatment over another, were calculated. Sensitivity analyses were performed to test the robustness of the model's assumptions.

This methodology is summarized in the following workflow:

cluster_inputs Data Inputs cluster_analysis Economic Analysis Start Define Model Objective and Scope Inputs Data Inputs Start->Inputs Model Construct Decision Model (Markov State-Transition) Inputs->Model A1 Clinical Probabilities (Response, Relapse) Inputs->A1 A2 Compliance Rates Inputs->A2 A3 Medical Resource Use & Costs Inputs->A3 A4 Health State Utilities (From Patient Surveys) Inputs->A4 Analysis Economic Analysis Model->Analysis Output Model Output and Validation Analysis->Output B1 Calculate Lifetime Costs and QALYs Analysis->B1 B2 Compute Incremental Cost-Effectiveness Ratio (ICER) Analysis->B2 B3 Perform Sensitivity Analysis Analysis->B3

Double-Blind, Randomized Clinical Trials (RCTs)

This is the standard for evaluating the clinical efficacy and safety of medications [7] [8].

  • Objective: To compare the efficacy and tolerability of this compound against active controls (Imipramine, Fluoxetine) and/or placebo.
  • Design:
    • Randomized: Patients are randomly assigned to a treatment group.
    • Double-Blind: Neither the patients nor the investigators know which treatment is being administered.
    • Parallel-Group: Different groups of patients receive different treatments concurrently.
    • Duration: Typically 6-8 weeks for the acute phase, with some studies including a longer continuation phase (up to one year).
  • Participants: Adult outpatients meeting standardized diagnostic criteria for major depressive disorder (e.g., DSM-III-R, Research Diagnostic Criteria), often with a minimum score on a depression scale like the Hamilton Rating Scale for Depression (HAM-D).
  • Intervention: Fixed or flexible dosing of the study drugs (e.g., this compound 100-500 mg/day, Imipramine 50-250 mg/day, Fluoxetine 20 mg/day).
  • Outcome Measures:
    • Primary: Change from baseline in clinician-rated scales (e.g., HAM-D, Clinical Global Impressions - CGI).
    • Secondary: Patient-rated scales, side effect profiles, dropout rates, and specific measures like sleep architecture (polysomnography).

Interpretation and Key Insights

  • Compliance is Crucial: A consistent finding across economic models is that higher compliance rates with this compound (due to its better side effect profile) were a key driver of its long-term cost-effectiveness, despite a higher acquisition cost than tricyclics like Imipramine [1] [2] [3].
  • Context Matters: Economic conclusions can vary by healthcare setting. While most models found this compound cost-effective, one primary care study concluded that Imipramine was more cost-effective than Fluoxetine due to similar effectiveness but lower costs [5]. This highlights the importance of context and the types of costs included in the analysis.
  • Consider All Outcomes: Beyond pure economics, this compound demonstrated a significant secondary benefit of improving sleep parameters in depressed patients with insomnia, unlike Fluoxetine which could disrupt sleep [8] [9]. This can be an important differentiator in clinical decision-making.

References

Nefazodone relapse prevention long-term studies

Author: Smolecule Technical Support Team. Date: February 2026

Nefazodone Relapse Prevention Data

The following data is primarily derived from a randomized, placebo-controlled maintenance trial published in 2003 [1] [2].

Metric This compound Group Placebo Group Study Details
Probability of Recurrence at 1 Year 30.3% 47.5% Conditional probability calculated using a competing-risk model [1].
Statistical Significance (p-value) p = 0.043 Significant difference favoring this compound [1].
Patient Population Chronic MDD (including chronic major depression, "double depression," recurrent MDD with incomplete recovery) [1].
Prior Treatment Patients who had responded to this compound (alone or combined with psychotherapy) during acute and continuation phases [1].
Maintenance Dose Up to 600 mg/day [1].
Trial Duration 52-week (1-year) double-blind maintenance phase [1].

Key Experimental Protocol

The design of the key long-term study on this compound relapse prevention is outlined below [1] [2].

Start Patient Population: Adults with chronic MDD A Open-Label Acute Phase (12 weeks) Start->A B Treatment with this compound (or this compound + Psychotherapy) A->B C Continuation Phase (16 weeks) B->C D Stable Responders (n=165) C->D E Randomization D->E F Double-Blind Maintenance Phase (52 weeks) E->F G This compound Group (n=76) F->G H Placebo Group (n=84) F->H I Primary Outcome: Recurrence of Major Depressive Episode (Assessed via HAM-D, DSM-IV checklist, clinical review) G->I H->I

Study Rationale and Key Design Elements [1] [2]:

  • Objective: To evaluate the efficacy and safety of this compound versus placebo in preventing recurrence in patients with chronic forms of MDD.
  • Patient Profile: The study focused on a difficult-to-treat population with chronic depression, which is associated with greater functional impairment and a higher likelihood of recurrence.
  • Analysis Method: A competing-risk model was used for data analysis. This method provides a more accurate estimate of recurrence risk by accounting for patients who dropped out of the study for reasons other than relapse, a common issue in long-term trials.

Mechanism of Action in Relapse Prevention

This compound's unique pharmacological profile is considered key to its therapeutic and preventative effects. The diagram below illustrates its primary mechanism of action [3] [4].

cluster_0 Mechanism of Action (SARI) Nef This compound Administration Mech1 Potent Antagonist of Serotonin 5-HT2A Receptors Nef->Mech1 Mech2 Weak Inhibitor of Serotonin (SERT) & Norepinephrine (NET) Reuptake Nef->Mech2 Outcome Therapeutic Outcome Mech1->Outcome Modulates serotonin signaling pathways Mech2->Outcome Boosts neurotransmitter levels in synapse

Rationale for Relapse Prevention: This dual mechanism—often categorized as Serotonin Antagonist and Reuptake Inhibitor (SARI)—is distinct from that of SSRIs [3]. By modulating serotonin activity through 5-HT2A receptor blockade and mildly increasing serotonin and norepinephrine availability, this compound alleviates depressive symptoms while potentially causing fewer side effects like sexual dysfunction or sleep disruption, which may support better long-term treatment adherence and sustained remission [3] [5].

Comparison with Other Antidepressants

Here is how this compound's performance and profile compare with other antidepressant classes used in maintenance therapy, based on meta-analyses and reviews [3] [6] [7].

Antidepressant Relapse Prevention Efficacy Key Differentiating Factors
This compound (SARI) Shown to be effective vs. placebo in chronic MDD [1]. Fewer activating symptoms, GI effects, and sexual dysfunction than SSRIs; more dizziness/confusion [3]. Associated with rare but severe liver toxicity [4].
SSRIs (e.g., Sertraline, Escitalopram) Consistently effective vs. placebo; continuing for 1 year significantly reduces relapse risk [6] [7]. Generally first-line due to favorable tolerability. Higher rates of sexual dysfunction and nausea compared to this compound [3] [6].
TCAs (e.g., Imipramine) Similar efficacy to this compound and SSRIs in preventing relapse [3] [6]. Higher burden of anticholinergic, antihistaminergic, and adrenergic side effects [3].
General Maintenance Strategy Continuing antidepressants halves relapse risk vs. stopping [7]. Treatment for more than 3 months after initial response is crucial for lower relapse risk post-discontinuation [8].

Important Safety and Prescribing Considerations

  • Hepatic Toxicity: this compound carries a Black Box Warning for rare but life-threatening liver failure. Its use requires weighing risks/benefits and is typically not a first-line treatment. Patients with active liver disease should not use it, and monitoring of liver enzymes is recommended [4].
  • Drug Interactions: this compound is a potent inhibitor of the CYP3A4 liver enzyme. Co-administration with drugs metabolized by this pathway (e.g., certain benzodiazepines, statins, and the antipsychotic pimozide) is contraindicated or requires significant dose adjustments due to the risk of toxic levels [5] [4].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

Crystals from 2-propanol/heptane

XLogP3

4.3

Hydrogen Bond Acceptor Count

5

Exact Mass

469.2244530 Da

Monoisotopic Mass

469.2244530 Da

Heavy Atom Count

33

LogP

4.7
log Kow = 5.00 (est)
4.7

Appearance

Solid powder

Melting Point

83-84 °C
Crystals from 2-propanol, with slow cooling yields a polymorph. MP: 186.0-187.0 °C. Also reported as crystals from ethanol. Nonhygroscopic. MP. 175-177 °C. Freely solluble in chloroform; soluble in propylene gylcol; slightly soluble in polyethylene glycol, water /Nefazodone hydrchloride/
83 - 84 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

59H4FCV1TF

Related CAS

82752-99-6 (hydrochloride)

Use and Manufacturing

Nafazodone is used as a medication. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

For the treatment of depression.
FDA Label

Livertox Summary

Nefazodone is a serotoninergic modulating antidepressant that is used in therapy of depression, aggressive behavior and panic disorder. Nefazodone therapy has been associated with transient, usually asymptomatic elevations in serum aminotransferase levels and has been linked to several instances of clinically apparent acute liver injury some of which have been fatal.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antidepressive Agents; Serotonin and Noradrenaline Reuptake Inhibitors
Antidepressant Agents

Therapeutic Uses

Antidepressive Agents, Second-Generation
/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Nefazodone is included in the database.
Nefazodone hydrochloride tablets are indicated for the treatment of depression. When deciding among the alternative treatments available for this condition, the prescriber should consider the risk of hepatic failure associated with nefazodone hydrochloride treatment. In many cases, this would lead to the conclusion that other drugs should be tried first. /Included in US product label/

Pharmacology

Nefazodone, an antidepressant synthetically derived phenylpiperazine, is used to treat major depression. Although it is structurally similar to trazodone, nefazodone has a mechanism of action different from other antidepressants and, hence, lacks the risk for major cardiovascular toxicity seen with tricyclics and insomnia and inhibition of REM sleep seen with the selective serotonin reuptake inhibitors.

MeSH Pharmacological Classification

Serotonin 5-HT2 Receptor Antagonists

ATC Code

N - Nervous system
N06 - Psychoanaleptics
N06A - Antidepressants
N06AX - Other antidepressants
N06AX06 - Nefazodone

Mechanism of Action

Within the serotonergic system, nefazodone acts as an antagonist at type 2 serotonin (5-HT2) post-synaptic receptors and, like fluoxetine-type antidepressants, inhibits pre-synaptic serotonin (5-HT) reuptake. These mechanisms increase the amount of serotonin available to interact with 5-HT receptors. Within the noradrenergic system, nefazodone inhibits norepinephrine uptake minimally. Nefazodone also antagonizes alpha(1)-adrenergic receptors, producing sedation, muscle relaxation, and a variety of cardiovascular effects. Nefazodone's affinity for benzodiazepine, cholinergic, dopaminergic, histaminic, and beta or alpha(2)-adrenergic receptors is not significant.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Serotonin
HTR2C [HSA:3358] [KO:K04157]

Vapor Pressure

5.20X10-11 mm Hg at 25 °C (est)

Other CAS

83366-66-9
82752-99-6

Absorption Distribution and Excretion

Nefazodone is rapidly and completely absorbed. Its absolute bioavailability is low (about 20%).
Nefazodone is extensively metabolized after oral administration by n-dealkylation and aliphatic and aromatic hydroxylation, and less than 1% of administered nefazodone is excreted unchanged in urine.
0.22 to 0.87 L/kg
/MILK/ In two ... subjects, one taking 50 mg twice daily and the other 50 mg in the morning and 100 mg in the evening, the trough plasma levels were <50 ng/mL, whereas the paired milk concentrations were 687 and 213 ng/mL, respectively.
/MILK/ ... In one woman taking 200 mg twice daily /of nefazodone/, the paired concentrations of nefazodone in milk and plasma (trough) were 57 and 617 ng/mL, respectively. the milk:plasma ratio was 0.09.
/MILK/ Nefazodone is excreted into breast milk.
/MILK/ The purpose of this study was/ to investigate whether adverse effects in a premature neonate could be attributed to nefazodone exposure via breast milk. The breast-fed white infant (female, 2.1 kg, 36 weeks corrected gestational age) of a 35-year-old woman (60 kg) taking nefazodone 300 mg/day was admitted to the hospital because she was drowsy, lethargic, unable to maintain normal body temperature, and was feeding poorly. A diagnosis of exposure to nefazodone via breast milk was considered only after other more likely diagnoses had been excluded. ... The maternal plasma and milk concentration-time profiles for nefazodone and its metabolites, triazoledione, HO-nefazodone, and m-chlorphenylpiperazine, were quantified by HPLC. The calculated infant dose for nefazodone and its active metabolites (as nefazodone equivalents) via the milk was only 0.45% of the weight-adjusted maternal nefazodone daily dose. ...
For more Absorption, Distribution and Excretion (Complete) data for Nefazodone (7 total), please visit the HSDB record page.

Metabolism Metabolites

Hepatic.
... A 16-year-old female took 2.4 g of nefazodone. ... The terminal elimination half-life for nefazodone was 8.3 hours, and its metabolite hydroxy(OH)-nefazodone was 14.6 hours. BP-time curves demonstrated an 18-hour period of hypotension. There was a significant correlation between systolic BP and OH-nefazodone (R2 = 0.602). HR remained between 56 and 66 bpm for 30 hours despite hypotension. QT was significantly correlated with nefazodone (R2 = 0.911) and OH-nefazodone (R2 = 0.797), but no significant relationship between QTc and drug concentrations. ...
The purpose of this study was/ to investigate whether adverse effects in a premature neonate could be attributed to nefazodone exposure via breast milk. The breast-fed white infant (female, 2.1 kg, 36 weeks corrected gestational age) of a 35-year-old woman (60 kg) taking nefazodone 300 mg/day was admitted to the hospital because she was drowsy, lethargic, unable to maintain normal body temperature, and was feeding poorly. ... The maternal plasma and milk concentration-time profiles for nefazodone and its metabolites, triazoledione, HO-nefazodone, and m-chlorphenylpiperazine, were quantified by HPLC. The calculated infant dose for nefazodone and its active metabolites (as nefazodone equivalents) via the milk was only 0.45% of the weight-adjusted maternal nefazodone daily dose. ...
The utility of multivariate analysis in in vitro metabolite identification studies was examined with nefazodone, an antidepressant drug with a well-established metabolic profile. The chromatographic conditions were purposefully chosen to reflect those utilized in high-throughput screening for microsomal stability of new chemical entities. Molecular ion, retention time information on groups of human liver microsomal samples with/without nefazodone was evaluated by principal component analysis (PCA). Resultant scores and loadings plots from the PCA revealed the segregation and the ions of interest that designated the drug and its corresponding metabolites. Subsequent acquisition of tandem mass spectrometry (MS/MS) spectra for targeted ions permitted the interrogation and interpretation of spectra to identify nefazodone and its metabolites. A comparison of nefazodone metabolites identified by PCA versus those found by traditional metabolite identification approaches resulted in very good correlation when utilizing similar analytical methods. Fifteen metabolites of nefazodone were identified in beta-nicotinamide adenine dinucleotide phosphate (NADPH)-supplemented human liver microsomal incubations, representing nearly all primary metabolites previously reported. Of the 15 metabolites, eight were derived from the N-dealkylation and N-dephenylation of the N-substituted 3-chlorophenylpiperazine motif in nefazodone, six were derived from mono- and bis-hydroxylation, and one was derived from the Baeyer Villiger oxidation of the ethyltriazolone moiety in nefazodone.
Nefazodone is extensively metabolized after oral administration by n-dealkylation and aliphatic and aromatic hydroxylation, and less than 1% of administered nefazodone is excreted unchanged in urine. Attempts to characterize three metabolites identified in plasma, hydroxynefazodone (HO-NEF), meta-chlorophenylpiperazine (mCPP), and a triazole-dione metabolite, have been carried out.
This paper describes the complete profiling and characterization of in vitro metabolites of the antidepressant agent nefazodone (NEF) generated by human liver microsome (HLM). Two new metabolic pathways (biotransformation) for NEF have been discovered by the characterization of three new metabolites, including two new metabolites (M24, M25) formed due to the N-dealkylation reaction that occurred between the triazolone and propyl units, and one new metabolite (M26) formed due to the O-dearylation reaction that occurred on the phenoxyethyl unit. These metabolites were initially detected by a 4000 Q-Trap instrument and then confirmed by exact mass measurement using an LTQ-Orbitrap. Both instruments proved to be capable of providing complete in vitro metabolite information in a single liquid chromatography/tandem mass spectrometry (LC/MS/MS) analysis, although each had its advantages and disadvantages. One noticeable disadvantage of the 4000 Q-Trap was the reduced quality of isotopic pattern in the enhanced mass scan (EMS) spectrum when it was used as survey scan to trigger multiple dependent product ion scans. The problem was especially exacerbated for minor metabolites with low signal intensity. On the other hand, the LTQ-Orbitrap maintained excellent isotopic pattern when used as a full scan survey scan. Twenty-six metabolites were detected and identified. The formation of these new metabolites was also confirmed by analyzing duplicate incubations at different time points.
Nefazodone has known human metabolites that include 5-Ethyl-4-(2-phenoxyethyl)-2-(3-hydroxypropyl)-2H-1,2,4-triazol-3(4H)-one, P-Hydroxynefazodone, 1-(3-Chlorophenyl)piperazine, and Hydroxynefazodone.
Hepatic. Route of Elimination: Nefazodone is extensively metabolized after oral administration by n-dealkylation and aliphatic and aromatic hydroxylation, and less than 1% of administered nefazodone is excreted unchanged in urine. Half Life: 2-4 hours

Associated Chemicals

Nefazodone hydrochloride; 82752-99-6

Wikipedia

Nefazodone

Drug Warnings

/BOXED WARNING/ Antidepressants increased the risk compared to placebo of suicidal thinking and behavior (suicidality) in children, adolescents, and young adults in short-term studies of major depressive disorder (MDD) and other psychiatric disorders. Anyone considering the use of nefazodone hydrochloride tablets or any other antidepressant in a child, adolescent, or young adult must balance this risk with the clinical need. Short-term studies did not show an increase in the risk of suicidality with antidepressants compared to placebo in adults beyond age 24; there was a reduction in risk with antidepressants compared to placebo in adults aged 65 and older. Depression and certain other psychiatric disorders are themselves associated with increases in the risk of suicide. Patients of all ages who are started on antidepressant therapy should be monitored appropriately and observed closely for clinical worsening, suicidality, or unusual changes in behavior. Families and caregivers should be advised of the need for close observation and communication with the prescriber. Nefazodone hydrochloride tablets are not approved for use in pediatric patients.
/BOXED WARNING/ Cases of life-threatening hepatic failure have been reported in patients treated with nefazodone hydrochloride tablets. The reported rate in the United States is about 1 case of liver failure resulting in death or transplant per 250,000 to 300,000 patient-years of nefazodone hydrochloride treatment. The total patient-years is a summation of each patient's duration of exposure expressed in years. For example, 1 patient-year is equal to 2 patients each treated for 6 months, 3 patients each treated for 4 months, etc. Ordinarily, treatment with nefazodone hydrochloride tablets should not be initiated in individuals with active liver disease or with elevated baseline serum transaminases. There is no evidence that pre-existing liver disease increases the likelihood of developing liver failure, however, baseline abnormalities can complicate patient monitoring. Patients should be advised to be alert for signs and symptoms of liver dysfunction (jaundice, anorexia, gastrointestinal complaints, malaise, etc.) and to report them to their doctor immediately if they occur. Nefazodone hydrochloride tablets should be discontinued if clinical signs or symptoms suggest liver failure. Patients who develop evidence of hepatocellular injury such as increased serum AST or serum ALT levels >/= 3 times the upper limit of NORMAL, while on nefazodone hydrochloride tablets should be withdrawn from the drug. These patients should be presumed to be at increased risk for liver injury if nefazodone hydrochloride is reintroduced. Accordingly, such patients should not be considered for re-treatment.
The most commonly observed adverse events associated with the use of nefazodone (incidence of 5% or greater) and not seen at an equivalent incidence among placebo-treated patients (i.e., significantly higher incidence for nefazodone compared to placebo, p Approximately 16% of the 3496 patients who received nefazodone in worldwide premarketing clinical trials discontinued treatment due to an adverse experience. The more common (>/= 1%) events in clinical trials associated with discontinuation and considered to be drug related (i.e., those events associated with dropout at a rate approximately twice or greater for nefazodone compared to placebo) included: nausea (3.5%), dizziness (1.9%), insomnia (1.5%), asthenia (1.3%), and agitation (1.2%).
For more Drug Warnings (Complete) data for Nefazodone (17 total), please visit the HSDB record page.

Biological Half Life

2-4 hours
... A 16-year-old female took 2.4 g of nefazodone. ... The terminal elimination half-life for nefazodone was 8.3 hours, and its metabolite hydroxy(OH)-nefazodone was 14.6 hours.
... In a 4-way crossover design, 16 subjects received clinically relevant doses of venlafaxine, nefazodone, or sertraline for 8 days or fluoxetine for 11 days. Treatments were separated by a 7- to 14-day washout period and fluoxetine was always the last antidepressant taken. ... Nefazodone was also the only antidepressant that caused a significant change in alprazolam (ALPZ) disposition, decreasing its area under the concentration-versus-time curve (AUC; P < 0.01), and increasing its elimination half-life (16.4 vs. 12.3 hours; P < 0.05) compared with values at baseline. ...
... the half-life of nefazodone is 2 to 4 hours.

Use Classification

Pharmaceuticals

Methods of Manufacturing

Preparation: D. L. Temple, Jr., W. G. Lobeck, Jr., United States of America patent 4338317 (1982 to Mead Johnson).

Storage Conditions

Store at 20 deg to 25 °C (68 deg to 77 °F). /Nefazodone hydrochloride/
Keep container tightly closed in a dry and well-ventilated place. /Nefazodone hydrochloride/

Interactions

Simvastatin is a hydroxymethyl glutaryl coenzyme A reductase inhibitor commonly used to treat patients with hyperlipidemia. It is a safe and effective medication in most patients when used appropriately. A serious side effect known as rhabdomyolysis may rarely occur in patients who take simvastatin, especially at higher doses and with agents that interact and increase the level of simvastatin in the blood. We describe the case of a patient with rhabdomyolysis that occurred after the patient's simvastatin was titrated to 80 mg at approximately the same time that his antidepressant medication was switched to nefazodone. We found only two other similar cases in the literature, both of which were presented as letters to the editor in two different journals. We present this case to add to the literature and to assist practitioners by raising their awareness of this interaction so that it can be monitored.
This study was conducted to determine the potential for an interaction between nefazodone, a new antidepressant, and alprazolam after single- and multiple-dose administration in a randomized, double-blind, parallel-group, placebo-controlled study in 48 healthy male volunteers. A group of 12 subjects received either placebo twice daily, 1 mg of alprazolam twice daily, 200 mg of nefazodone twice daily, or the combination of 1 mg of alprazolam and 200 mg of nefazodone twice daily for 7 days. Serial blood samples were collected after dosing on day 1 and day 7 and before the morning dose on days 4, 5, and 6 for the determination of alprazolam and its metabolites alpha-hydroxyalprazolam (AOH) and 4-hydroxyalprazolam (4OH) and nefazodone and its metabolites hydroxynefazodone (HO-nefazodone), m-chlorophenylpiperazine (mCPP), and a triazole dione metabolite (dione) by validated high-performance liquid chromatography methods. Steady-state levels in plasma were reached by day 4 for alprazolam, 4OH, nefazodone, HO-nefazodone, mCPP, and dione. Noncompartmental pharmacokinetic analysis showed that at steady state, alprazolam Cmax and AUCtau values significantly increased approximately twofold and 4OH Cmax and AUCtau values significantly decreased by 40 and 26%, respectively, when nefazodone was coadministered with alprazolam. There was no effect of alprazolam on the single-dose or steady-state pharmacokinetics of nefazodone, HO-nefazodone, or dione after the coadministration of alprazolam and nefazodone. However, the mean steady-state mCPP Cmax and AUCtau significantly increased by approximately threefold and t1/2 values significantly increased by approximately twofold after the coadministration of alprazolam and nefazodone in comparison to those when nefazodone was given alone. Competitive inhibition between alprazolam and nefazodone metabolism at cytochrome P450 3A4 may be responsible for the pharmacokinetic interaction when alprazolam and nefazodone were coadministered. No adjustment of nefazodone dosage is required when nefazodone and alprazolam are coadministered. Because alprazolam concentrations in plasma are increased in the presence of nefazodone, a reduction in alprazolam dosage is recommended when the two agents are coadministered.
Tacrolimus (FK-506) is an important immunosuppressive agent most often given for maintenance immunosuppression to prevent acute cellular organ rejection. A 57-year-old woman with end-stage renal disease presumed secondary to chronic glomerulonephritis underwent a living related renal allograft transplantation. She tolerated the surgery well and was discharged on postoperative day 5. She was stabilized with prednisone, azathioprine, and tacrolimus. Two years after transplantation, nefazodone 50 mg twice/day orally was prescribed due to depression. After 1 week of nefazodone therapy the patient experienced headache, confusion, and "gray areas" in her vision, without abnormal ophthalmologic findings. Her serum creatinine was elevated to 2.2 mg/dL (baseline 1.5 mg/dL), and trough tacrolimus level was markedly elevated (> 30 ng/mL). Both tacrolimus and nefazodone are metabolized by the cytochrome P450 (CYP) 3A4 system. We suspect that nefazodone inhibits metabolism of tacrolimus. Coadministration of antidepressant agents such as nefazodone, or any other drug that inhibits the CYP3A4 isoenzyme subfamily, should be anticipated to interfere with tacrolimus metabolism. Monitoring blood concentrations of tacrolimus is vital, and appropriate dosage adjustments are required when the two drugs are administered concurrently to avoid serious interactions such as nephrotoxicity and neurotoxicity.
Depression is a significant post-transplant complication often necessitating drug therapy. Many of the newer selective serotonin reuptake inhibitor (SSRI) antidepressants are metabolized by the same cytochrome P450IIIA isoenzyme system that is responsible for the metabolism of cyclosporine, and these agents pose an interactive risk in transplant patients. We have observed nearly a 10-fold increase in whole blood cyclosporine concentrations in a cardiac transplant patient shortly after the addition of nefazodone antidepressant therapy. We suggest there is a clinically significant drug-drug interaction between nefazodone and cyclosporine due to inhibition of cytochrome P-450 IIIA4 isoenzymes by nefazodone.
For more Interactions (Complete) data for Nefazodone (26 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions. /Nefazodone hydrochloride/

Dates

Last modified: 08-15-2023

TNFα enhances trovafloxacin-induced in vitro hepatotoxicity by inhibiting protective autophagy

Jun-Ho Ahn, Hyun Jegal, Mi-Sun Choi, Soojin Kim, Se-Myo Park, Jaehwan Ahn, Hyoung-Yun Han, Hyun-Soo Cho, Seokjoo Yoon, Jung-Hwa Oh
PMID: 33609687   DOI: 10.1016/j.toxlet.2021.02.009

Abstract

Trovafloxacin (TVX) is associated with idiosyncratic drug-induced liver injury (iDILI) and inflammation-mediated hepatotoxicity. However, the inflammatory stress-regulated mechanisms in iDILI remain unclear. Herein, we elucidated the novel role of tumor-necrosis factor alpha (TNFα), an inflammatory stress factor, in TVX-induced in vitro hepatotoxicity and synergistic toxicity. TVX specifically induced synergistic toxicity in HepG2 cells with TNFα, which inhibits autophagy. TVX-treated HepG2 cells induced protective autophagy by inhibiting the expression of mTOR signaling proteins, while ATG5 knockdown in HepG2 cells, responsible for the impairment of autophagy, enhanced TVX-induced toxicity due to the increase in cytochrome C release and JNK pathway activation. Interestingly, the expression of mTOR signal proteins, which were suppressed by TVX, disrupted the negative feedback of the PI3K/AKT pathway and TNFα rebounded p70S6K phosphorylation. Co-treatment with TVX and TNFα inhibited protective autophagy by maintaining p70S6K activity, which enhanced TVX-induced cytotoxicity. Phosphorylation of p70S6K was inhibited by siRNA knockdown and rapamycin to restore TNFα-inhibited autophagy, which prevented the synergistic effect on TVX-induced cytotoxicity. These results indicate that TVX activates protective autophagy in HepG2 cells exposed to toxicity and an imbalance in negative feedback regulation of autophagy by TNFα synergistically enhanced the toxicity. The finding from this study may contribute to a better understanding of the mechanisms underlying iDILI associated with inflammatory stress.


Untargeted Metabolomics Reveals Anaerobic Glycolysis as a Novel Target of the Hepatotoxic Antidepressant Nefazodone

Evelin Krajnc, Michele Visentin, Zhibo Gai, Bruno Stieger, Sophia L Samodelov, Stephanie Häusler, Gerd A Kullak-Ublick
PMID: 32848075   DOI: 10.1124/jpet.120.000120

Abstract

Mitochondrial damage is considered a hallmark of drug-induced liver injury (DILI). However, despite the common molecular etiology, the evolution of the injury is usually unpredictable, with some cases that are mild and reversible upon discontinuation of the treatment and others characterized by irreversible acute liver failure. This suggests that additional mechanisms of damage play a role in determining the progression of the initial insult. To uncover novel pathways potentially involved in DILI, we investigated in vitro the metabolic perturbations associated with nefazodone, an antidepressant associated with acute liver failure. Several pathways associated with ATP production, including gluconeogenesis, anaerobic glycolysis, and oxidative phosphorylation, were altered in human hepatocellular carcinoma-derived (Huh7) cells after 2-hour exposure to a 50 μM extracellular concentration of nefazodone. In the presence or absence of glucose, ATP production of Huh7 cells was glycolysis- and oxidative phosphorylation-dependent, respectively. In glucose-containing medium, nefazodone-induced ATP depletion from Huh7 cells was biphasic. Huh7 cells in glucose-free medium were more sensitive to nefazodone than those in glucose-containing medium, losing the biphasic inhibition. Nefazodone-induced ATP depletion in primary cultured mouse hepatocytes, mainly dependent on oxidative phosphorylation, was monophasic. At lower extracellular concentrations, nefazodone inhibited the oxygen consumption of Huh7 cells, whereas at higher extracellular concentrations, it also inhibited the extracellular acidification. ATP content was rescued by increasing the extracellular concentration of glucose. In conclusion, nefazodone has a dual inhibitory effect on mitochondrial-dependent and mitochondrial-independent ATP production. SIGNIFICANCE STATEMENT: Mitochondrial damage is a hallmark of drug-induced liver injury, yet other collateral alterations might contribute to the severity and evolution of the injury. Our in vitro study supports previous results arguing that a deficit in hepatic glucose metabolism, concomitant to the mitochondrial injury, might be cardinal in the prognosis of the initial insult to the liver. From a drug development standpoint, coupling anaerobic glycolysis and mitochondrial function assessment might increase the drug-induced liver injury preclinical screening performance.


Can Galactose Be Converted to Glucose in HepG2 Cells? Improving the

Qiuwei Xu, Liping Liu, Heather Vu, Matthew Kuhls, Amy G Aslamkhan, Andy Liaw, Yan Yu, Allen Kaczor, Michael Ruth, Christina Wei, John Imredy, Jose Lebron, Kara Pearson, Raymond Gonzalez, Kaushik Mitra, Frank D Sistare
PMID: 31271030   DOI: 10.1021/acs.chemrestox.9b00033

Abstract

Human hepatocellular carcinoma cells, HepG2, are often used for drug mediated mitochondrial toxicity assessments. Glucose in HepG2 culture media is replaced by galactose to reveal drug-induced mitochondrial toxicity as a marked shift of drug IC50 values for the reduction of cellular ATP. It has been postulated that galactose sensitizes HepG2 mitochondria by the additional ATP consumption demand in the Leloir pathway. However, our NMR metabolomics analysis of HepG2 cells and culture media showed very limited galactose metabolism. To clarify the role of galactose in HepG2 cellular metabolism, U-
C
-galactose or U-
C
-glucose was added to HepG2 culture media to help specifically track the metabolism of those two sugars. Conversion to U-
C
-lactate was hardly detected when HepG2 cells were incubated with U-
C
-galactose, while an abundance of U-
C
-lactate was produced when HepG2 cells were incubated with U-
C
-glucose. In the absence of glucose, HepG2 cells increased glutamine consumption as a bioenergetics source. The requirement of additional glutamine almost matched the amount of glucose needed to maintain a similar level of cellular ATP in HepG2 cells. This improved understanding of galactose and glutamine metabolism in HepG2 cells helped optimize the ATP-based mitochondrial toxicity assay. The modified assay showed 96% sensitivity and 97% specificity in correctly discriminating compounds known to cause mitochondrial toxicity from those with prior evidence of not being mitochondrial toxicants. The greatest significance of the modified assay was its improved sensitivity in detecting the inhibition of mitochondrial fatty acid β-oxidation (FAO) when glutamine was withheld. Use of this improved assay for an empirical prediction of the likely contribution of mitochondrial toxicity to human DILI (drug induced liver injury) was attempted. According to testing of 65 DILI positive compounds representing numerous mechanisms of DILI together with 55 DILI negative compounds, the overall prediction of mitochondrial mechanism-related DILI showed 25% sensitivity and 95% specificity.


Effect of human pharmaceuticals common to aquatic environments on hepatic CYP1A and CYP3A-like activities in rainbow trout (Oncorhynchus mykiss): An in vitro study

Viktoriia Burkina, Sidika Sakalli, Nadezhda Pilipenko, Vladimir Zlabek, Galia Zamaratskaia
PMID: 29704845   DOI: 10.1016/j.chemosphere.2018.04.080

Abstract

This study examined the ability of several human pharmaceuticals to modulate hepatic piscine CYP-mediated monooxygenase activities. Effects of six pharmaceuticals: diclofenac, sulfamethoxazole, tramadol, carbamazepine, venlafaxine and nefazodone, were investigated in vitro in rainbow trout hepatic microsomes. The reactions of 7-ethoxyresorufin-O-deethylase (EROD) and benzyloxy-4-trifluoromethylcoumarin-O-debenzyloxylase (BFCOD), were used as markers for hepatic CYP1A and CYP3A-like activities, respectively. Our results showed that EROD and BFCOD activities were both affected by nefazodone. Nefazodone inhibited EROD in a dose dependent manner and was found to be a potent non-competitive inhibitor of EROD with a K
value of 6.6 μM. BFCOD activity was inhibited non-competitively in the presence of nefazadone with K
value of 30.7 μM. BFCOD activity was slightly reduced only by the highest concentration of carbamazepine. Diclofenac, sulfamethoxazole, tramadol, and venlafaxine did not affect the activity of either EROD or BFCOD. We further exposed microsomal fraction to mixtures of six pharmaceuticals to investigate potential inhibition. The results showed that EROD and BFCOD activity was inhibited on 94% and 80%, respectively at higher tested concentration. To our knowledge, this is the first report to demonstrate an inhibitory effect of nefazodone on hepatic CYP1A and CYP3A-like proteins in rainbow trout.


Improved predictions of time-dependent drug-drug interactions by determination of cytosolic drug concentrations

Anne M Filppula, Rezvan Parvizi, André Mateus, Pawel Baranczewski, Per Artursson
PMID: 30971754   DOI: 10.1038/s41598-019-42051-x

Abstract

The clinical impact of drug-drug interactions based on time-dependent inhibition of cytochrome P450 (CYP) 3A4 has often been overpredicted, likely due to use of improper inhibitor concentration estimates at the enzyme. Here, we investigated if use of cytosolic unbound inhibitor concentrations could improve predictions of time-dependent drug-drug interactions. First, we assessed the inhibitory effects of ten time-dependent CYP3A inhibitors on midazolam 1'-hydroxylation in human liver microsomes. Then, using a novel method, we determined the cytosolic bioavailability of the inhibitors in human hepatocytes, and used the obtained values to calculate their concentrations at the active site of the enzyme, i.e. the cytosolic unbound concentrations. Finally, we combined the data in mechanistic static predictions, by considering different combinations of inhibitor concentrations in intestine and liver, including hepatic concentrations corrected for cytosolic bioavailability. The results were then compared to clinical data. Compared to no correction, correction for cytosolic bioavailability resulted in higher accuracy and precision, generally in line with those obtained by more demanding modelling. The best predictions were obtained when the inhibition of hepatic CYP3A was based on unbound maximal inhibitor concentrations corrected for cytosolic bioavailability. Our findings suggest that cytosolic unbound inhibitor concentrations improves predictions of time-dependent drug-drug interactions for CYP3A.


Comparative efficacy and tolerability of antidepressants for major depressive disorder in children and adolescents: a network meta-analysis

Andrea Cipriani, Xinyu Zhou, Cinzia Del Giovane, Sarah E Hetrick, Bin Qin, Craig Whittington, David Coghill, Yuqing Zhang, Philip Hazell, Stefan Leucht, Pim Cuijpers, Juncai Pu, David Cohen, Arun V Ravindran, Yiyun Liu, Kurt D Michael, Lining Yang, Lanxiang Liu, Peng Xie
PMID: 27289172   DOI: 10.1016/S0140-6736(16)30385-3

Abstract

Major depressive disorder is one of the most common mental disorders in children and adolescents. However, whether to use pharmacological interventions in this population and which drug should be preferred are still matters of controversy. Consequently, we aimed to compare and rank antidepressants and placebo for major depressive disorder in young people.
We did a network meta-analysis to identify both direct and indirect evidence from relevant trials. We searched PubMed, the Cochrane Library, Web of Science, Embase, CINAHL, PsycINFO, LiLACS, regulatory agencies' websites, and international registers for published and unpublished, double-blind randomised controlled trials up to May 31, 2015, for the acute treatment of major depressive disorder in children and adolescents. We included trials of amitriptyline, citalopram, clomipramine, desipramine, duloxetine, escitalopram, fluoxetine, imipramine, mirtazapine, nefazodone, nortriptyline, paroxetine, sertraline, and venlafaxine. Trials recruiting participants with treatment-resistant depression, treatment duration of less than 4 weeks, or an overall sample size of less than ten patients were excluded. We extracted the relevant information from the published reports with a predefined data extraction sheet, and assessed the risk of bias with the Cochrane risk of bias tool. The primary outcomes were efficacy (change in depressive symptoms) and tolerability (discontinuations due to adverse events). We did pair-wise meta-analyses using the random-effects model and then did a random-effects network meta-analysis within a Bayesian framework. We assessed the quality of evidence contributing to each network estimate using the GRADE framework. This study is registered with PROSPERO, number CRD42015016023.
We deemed 34 trials eligible, including 5260 participants and 14 antidepressant treatments. The quality of evidence was rated as very low in most comparisons. For efficacy, only fluoxetine was statistically significantly more effective than placebo (standardised mean difference -0·51, 95% credible interval [CrI] -0·99 to -0·03). In terms of tolerability, fluoxetine was also better than duloxetine (odds ratio [OR] 0·31, 95% CrI 0·13 to 0·95) and imipramine (0·23, 0·04 to 0·78). Patients given imipramine, venlafaxine, and duloxetine had more discontinuations due to adverse events than did those given placebo (5·49, 1·96 to 20·86; 3·19, 1·01 to 18·70; and 2·80, 1·20 to 9·42, respectively). In terms of heterogeneity, the global I(2) values were 33·21% for efficacy and 0% for tolerability.
When considering the risk-benefit profile of antidepressants in the acute treatment of major depressive disorder, these drugs do not seem to offer a clear advantage for children and adolescents. Fluoxetine is probably the best option to consider when a pharmacological treatment is indicated.
National Basic Research Program of China (973 Program).


Nefazodone reduces dyskinesia, but not psychosis-like behaviours, in the parkinsonian marmoset

Adjia Hamadjida, Stephen G Nuara, Dominique Bédard, Imane Frouni, Cynthia Kwan, Jim C Gourdon, Philippe Huot
PMID: 30088028   DOI: 10.1007/s00210-018-1549-6

Abstract

Nefazodone is an anti-depressant that interacts with a wealth of pharmacological targets, including some that may exert anti-dyskinetic and anti-psychotic effects in Parkinson's disease (PD), notably serotonin 1A and 2A receptors. In this study, we sought to determine the effect of nefazodone on L-3,4-dihydroxyphenylalanine (L-DOPA)-induced dyskinesia and psychosis-like behaviours (PLBs) in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-lesioned primate. Six common marmosets developed parkinsonism following administration of MPTP, after which they were treated chronically with L-DOPA to induce stable dyskinesia and PLBs. In behavioural experiments, nefazodone (0.01, 0.1 and 1 mg/kg) or vehicle was administered in combination with L-DOPA and its effects on dyskinesia, PLBs and parkinsonian disability were assessed. The addition of nefazodone 0.01, 0.1 and 1 mg/kg to L-DOPA reduced the severity of peak dose dyskinesia by ≈ 21%, ≈ 39% and ≈ 42% (all P < 0.05), while it did not have any significant effect on PLBs, when compared to L-DOPA/vehicle. Parkinsonian disability was not affected by any dose of nefazodone. Our results suggest that nefazodone may be effective to alleviate L-DOPA-induced dyskinesia in PD, while it may not exert any beneficial effect on dopaminergic psychosis.


Involvement of mitochondrial dysfunction in nefazodone-induced hepatotoxicity

Ana Marta Silva, Inês A Barbosa, Cátia Seabra, Nuno Beltrão, Raquel Santos, Ignacio Vega-Naredo, Paulo J Oliveira, Teresa Cunha-Oliveira
PMID: 27288927   DOI: 10.1016/j.fct.2016.06.001

Abstract

Nefazodone (NEF) is an antidepressive agent that was widely used in the treatment of depression until its withdrawal from the market, due to reports of liver injury and failure. NEF hepatotoxicity has been associated with mitochondrial impairment due to interference with the OXPHOS enzymatic activities, increased ROS generation and decreased antioxidant defenses. However, the mechanisms by which NEF induces mitochondrial dysfunction in hepatocytes are not completely understood. Here, we investigated the mitochondrial mechanisms affected upon NEF exposure and whether these might be linked to drug hepatotoxicity, in order to infer liabilities of future drug candidates. Two moderately hepatotoxic NEF concentrations (20 and 50 μM) were selected from dose-response growth curves performed in HepG2 cells. Cell viability, caspase activity, nuclear morphology, mitochondrial transmembrane potential, mitochondrial superoxide levels, and the expression of genes associated with different cellular pathways were evaluated at different time points. NEF treatment led to an increase in the expression of genes associated with DNA-damage response, antioxidant defense and apoptosis and a decreased expression of genes encoding proteins involved in oxidative phosphorylation, DNA repair, cell proliferation and cell cycle progression, which seem to constitute mechanisms underlying the observed mitochondrial and cell function impairment.


PSYCHOTHERAPY VERSUS PHARMACOTHERAPY FOR POSTTRAUMATIC STRESS DISORDER: SYSTEMIC REVIEW AND META-ANALYSES TO DETERMINE FIRST-LINE TREATMENTS

Daniel J Lee, Carla W Schnitzlein, Jonathan P Wolf, Meena Vythilingam, Ann M Rasmusson, Charles W Hoge
PMID: 27126398   DOI: 10.1002/da.22511

Abstract

Current clinical practice guidelines (CPGs) for posttraumatic stress disorder (PTSD) offer contradictory recommendations regarding use of medications or psychotherapy as first-line treatment. Direct head-to-head comparisons are lacking.
Systemic review of Medline, EMBASE, PILOTS, Cochrane Central Register of Controlled Trials, PsycINFO, and Global Health Library was conducted without language restrictions. Randomized clinical trials ≥8 weeks in duration using structured clinical interview-based outcome measures, active-control conditions (e.g. supportive psychotherapy), and intent-to-treat analysis were selected for analyses. Independent review, data abstraction, and bias assessment were performed using standardized processes. Study outcomes were grouped around conventional follow-up time periods (3, 6, and 9 months). Combined effect sizes were computed using meta-analyses for medication versus control, medication pre-/posttreatment, psychotherapy versus control, and psychotherapy pre-/posttreatment.
Effect sizes for trauma-focused psychotherapies (TFPs) versus active control conditions were greater than medications versus placebo and other psychotherapies versus active controls. TFPs resulted in greater sustained benefit over time than medications. Sertraline, venlafaxine, and nefazodone outperformed other medications, although potential for methodological biases were high. Improvement following paroxetine and fluoxetine treatment was small. Venlafaxine and stress inoculation training (SIT) demonstrated large initial effects that decreased over time. Bupropion, citalopram, divalproex, mirtazapine, tiagabine, and topiramate failed to differentiate from placebo. Aripiprazole, divalproex, guanfacine, and olanzapine failed to differentiate from placebo when combined with an antidepressant.
Study findings support use of TFPs over nontrauma-focused psychotherapy or medication as first-line interventions. Second-line interventions include SIT, and potentially sertraline or venlafaxine, rather than entire classes of medication, such as SSRIs. Future revisions of CPGs should prioritize studies that utilize active controls over waitlist or treatment-as-usual conditions. Direct head-to-head trials of TFPs versus sertraline or venlafaxine are needed.


Endoplasmic Reticulum Stress Induction and ERK1/2 Activation Contribute to Nefazodone-Induced Toxicity in Hepatic Cells

Zhen Ren, Si Chen, Jie Zhang, Utkarsh Doshi, Albert P Li, Lei Guo
PMID: 27613715   DOI: 10.1093/toxsci/kfw173

Abstract

Nefazodone, an antagonist for the 5-hydroxytryptanine receptor, has been used for the treatment of depression. Acute liver injury has been documented to be associated with the use of nefazodone; however, the mechanisms of nefazodone-induced liver toxicity are not well defined. In this report, using biochemical and molecular analyses, we characterized the molecular mechanisms underlying the hepatotoxicity of nefazodone. We found that nefazodone induced endoplasmic reticulum (ER) stress in HepG2 cells, as the expression of typical ER stress markers, including CHOP, ATF-4, and p-eIF2α, was significantly increased, and splicing of XBP1 was observed. Nefazodone-suppressed protein secretion was evaluated using a Gaussia luciferase reporter assay that measures ER stress. The ER stress inhibitors (4-phenylbutyrate and salubrinal) and knockdown of ATF-4 gene attenuated nefazodone-induced ER stress and cytotoxicity. Nefazodone activated the MAPK signaling pathway, as indicated by increased phosphorylation of JNK, ERK1/2, and p38. Inhibition of ERK1/2 reduced ER stress caused by nefazodone. Taken together, our findings suggest that ER stress contributes to nefazodone-induced toxicity in HepG2 cells and that the MAPK signaling pathway plays an important role in ER stress.


Explore Compound Types